4-Bromo-3-iodo-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKLMHLJNYUOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646265 | |
| Record name | 4-Bromo-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-72-2 | |
| Record name | 4-Bromo-3-iodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction to the Indazole Scaffold and 4-Bromo-3-iodo-1H-indazole
An In-depth Technical Guide to 4-Bromo-3-iodo-1H-indazole for Advanced Research and Development
Abstract: this compound, identified by CAS No. 885521-72-2, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring two distinct halogen atoms on the indazole scaffold, offers exceptional synthetic versatility. This guide provides an in-depth analysis of its physicochemical properties, a detailed, field-proven synthesis protocol, and a discussion of its strategic application in drug discovery, particularly through site-selective cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of novel, high-value molecules.
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Compounds containing this scaffold exhibit a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-HIV properties.[2] The functionalization of the indazole core is therefore a critical strategy in the development of new therapeutic agents.
This compound emerges as a particularly strategic intermediate. The presence of both a bromine and an iodine atom at positions 4 and 3, respectively, allows for programmed, sequential functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This reactivity differential enables chemists to introduce a substituent at the 3-position selectively, leaving the 4-position available for a subsequent, distinct transformation. This orthogonal reactivity is the cornerstone of its utility in constructing complex molecular architectures with high precision.
Physicochemical Properties and Specifications
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective use in a laboratory setting. The key specifications for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 885521-72-2 | [3][4] |
| Molecular Formula | C₇H₄BrIN₂ | |
| Molecular Weight | 322.93 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | Room Temperature | |
| InChI Key | LPKLMHLJNYUOPU-UHFFFAOYSA-N | |
| SMILES | Brc1cccc2c1c(I)n[nH]2 | [5] |
Synthesis Protocol and Mechanistic Rationale
The most common and efficient synthesis of this compound involves the direct iodination of the readily available precursor, 4-Bromo-1H-indazole. This reaction is a classic example of electrophilic aromatic substitution on a heterocyclic system.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Mechanistic Insight
The reaction proceeds via the deprotonation of the indazole N-H proton by the base (potassium hydroxide), forming an indazolide anion. This anion enhances the electron density of the heterocyclic ring, making it more susceptible to electrophilic attack. The C3 position of the indazole ring is electronically favored for substitution.[6] Iodine (I₂) then acts as the electrophile, reacting at the C3 position to yield the final product. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial for solvating the ionic intermediates and facilitating the reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the iodination of indazoles and should be performed by qualified personnel in a controlled laboratory environment.[7][8]
-
Reagent Preparation: To a solution of 4-bromo-1H-indazole (1.0 eq) in DMF (approx. 10 mL per gram of starting material), add powdered potassium hydroxide (KOH) (2.0 eq).
-
Initial Stirring: Stir the resulting mixture vigorously at room temperature (20-25 °C) for 20-30 minutes. The formation of the potassium indazolide salt should be observed.
-
Iodine Addition: In a separate flask, prepare a solution of iodine (I₂) (2.0 eq) in a minimum amount of DMF. Add this iodine solution dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Upon completion, carefully pour the reaction mixture into a beaker containing water. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The product, obtained as a solid, can be used in the next step without further purification or can be purified by column chromatography on silica gel if higher purity is required.[7]
Strategic Application in Drug Discovery: Sequential Cross-Coupling
The primary value of this compound in drug discovery lies in its capacity for selective, sequential cross-coupling reactions. This allows for the controlled and divergent synthesis of complex libraries of compounds from a single, advanced intermediate.
The Principle of Orthogonal Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) follows the general trend: I > Br > Cl. This differential allows chemists to perform a coupling reaction at the C3-Iodo position under conditions that leave the C4-Bromo position intact. Once the first substituent is installed, the reaction conditions can be modified (e.g., by using a different catalyst/ligand system or higher temperatures) to facilitate a second coupling at the C4-Bromo position.
Logical Workflow for Sequential Suzuki Coupling
Sources
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4-Bromo-3-iodo-1H-indazole molecular weight
An In-depth Technical Guide to 4-Bromo-3-iodo-1H-indazole: A Key Intermediate for Drug Discovery
Authored by a Senior Application Scientist
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile template for developing kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[3][4] Within this important class of molecules, halogenated indazoles serve as exceptionally powerful building blocks. This compound, in particular, stands out due to its distinct substitution pattern, offering chemists orthogonal synthetic handles for the sequential and regioselective elaboration of complex molecular architectures.
This technical guide provides an in-depth analysis of this compound, targeting researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, detail its synthesis with mechanistic insights, explore its strategic application in medicinal chemistry, and outline essential safety and handling protocols.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is critical for experimental design, reaction stoichiometry calculations, and analytical characterization.
| Property | Value | References |
| Molecular Weight | 322.93 g/mol | [5][6][7] |
| Molecular Formula | C₇H₄BrIN₂ | [5][7] |
| CAS Number | 885521-72-2 | [5][6][8] |
| Physical Form | Solid | [6] |
| Purity (Typical) | ≥97% | [6] |
| Storage Temperature | Sealed in dry, 2-8°C or Room Temperature | [5][6] |
| InChI Key | LPKLMHLJNYUOPU-UHFFFAOYSA-N | [6] |
Synthesis of this compound
The preparation of this compound is most commonly achieved through the direct electrophilic iodination of 4-bromo-1H-indazole. This method is efficient and leverages the inherent reactivity of the indazole ring system.
Reaction Principle and Mechanism
The causality behind this synthetic choice rests on the acidic nature of the N-H proton of the pyrazole ring and the subsequent nucleophilicity of the resulting indazolide anion. The reaction proceeds in two main stages:
-
Deprotonation: A strong base, typically potassium hydroxide (KOH), is used to deprotonate the indazole at the N1 position. This step is crucial as it generates a highly nucleophilic indazolide anion, significantly activating the ring system towards electrophilic attack.
-
Electrophilic Iodination: The indazolide anion then attacks an electrophilic iodine source (I₂). The attack occurs regioselectively at the C3 position. This selectivity is governed by electronic factors; the C3 position is the most electron-rich carbon in the deprotonated indazole ring, making it the preferred site for electrophilic substitution.
Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the halogenation of indazoles.[3][8]
Materials:
-
4-bromo-1H-indazole
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
N,N-dimethyl-formamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water (H₂O)
Procedure:
-
To a stirred solution of 4-bromo-1H-indazole (1.0 eq) in DMF, add KOH (2.0 eq) portion-wise at room temperature (20°C).
-
Stir the resulting mixture for approximately 20-30 minutes. The formation of the potassium salt of the indazole may be observed.
-
In a separate flask, dissolve iodine (2.0 eq) in a minimal amount of DMF.
-
Add the iodine solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified further by column chromatography.[8]
This self-validating protocol includes monitoring by TLC to ensure reaction completion before proceeding to the workup phase, a critical step for ensuring reproducibility and yield.
Application in Medicinal Chemistry: A Strategic Building Block
The true value of this compound for drug development lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in metal-catalyzed cross-coupling reactions. This disparity allows for selective, sequential functionalization, making it a cornerstone for building molecular diversity.
Orthogonal Synthetic Strategy:
-
Site 1 (C3-Iodo): The iodo group is the preferred site for initial cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions, which are typically performed under milder conditions. This allows for the introduction of a desired aryl, alkyl, or alkynyl group at the 3-position.
-
Site 2 (C4-Bromo): The bromo group remains intact during the first coupling step and can be targeted in a subsequent cross-coupling reaction, often requiring slightly more forcing conditions (e.g., different palladium catalysts, ligands, or higher temperatures).
This strategic, stepwise approach is invaluable for creating libraries of complex indazole derivatives for structure-activity relationship (SAR) studies.
Figure 2: Logical diagram of the orthogonal cross-coupling strategy.
Spectroscopic Characterization and Analysis
While specific, published spectra for this compound are not widely available, its structure allows for the prediction of key spectroscopic features.[9] This predictive analysis is a vital skill for chemists to confirm the identity and purity of synthesized material.
¹H NMR:
-
Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals corresponding to the protons on the benzene portion of the ring are expected. Their splitting patterns (doublets, triplets) will be dictated by their coupling to adjacent protons.
-
N-H Proton (δ >10 ppm): A broad singlet corresponding to the acidic N-H proton is expected. This signal may be exchangeable with D₂O.
¹³C NMR:
-
Seven distinct carbon signals are anticipated. The carbons directly attached to the halogens (C3 and C4) will exhibit characteristic chemical shifts, influenced by the electronegativity and anisotropic effects of iodine and bromine.
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one iodine atom (¹²⁷I, monoisotopic). The molecular ion peak (M+) would be expected at m/z 322.93, with a corresponding M+2 peak of similar intensity due to the bromine isotopes.
General Protocol for NMR Sample Preparation
-
Weigh 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Gently agitate the tube to ensure complete dissolution. If insolubles are present, filter the solution through a pipette with a small cotton plug directly into the NMR tube.
-
Acquire spectra on a 400 MHz (or higher) spectrometer.
Safety, Handling, and Storage
Proper handling of halogenated intermediates is paramount for laboratory safety. This compound possesses known hazards that require appropriate precautions.
| Hazard Information | Details | References |
| Pictogram | GHS07 (Exclamation Mark) | [6] |
| Signal Word | Warning | [6] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H320: Causes eye irritation. | [6] |
| Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 | [6][10] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10][11]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[10][11]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]
-
Keep away from strong oxidizing agents.[11]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for innovation in drug discovery. Its precisely defined molecular weight and structure, coupled with a reliable synthetic route, make it a readily accessible intermediate. The true power of this molecule is realized in its capacity for selective, orthogonal functionalization, enabling medicinal chemists to efficiently synthesize and explore novel chemical entities. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any researcher aiming to leverage the full potential of the indazole scaffold in the development of next-generation therapeutics.
References
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A Technical Guide to the Solubility Profiling of 4-Bromo-3-iodo-1H-indazole for Drug Discovery Applications
Executive Summary
4-Bromo-3-iodo-1H-indazole is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of potent kinase inhibitors and other targeted therapeutics. Its physicochemical properties, particularly solubility, are paramount as they directly influence reaction kinetics, purification efficiency, and the ultimate developability of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to accurately determine and interpret the solubility of this key intermediate. Recognizing the general lack of publicly available solubility data for this specific compound, this paper focuses on establishing robust, validated methodologies for both high-throughput kinetic screening and gold-standard thermodynamic solubility assessment. We present detailed, step-by-step protocols, explain the causality behind experimental choices, and provide tools for accurate data analysis and interpretation, thereby empowering research teams to generate high-quality, reliable solubility data to accelerate their discovery and development programs.
Introduction: The Strategic Importance of this compound
The indazole scaffold is a privileged structure in modern drug discovery, renowned for its ability to mimic the indole ring and participate in crucial hydrogen bonding interactions with biological targets.[1][2] The specific derivative, this compound, serves as a versatile intermediate, offering two distinct halogenated positions (C3-iodo and C4-bromo) that are amenable to differential functionalization through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][3][4] This structural feature makes it an invaluable precursor in the synthesis of complex molecules, including inhibitors of key oncological targets like tyrosine kinases.[4]
However, the very characteristics that make this molecule attractive—its rigid, planar, and relatively lipophilic structure—suggest a high likelihood of poor aqueous solubility.[5][6] Poor solubility is a primary cause of failure in drug development, leading to complications such as low bioavailability, unreliable assay results, and challenges in formulation.[5][6][7][8] Therefore, a precise understanding of the solubility of this compound in both aqueous buffers and relevant organic solvents is not merely an academic exercise; it is a critical-path activity that informs process chemistry, formulation development, and the overall strategic direction of a drug discovery project.
The Pillars of Solubility: Kinetic vs. Thermodynamic Measurement
Before embarking on experimental work, it is crucial to distinguish between the two primary types of solubility measurements used in drug discovery.
-
Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, rapidly precipitated from a high-concentration DMSO stock solution, remains soluble in an aqueous buffer.[9][10][11] It reflects the solubility of the solid form (often amorphous) that precipitates under non-equilibrium conditions. While not the "true" solubility, it is invaluable for the rapid ranking and selection of compounds in early-stage discovery.[10][12]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the saturation concentration of the most stable crystalline form of a compound in a solvent after equilibrium has been reached.[5][13] This "gold standard" measurement is determined using the shake-flask method over an extended period (e.g., 24-48 hours) and is essential for late-stage discovery, lead optimization, and preformulation activities.[9][14][15][16]
The choice between these methods depends on the stage of the research project, as illustrated in the workflow below.
Caption: Decision workflow for selecting the appropriate solubility assay.
Experimental Protocols for Solubility Determination
The following sections provide detailed, self-validating protocols for determining the solubility of this compound.
High-Throughput Kinetic Solubility Assay
This method is designed for rapid screening and uses the precipitation of the compound from a DMSO stock solution into an aqueous buffer. Quantification can be achieved through various means, such as nephelometry (light scattering) or UV-Vis spectroscopy after filtration.[10][12][17]
Principle: The point at which the compound precipitates upon addition to the aqueous buffer is detected as an increase in turbidity (nephelometry) or by quantifying the remaining soluble compound in the supernatant after filtration (UV-based).
Protocol: Nephelometric Method
-
Preparation of Stock Solution: Accurately weigh ~5 mg of this compound and dissolve it in HPLC-grade DMSO to create a 20 mM stock solution. Ensure complete dissolution, using gentle vortexing if necessary.
-
Plate Preparation: Using a liquid handler for precision, create a serial dilution series.
-
Dispense 100 µL of DMSO into columns 2-12 of a 384-well plate.
-
Add 200 µL of the 20 mM compound stock to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to 2, mixing, then 100 µL from column 2 to 3, and so on.
-
-
Compound Precipitation:
-
In a separate 384-well clear-bottom assay plate, add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Transfer 2 µL from the DMSO dilution plate to the corresponding wells of the assay plate. This creates a final concentration range (e.g., 400 µM down to ~0.2 µM) with a constant 2% DMSO concentration.
-
-
Incubation and Measurement:
-
Seal the plate and shake for 2 hours at room temperature, protected from light.
-
Measure the light scattering at a wavelength of ~620 nm using a laser nephelometer.
-
-
Data Analysis (Self-Validation):
-
Controls: Include wells with buffer + 2% DMSO only (negative control) and a known poorly soluble compound (positive control).
-
Plotting: Plot the nephelometry signal (counts) against the compound concentration.
-
Determination: The kinetic solubility is the concentration at which the signal significantly deviates from the baseline established by the negative control.
-
Caption: Step-by-step workflow for a nephelometric kinetic solubility assay.
Gold-Standard Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility and is considered the definitive value for regulatory and formulation purposes.[14][18][19][20] It requires more time and compound but provides highly accurate and reproducible data.
Principle: An excess amount of the solid compound is agitated in a chosen solvent until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is accurately measured, typically by HPLC-UV.[16][21]
Protocol: HPLC-UV Method
-
Pre-analytical Steps:
-
Sample Preparation:
-
Add an excess of solid this compound (e.g., 2-5 mg) to a 1.5 mL glass vial. The exact amount is not critical, but a visible excess of solid must remain at the end of the experiment.[21]
-
Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., PBS pH 7.4, Simulated Gastric Fluid, or an organic solvent like ethanol).
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate for at least 24 hours to ensure equilibrium is reached. A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to validate that equilibrium has been achieved.
-
-
Sample Processing:
-
Allow the vials to stand for 30 minutes to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved particles. Crucially, discard the first ~200 µL of filtrate to prevent errors from drug binding to the filter.
-
Immediately dilute the clear filtrate with the mobile phase to a concentration within the range of the HPLC calibration curve.
-
-
Quantification via HPLC-UV:
-
Calibration Curve (Self-Validation): Prepare a set of at least five standards of this compound of known concentrations in the mobile phase. Run these to generate a standard curve (Peak Area vs. Concentration) with an R² value > 0.99.
-
Analysis: Inject the diluted sample onto a calibrated HPLC-UV system.
-
Calculation: Use the peak area from the sample chromatogram and the equation from the calibration curve to determine the concentration in the diluted sample. Back-calculate to find the concentration in the original saturated solution. This is the thermodynamic solubility.[25]
-
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format. As no public data exists for this compound, the following table presents an illustrative example of how results should be reported.
| Solvent/Medium | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| PBS (pH 7.4) | Kinetic (Nephelometry) | 25 | < 5 | < 15.6 |
| PBS (pH 7.4) | Thermodynamic | 25 | < 1 | < 3.1 |
| SGF (pH 1.2, no pepsin) | Thermodynamic | 37 | < 1 | < 3.1 |
| Ethanol | Thermodynamic | 25 | 1,500 | 4,673 |
| Dichloromethane (DCM) | Thermodynamic | 25 | > 10,000 | > 31,155 |
| Note: Data are illustrative and hypothetical. The molecular weight of this compound (C₇H₄BrIN₂) is 322.93 g/mol . |
Interpretation: Hypothetical results like these would classify this compound as practically insoluble in aqueous media, which is a critical finding.[6][7] This would immediately signal to a process chemistry team that reactions involving this intermediate in aqueous systems will be heterogeneous and may require phase-transfer catalysts or co-solvents. For medicinal chemists, it underscores that any final drug candidate derived from this scaffold will likely require significant structural modification to improve solubility or advanced formulation strategies to achieve oral bioavailability.[5][26]
Conclusion
References
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- Test No. 105: Water Solubility. OECD. [URL: https://www.oecd.
- Kinetic Solubility Assays Protocol. AxisPharm. [URL: https://www.axispharm.com/technical-resources/kinetic-solubility-assays-protocol/]
- OECD 105 - Water Solubility. Situ Biosciences. [URL: https://situbiosciences.
- Fujikawa Y, et al. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01741]
- OECD 105 - Water Solubility Test at 20°C. Analytice. [URL: https://www.analytice.
- Aqueous solubility: Significance and symbolism. Wisdom Library. [URL: https://www.wisdomlib.org/science/concept/aqueous-solubility]
- OECD 105. Phytosafe. [URL: https://www.phytosafe.com/oecd-105/]
- Voinea, R., et al. The Importance of Solubility for New Drug Molecules. Farmacia. [URL: https://farmaciajournal.com/wp-content/uploads/2020-05-11-Article-1.pdf]
- Savjani, K. T., et al. Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. [URL: https://www.hindawi.com/journals/isrn/2012/195727/]
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: https://enamine.net/services/adme-t-assays/phys-chem-properties/shake-flask-aqueous-solubility-assay]
- Aqueous Solubility. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/aqueous-solubility.htm]
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- 4-BROMO-6-METHOXY-3-IODO (1H)INDAZOLE Formula. ECHEMI. [URL: https://www.echemi.com/products/887569-04-2.html]
- Al-Gousous, J., et al. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. [URL: https://www.ingentaconnect.com/content/apl/epj/2018/00000045/00000002/art00006]
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- 4-BROMO-3-IODO (1H)INDAZOLE synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/885521-72-2.htm]
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- GOOD LABORATORY PRACTICE for HPLC. Crawford Scientific. [URL: https://www.crawfordscientific.
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- Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. ResearchGate. [URL: https://www.researchgate.
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- Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Benchchem. [URL: https://www.benchchem.com/technical-center/large-scale-synthesis-of-4-iodo-3-methyl-1h-indazole]
- Wang, Y., et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01712a]
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4-Bromo-3-iodo-1H-indazole NMR spectra analysis
An In-Depth Technical Guide to the NMR Spectral Analysis of 4-Bromo-3-iodo-1H-indazole
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of molecular design and synthesis. This compound is a heavily substituted heterocyclic motif, presenting a unique and instructive case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. The dense substitution pattern with two different halogens on the carbocyclic ring and at the C3-position of the pyrazole ring, respectively, creates a distinct electronic environment that is perfectly resolved by modern NMR techniques.
This technical guide provides a comprehensive analysis of the expected NMR spectra of this compound. It is structured to serve as a practical reference, moving from foundational one-dimensional NMR predictions to the application of two-dimensional techniques for definitive structural validation. The causality behind spectral patterns is emphasized, reflecting an approach grounded in field-proven expertise.
Molecular Structure and Tautomerism
Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. For most derivatives in solution, the 1H-tautomer is thermodynamically more stable and therefore predominates.[1][2] This guide will proceed under the assumption of the 1H tautomer for this compound, a state that can be definitively confirmed by the NMR data presented herein.
To facilitate spectral discussion, the standard IUPAC numbering for the indazole ring is used:
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H and ¹³C NMR Spectral Data
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show four distinct signals: one broad singlet for the N-H proton and three signals in the aromatic region for H5, H6, and H7. The key to assignment lies in the expected chemical shifts and, crucially, the spin-spin coupling patterns.
-
N1-H: This proton signal is expected to be a broad singlet, typically appearing far downfield (δ 13.0-14.0 ppm), especially in a hydrogen-bond-accepting solvent like DMSO-d₆. Its chemical shift is highly dependent on solvent, concentration, and temperature.
-
Aromatic Protons (H5, H6, H7): The substituents dramatically influence this region. The bromine at C4 will exert a deshielding effect on the ortho proton H5. The iodine at C3 primarily influences the electronic structure of the pyrazole ring. The aromatic protons will form an AMX spin system.
-
H5: Expected to be the most downfield of the carbocyclic protons due to the ortho-bromo substituent. It will appear as a doublet of doublets (or triplet if J₅,₆ ≈ J₅,₇) due to coupling with H6 and a smaller meta-coupling to H7.
-
H7: Expected to be the most upfield of the aromatic protons. It will appear as a doublet of doublets, coupling to H6 and H5.
-
H6: Will appear as a triplet (or more accurately, a doublet of doublets) due to ortho coupling with both H5 and H7.
-
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |
| N1-H | 13.5 - 13.8 | br s | - | Exchangeable proton, typical for N-H in indazoles.[5] |
| H5 | 7.65 - 7.75 | dd | ³J(H5-H6) ≈ 7.0-8.0, ⁴J(H5-H7) ≈ 1.0 | Deshielded by ortho-bromo substituent. |
| H7 | 7.20 - 7.30 | dd | ³J(H7-H6) ≈ 8.0-9.0, ⁴J(H7-H5) ≈ 1.0 | Typically the most shielded proton in the benzene ring of indazoles.[7] |
| H6 | 7.45 - 7.55 | t | ³J(H6-H5) ≈ 7.0-8.0, ³J(H6-H7) ≈ 8.0-9.0 | Appears as a triplet due to similar coupling constants to H5 and H7. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show seven signals corresponding to the seven carbon atoms of the indazole core. The chemical shifts are heavily influenced by the attached halogens.
-
C3: The C3 carbon, bearing the iodine atom, will be significantly shielded due to the "heavy atom effect." This is a highly diagnostic signal and is expected to appear far upfield, potentially below 100 ppm.
-
C4: The C4 carbon, directly attached to bromine, will be deshielded by the electronegativity of the bromine but also experiences some shielding. Its chemical shift will be diagnostic.
-
C3a and C7a: These are quaternary carbons involved in the ring fusion. Their assignment is definitively confirmed using HMBC.
-
C5, C6, C7: These protonated carbons can be initially assigned based on their chemical shifts and confirmed using an HSQC experiment.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C3 | 90 - 95 | Strong shielding due to the heavy atom effect of iodine. |
| C4 | 115 - 120 | Direct attachment to bromine. |
| C5 | 129 - 132 | Deshielded relative to C7. |
| C6 | 124 - 127 | Shielded relative to C5. |
| C7 | 112 - 116 | Typically the most shielded aromatic CH carbon. |
| C3a | 140 - 143 | Quaternary carbon, deshielded by pyrazole ring nitrogens. |
| C7a | 122 - 125 | Quaternary carbon, shielded relative to C3a. |
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, unambiguous data, a systematic approach to data acquisition is essential. The following protocol represents a self-validating system for the complete structural characterization of this compound.
Sample Preparation
-
Solvent Selection: Use a high-purity deuterated solvent. DMSO-d₆ is highly recommended as it readily dissolves most indazole derivatives and allows for the clear observation of the exchangeable N1-H proton.[6]
-
Concentration: Dissolve approximately 10-15 mg of the solid compound in 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
Spectrometer Setup and 1D NMR Acquisition
-
Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H observation.
-
Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45°
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Number of Scans (ns): 16 (adjust as needed for signal-to-noise)
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled (decoupling=‘y’)
-
Pulse Angle: 30-45°
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 1024 or more to achieve adequate signal-to-noise.
-
-
DEPT-135 Acquisition: Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons will be absent. This is a critical step for confirming the assignments of C5, C6, and C7.
2D NMR Acquisition for Structural Confirmation
Two-dimensional NMR is indispensable for confirming the proposed structure. The following experiments provide through-bond connectivity information that validates the initial 1D assignments.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It is essential for confirming the connectivity of the H5-H6-H7 spin system.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to. It provides an unambiguous correlation between the ¹H and ¹³C assignments for C5, C6, and C7.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are typically 2 or 3 bonds away. Key expected correlations are detailed in the next section.
Analysis of 2D NMR Correlation Data
The true power of this analytical workflow is realized in the interpretation of the 2D spectra, which serve to validate the entire structure.
COSY Analysis
The COSY spectrum will confirm the sequential connectivity of the aromatic protons.
Caption: Expected ¹H-¹H COSY correlations.
HSQC Analysis
The HSQC spectrum will provide direct, one-bond correlations, solidifying the assignments made from the 1D spectra.
-
H5 will show a correlation cross-peak to C5.
-
H6 will show a correlation cross-peak to C6.
-
H7 will show a correlation cross-peak to C7.
HMBC Analysis: The Definitive Structural Proof
The HMBC spectrum provides the long-range connectivity that pieces the entire puzzle together. Specific, diagnostic correlations are expected that confirm the substitution pattern and the 1H-tautomer.[8]
Caption: Key expected long-range ¹H-¹³C HMBC correlations.
Key Diagnostic HMBC Correlations:
-
Correlation from N1-H to C3 and C7a: This is a definitive marker for the 1H-tautomer. A 2H-tautomer would show a correlation from the N2-substituent's protons to C3 and C3a.
-
Correlation from H5 to C3a and C7: This confirms the position of H5 relative to the ring fusion and its neighbor C7.
-
Correlation from H7 to C3a and C5: This confirms the connectivity around the carbocyclic ring and its relationship to the pyrazole ring. The correlation to C5 is particularly important for distinguishing H7 from H5.
Conclusion
The structural elucidation of this compound is a prime example of a systematic, multi-technique NMR approach. By combining predictive analysis based on known substituent effects with a rigorous experimental workflow including 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) spectroscopy, an unambiguous and self-validated structural assignment can be achieved. The principles and protocols outlined in this guide provide a robust framework for researchers engaged in the synthesis and characterization of novel heterocyclic compounds, ensuring scientific integrity and accelerating the drug development process.
References
- Elguero, J., Fruchier, A., & Pardo, C. (2011). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry. [Source not directly available for linking]
- Tzvetkov, N. T., Stammler, H. G., & Antonov, L. (2017). Tautomerism of N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide – A new selective, highly potent and reversible MAO-B inhibitor. Journal of Molecular Structure.
-
Alonso, G., Garcia-Mina, C., & Arcelus, F. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available from: [Link]
- Elguero, J., Katritzky, A. R., & El-Shafie, A. M. M. (1982). NMR studies in the heterocyclic series XXIV—1H,13C and15N study of15N labelled indazoles. Magnetic Resonance in Chemistry.
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Available from: [Link]
-
Supporting Information for a Wiley-VCH publication (2007). [Details on specific indazole NMR data]. Available from: [Link]
-
Esteves, A. P., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
-
Wang, X., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry. Available from: [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. Available from: [Link]
-
Zhang, M., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available from: [Link]
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An In-Depth Technical Guide to the ¹H NMR Analysis of 4-Bromo-3-iodo-1H-indazole
Executive Summary
This technical guide provides a comprehensive framework for the acquisition, interpretation, and structural validation of 4-Bromo-3-iodo-1H-indazole using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical underpinnings that govern the spectral features of this complex heterocyclic compound. It offers predictive insights, a detailed experimental protocol, and a systematic approach to spectral assignment. By explaining the causality behind experimental choices and theoretical principles, this guide serves as a practical resource for the unambiguous characterization of halogenated indazoles and related pharmacophores.
Introduction: The Structural Significance of this compound
The Indazole Scaffold in Medicinal Chemistry
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its unique bicyclic aromatic structure allows it to act as a versatile pharmacophore, capable of engaging with various biological targets. Compounds incorporating the indazole moiety have demonstrated efficacy as kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs, making the synthesis and characterization of novel indazole derivatives a critical endeavor in modern drug discovery.[1][2]
The Role of Halogenation in Modulating Bioactivity
Halogen atoms, particularly bromine and iodine, are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The introduction of a bromine atom at the C4 position and an iodine atom at the C3 position of the indazole ring can significantly influence factors such as lipophilicity, metabolic stability, and binding affinity. These heavy halogens can participate in halogen bonding, a specific type of non-covalent interaction that can enhance protein-ligand recognition.
The Analytical Challenge: Unambiguous Structure Elucidation
The precise placement of multiple substituents on the indazole ring is paramount, as constitutional isomers often exhibit vastly different biological activities. ¹H NMR spectroscopy stands as the primary analytical tool for confirming the regiochemistry of synthesis and ensuring the structural integrity of the final compound. However, the interpretation of the ¹H NMR spectrum of a polysubstituted heterocycle like this compound requires a nuanced understanding of substituent effects on chemical shifts and coupling constants.
Theoretical Principles of ¹H NMR Spectroscopy for Halogenated Indazoles
Chemical Shift: The Influence of Inductive and Anisotropic Effects
The chemical shift (δ) of a proton is determined by its local electronic environment. In this compound, the positions of the aromatic proton signals are governed by the interplay of the innate electronic structure of the indazole ring and the perturbations caused by the halogen substituents.
-
3.1.1 The Indazole Ring System: A Baseline The parent 1H-indazole molecule displays a characteristic set of proton signals in the aromatic region, typically between 7.1 and 8.1 ppm.[3] The fused benzene ring creates a ring current that deshields the external protons, shifting them downfield relative to benzene (δ ≈ 7.3 ppm).[4][5]
-
3.1.2 Perturbations from Bromine (C4) and Iodine (C3) Halogens exert both inductive and anisotropic effects.[6]
-
Inductive Effect: As electronegative atoms, both bromine and iodine withdraw electron density through the sigma framework, generally causing a deshielding (downfield shift) of nearby protons.
-
Anisotropic Effect: The large electron clouds of bromine and especially iodine create magnetic anisotropy.[7] This means they generate their own local magnetic fields which can either shield (upfield shift) or deshield (downfield shift) neighboring protons, depending on their spatial orientation relative to the C-X bond axis. For protons on an aromatic ring, this effect can be significant and complex.[6][8][9] The heavy atom effect of iodine can also influence the shielding of nearby nuclei.[9][10]
-
Spin-Spin Coupling: Deciphering Connectivity
Spin-spin coupling, or J-coupling, provides through-bond connectivity information. The splitting pattern of each proton signal reveals the number of adjacent, non-equivalent protons. In the benzene portion of the indazole, the coupling constants are diagnostic of the substitution pattern.[11][12]
-
Vicinal (³J) Coupling: Coupling between protons on adjacent carbons (ortho protons) is typically the largest, in the range of 7-10 Hz.[13][14]
-
Meta (⁴J) Coupling: Coupling between protons separated by three bonds is smaller, typically 2-3 Hz.[13][14]
-
Para (⁵J) Coupling: Coupling over four bonds is usually very small (<1 Hz) and often not resolved.
The N-H Proton: Exchange and Broadening Effects
The proton attached to the N1 nitrogen is acidic and can exchange with trace amounts of water or deuterons in the NMR solvent (if protic).[15] This exchange can cause its signal to be broad. In aprotic solvents like DMSO-d₆, this proton is less likely to exchange and often appears as a sharp singlet at a very downfield position (>13 ppm) due to hydrogen bonding with the solvent.[1]
Predicted ¹H NMR Spectrum of this compound
The three remaining aromatic protons (H5, H6, and H7) will form an AMX spin system , where each proton is coupled to the other two with different J-values.
-
H7: Being ortho to the electron-donating amine portion of the pyrazole ring, H7 is expected to be the most upfield of the aromatic protons. It has one ortho neighbor (H6) and one meta neighbor (H5). It should appear as a doublet of doublets (dd).
-
H6: This proton is situated between H5 and H7, having two ortho neighbors. It will be split by both and is expected to appear as a triplet or, more accurately, a doublet of doublets that may overlap to look like a triplet (t or dd).
-
H5: Being ortho to the C4-Bromo substituent, this proton will be significantly deshielded. It has one ortho neighbor (H6) and one meta neighbor (H7) and will appear as a doublet of doublets (dd).
-
N1-H: This proton will appear as a broad singlet far downfield, likely above 13 ppm in DMSO-d₆.
| Proton | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |
| N1-H | >13.0 | br s | - |
| H 5 | 7.8 - 8.0 | dd | ³J(H5-H6) ≈ 8.0, ⁴J(H5-H7) ≈ 1.5 |
| H 6 | 7.3 - 7.5 | t or dd | ³J(H6-H5) ≈ 8.0, ³J(H6-H7) ≈ 7.5 |
| H 7 | 7.5 - 7.7 | dd | ³J(H7-H6) ≈ 7.5, ⁴J(H5-H7) ≈ 1.5 |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Adherence to a rigorous experimental protocol is crucial for obtaining a high-quality, interpretable spectrum.
Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum.[19]
-
5.1.1 Choice of Solvent A deuterated solvent is required to avoid large solvent signals in the ¹H spectrum.[20][21]
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): Highly recommended. It is an excellent solvent for many polar organic compounds, including indazoles. Crucially, it is aprotic and a strong hydrogen bond acceptor, which slows down the exchange of the N-H proton, allowing for its observation as a distinct, often sharp, signal at very low field.[16]
-
CDCl₃ (Chloroform-d): A common alternative, but the N-H proton signal may be broader or even exchange completely, rendering it unobservable.
-
-
5.1.2 Concentration and Purity Considerations
-
Amount: For a standard ¹H NMR experiment on a 400-500 MHz spectrometer, 5-10 mg of the compound is typically sufficient.[19][20][22]
-
Purity: The sample should be free of particulate matter, which can degrade spectral resolution.[20] It should also be free of residual solvents from synthesis or purification, which will appear in the spectrum.
-
-
5.1.3 Step-by-Step Protocol
-
Weigh 5-10 mg of dry this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of high-purity DMSO-d₆.[20]
-
Gently agitate the vial to ensure the sample dissolves completely.
-
Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulates.[19]
-
Cap the NMR tube securely and label it clearly.
-
NMR Instrument Parameters
Standard acquisition parameters for a small organic molecule are generally sufficient.
-
Field Strength: 400 MHz or higher is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 scans, depending on concentration.
-
Workflow Diagram
The following diagram illustrates the key stages of the experimental process.
Caption: Experimental workflow for ¹H NMR analysis.
Spectral Interpretation and Assignment
Analysis of the Aromatic Region
The aromatic region of the spectrum must be carefully analyzed to assign the H5, H6, and H7 protons.
-
Identify the Signals: Locate the three distinct signals in the aromatic region (expected between 7.3 and 8.0 ppm).
-
Analyze Multiplicity:
-
The signal appearing as a triplet (or narrow dd) is likely H6 .
-
The other two signals should be doublet of doublets (dd).
-
-
Use Coupling Constants for Confirmation:
-
Measure the coupling constants for each multiplet.
-
The two dd signals should share a large ³J coupling constant (the ortho coupling) with the H6 triplet. This confirms their identity as H5 and H7.
-
The two dd signals (H5 and H7) should also share a small ⁴J coupling constant (the meta coupling) with each other.
-
-
Use Chemical Shift for Final Assignment:
-
The most downfield of the dd signals is assigned to H5 , as it is ortho to the electron-withdrawing bromine atom.
-
The remaining dd signal is assigned to H7 .
-
Identification of the N-H Proton
Scan the far downfield region of the spectrum. A broad singlet observed above 13 ppm is characteristic of the N1-H proton in DMSO-d₆.[1]
Confirmation with 2D NMR Techniques
For unambiguous assignment, especially in cases of signal overlap, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Would show a correlation between H5/H6 and H6/H7, confirming their ortho relationship. A weaker cross-peak might be visible between H5/H7, confirming their meta relationship.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space information. For instance, a NOE correlation between the N-H proton and the H7 proton would definitively confirm the assignment of H7.
The logical relationship for assignment is visualized below.
Caption: Logic diagram for ¹H NMR peak assignment.
Conclusion: Best Practices for the NMR Analysis of Complex Heterocycles
The structural elucidation of this compound by ¹H NMR spectroscopy is a clear demonstration of how fundamental principles can be applied to complex molecules. The key to success lies in a systematic approach: beginning with a sound theoretical prediction, followed by meticulous sample preparation and data acquisition, and concluding with a logical, step-wise interpretation of chemical shifts and coupling patterns. For novel or particularly challenging structures, this process should always be augmented with 2D NMR techniques to provide an orthogonal layer of validation, ensuring the highest degree of confidence in the final structural assignment.
References
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A Comprehensive Technical Guide to the 13C NMR Characterization of 4-Bromo-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of 4-Bromo-3-iodo-1H-indazole. As a Senior Application Scientist, this document synthesizes foundational NMR principles with practical, field-proven insights to offer a robust framework for the structural elucidation of this complex heterocyclic compound. The guide delves into the predicted 13C NMR spectrum, the rationale behind chemical shift assignments based on substituent effects, a detailed experimental protocol for data acquisition, and visual aids to facilitate understanding. Every aspect of this guide is grounded in scientific literature and established best practices to ensure technical accuracy and trustworthiness.
Introduction: The Significance of this compound in Medicinal Chemistry
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for designing potent and selective therapeutic agents. The introduction of halogen atoms, such as bromine and iodine, at specific positions on the indazole ring can significantly modulate a molecule's physicochemical properties, metabolic stability, and target-binding affinity.[2] this compound, therefore, represents a valuable building block for the synthesis of novel drug candidates.[3][4] Accurate structural characterization is the bedrock of drug discovery, and 13C NMR spectroscopy is an indispensable tool for unambiguously determining the substitution pattern and electronic environment of such molecules.
Predicted 13C NMR Spectrum and Rationale for Chemical Shift Assignments
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C3 | 90 - 100 | The C3 carbon is directly bonded to the highly electronegative iodine atom, which is expected to cause a significant upfield shift (lower ppm value) due to the "heavy atom effect."[8] |
| C3a | 140 - 145 | This is a quaternary carbon at the junction of the two rings. Its chemical shift is influenced by the overall electronic nature of the bicyclic system. |
| C4 | 115 - 120 | The C4 carbon is directly attached to the bromine atom. While bromine is electronegative, its shielding effect is less pronounced than that of iodine. |
| C5 | 120 - 125 | This carbon is ortho to the bromine at C4 and is expected to be influenced by its electron-withdrawing inductive effect. |
| C6 | 125 - 130 | The C6 carbon is meta to the bromine and is expected to have a chemical shift similar to that of the corresponding carbon in unsubstituted indazole. |
| C7 | 110 - 115 | This carbon is ortho to the nitrogen at N1 and is expected to be shielded relative to the other aromatic carbons. |
| C7a | 135 - 140 | This is another quaternary carbon at the ring junction, and its chemical shift is influenced by the adjacent nitrogen atom and the fused benzene ring. |
Experimental Protocol for 13C NMR Data Acquisition
This section provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the compound. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for indazole derivatives as it can also allow for the observation of the N-H proton in the 1H NMR spectrum.[6] Chloroform-d (CDCl3) is another common alternative.
-
Concentration: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak.
NMR Spectrometer Parameters
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled 13C experiment with a 30° pulse angle to allow for faster repetition rates. |
| Acquisition Time (AQ) | 1.0 - 1.5 s | Sufficient time to acquire the free induction decay (FID) for good resolution. |
| Relaxation Delay (D1) | 2.0 s | Allows for adequate relaxation of the carbon nuclei between scans, leading to more accurate signal integration. |
| Number of Scans (NS) | 1024 - 4096 | A higher number of scans is necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the 13C isotope. |
| Spectral Width (SW) | 200 - 250 ppm | A wide spectral window to ensure all carbon signals are captured. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the FID before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., DMSO-d6 at 39.52 ppm).
Visualization of Molecular Structure and Experimental Workflow
Visual aids are crucial for understanding the relationships between molecular structure and spectral data, as well as the logical flow of the experimental process.
Caption: A streamlined workflow for the 13C NMR characterization of a chemical compound.
Conclusion
The 13C NMR characterization of this compound is a critical step in its application as a building block in drug discovery and development. By understanding the predicted chemical shifts based on substituent effects and following a robust experimental protocol, researchers can confidently elucidate its structure. This guide provides the necessary theoretical foundation and practical insights to perform this characterization with a high degree of scientific integrity. The combination of predictive analysis, detailed methodology, and clear visualizations serves as a comprehensive resource for scientists working with this and related halogenated indazole derivatives.
References
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
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Elguero, J., Goya, P., & Rozas, I. (2016). 13C NMR of indazoles. ResearchGate. [Link]
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Chen, C. H., & Chen, Y. C. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(5), 4147-4157. [Link]
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Hama, T., & Sodeoka, M. (2007). Supporting Information for A New Method for the Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds. Angewandte Chemie International Edition, 46(30), 5775-5778. [Link]
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Claramunt, R. M., et al. (2010). A study of 3-bromo-1(2)H-indazoles bearing a nitro group. Magnetic Resonance in Chemistry, 48(11), 883-890. [Link]
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Begtrup, M., & Elguero, J. (1995). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 33(10), 834-836. [Link]
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Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]
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Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 21(7), 1461-1465. [Link]
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Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
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A Technical Guide to the Mass Spectrometric Characterization of 4-Bromo-3-iodo-1H-indazole
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-3-iodo-1H-indazole, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of extensive public spectral libraries for this specific molecule, this document serves as a predictive guide grounded in the fundamental principles of mass spectrometry. We will explore the theoretical basis for its mass spectrum, including its unique isotopic signature, propose logical fragmentation pathways for structural confirmation, and provide a detailed, field-tested protocol for its analysis using modern instrumentation. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar halogenated molecules.
Introduction: The Analytical Challenge
This compound (C₇H₄BrIN₂) is a member of the indazole family, a class of compounds renowned for its diverse biological activities and prevalence as a core scaffold in pharmaceutical agents. The precise structural characterization of such molecules is a non-negotiable prerequisite for understanding their structure-activity relationships (SAR). Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.
The presence of two distinct heavy halogens, bromine and iodine, presents a unique analytical "fingerprint" that is both a challenge and an opportunity. Understanding how these elements influence ionization and fragmentation is key to a successful analysis. This guide will deconstruct the mass spectrometric behavior of this compound, transforming it from an unknown analyte into a well-characterized entity.
Molecular Structure and Isotopic Distribution: The Halogen Signature
The first step in any mass spectrometric analysis is a thorough understanding of the analyte's fundamental properties. The elemental composition of this compound dictates its mass and, most critically, its isotopic pattern.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄BrIN₂ | [1][2] |
| CAS Number | 885521-72-2 | [1][2] |
| Average Molecular Weight | 322.93 g/mol | [1][2] |
| Monoisotopic Mass | 321.8643 u | Calculated |
The monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N). However, the mass spectrum will not show a single peak. The natural isotopic abundances of bromine are the dominant factor influencing the molecular ion region.
-
Bromine (Br): Possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance (approximately 50.7% and 49.3%, respectively)[3][4][5]. This results in a characteristic pair of peaks separated by 2 Daltons (Da), referred to as the M and M+2 peaks, with nearly identical intensities[4][5].
-
Iodine (I): Is monoisotopic, with only the ¹²⁷I isotope occurring in nature[6]. It does not contribute to an M+2 peak but adds significant mass to the molecule.
-
Carbon (C): The presence of the ¹³C isotope (approx. 1.1% abundance) will generate a small M+1 peak.
Consequently, the molecular ion cluster for this compound is predicted to be a doublet, with peaks at m/z 321.86 (containing ⁷⁹Br) and 323.86 (containing ⁸¹Br), in a roughly 1:1 intensity ratio. This distinctive pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule or its fragments.
Ionization & Full Scan MS Analysis: Generating the Molecular Ion
To observe the molecular ion, the neutral molecule must first be ionized. Electrospray Ionization (ESI) is the preferred method for indazole derivatives due to its soft nature, which minimizes in-source fragmentation and preserves the molecular ion for detection[7][8].
Causality of Method Selection: The indazole ring contains two nitrogen atoms, one of which (N1 or N2) possesses a lone pair of electrons that can readily accept a proton. Therefore, ESI in positive ion mode ([M+H]⁺) is the logical choice. The acidic proton from the mobile phase solvent (e.g., from formic acid) will protonate the most basic site on the indazole, yielding a pseudomolecular ion.
In a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap), the expected full scan spectrum would show a prominent isotopic cluster corresponding to [C₇H₅BrIN₂]⁺.
Table 2: Predicted High-Resolution Masses for the [M+H]⁺ Ion
| Ion Species | Calculated Exact Mass (m/z) |
| [C₇H₅⁷⁹BrIN₂]⁺ | 322.8721 |
| [C₇H₅⁸¹BrIN₂]⁺ | 324.8701 |
The observation of this doublet, with masses accurate to within 5 ppm of the calculated values and a ~1:1 intensity ratio, provides high-confidence confirmation of the elemental composition.
Tandem Mass Spectrometry (MS/MS): Elucidating the Structure
While the full scan MS confirms the elemental formula, tandem mass spectrometry (MS/MS) is required to verify the connectivity of the atoms. In an MS/MS experiment, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern provides a roadmap of the molecule's structure.
Proposed Fragmentation Pathway: The fragmentation of protonated this compound is predicted to proceed through the cleavage of the weakest bonds and the loss of stable neutral molecules. The carbon-halogen bonds are prime candidates for cleavage, with the C-I bond being weaker than the C-Br bond.
Interpretation of Key Fragmentation Steps:
-
Loss of Iodine Radical (I•): The C-I bond is the most labile, and its homolytic cleavage is a highly probable initial fragmentation step. This would result in a fragment ion at m/z 195.9/197.9, which would retain the characteristic 1:1 isotopic signature of bromine. This is often the most abundant fragment ion.
-
Loss of Bromine Radical (Br•): While less favorable than iodine loss, cleavage of the C-Br bond is also possible. This would produce an ion at m/z 243.9. This peak would be a singlet, as the bromine isotope pattern would be lost.
-
Loss of HCN: A characteristic fragmentation of N-heterocyclic aromatic rings, such as indazole, is the loss of hydrogen cyanide (HCN) from the five-membered ring[9]. This would likely occur after the initial loss of a halogen. For example, the fragment at m/z 195.9/197.9 could further lose 27 Da to yield an ion at m/z 168.9/170.9, which would still carry the bromine isotopic signature.
Table 3: Summary of Predicted Key Fragment Ions
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Formula | Key Feature |
| 322.9 / 324.9 | I• (Iodine radical) | 195.9 / 197.9 | [C₇H₅BrN₂]⁺ | Bromine doublet (1:1) |
| 322.9 / 324.9 | Br• (Bromine radical) | 243.9 | [C₇H₅IN₂]⁺ | Singlet |
| 195.9 / 197.9 | HCN | 168.9 / 170.9 | [C₆H₄BrN]⁺ | Bromine doublet (1:1) |
Experimental Protocol: A Self-Validating Workflow
This section provides a robust, step-by-step protocol for acquiring high-quality mass spectrometry data for this compound. This workflow is designed to be self-validating, ensuring data integrity from sample preparation to analysis.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a high-purity solvent such as methanol or acetonitrile (ACN).
-
Perform a serial dilution to create a working solution of approximately 1-10 µg/mL in a solvent compatible with the LC-MS mobile phase (e.g., 50:50 acetonitrile:water).
-
Acidify the final solution with a mobile phase modifier to a final concentration of 0.1% formic acid to promote protonation ([M+H]⁺ formation)[10].
-
-
Instrumentation (example using a Q-TOF LC-MS):
-
Liquid Chromatography (optional but recommended for purity): A short C18 column can be used with a simple gradient to separate the analyte from potential impurities before it enters the mass spectrometer.
-
Ion Source (ESI - Positive Mode):
-
Capillary Voltage: 3.5 - 4.0 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas (N₂): Flow rate and temperature optimized for signal intensity.
-
-
Mass Analyzer:
-
Full Scan (MS¹): Acquire data over a mass range of m/z 100-500 to observe the precursor ion.
-
Tandem MS (MS²): Use a data-dependent acquisition (DDA) mode. Set the instrument to automatically select the top 2 or 3 most intense ions from the full scan for fragmentation. Specifically, include the predicted m/z of 322.9 and 324.9 in the inclusion list.
-
Collision Energy: Apply a collision energy ramp (e.g., 15-40 eV) to ensure a rich fragmentation spectrum is produced.
-
-
-
Data Analysis:
-
Step 1 (Confirmation of Formula): Extract the ion chromatogram for m/z 322.8721 and 324.8701. In the corresponding mass spectrum, verify that the mass accuracy is <5 ppm and the intensity ratio is approximately 1:1.
-
Step 2 (Structural Verification): Examine the MS/MS spectrum associated with the precursor ions. Identify the key fragment ions predicted in Table 3. The presence of the bromine-containing doublets (loss of I• and subsequent fragments) provides strong evidence for the proposed structure.
-
Conclusion
The mass spectrometric analysis of this compound is a prime example of how fundamental principles can be used to characterize a novel compound. The molecule's unique isotopic signature, dominated by a 1:1 bromine doublet, serves as an unmistakable flag for its presence. When coupled with high-resolution mass measurements and logical fragmentation analysis, this signature allows for unambiguous confirmation of both its elemental composition and molecular structure. The workflow and predictive data presented in this guide provide a robust framework for researchers to confidently identify this compound, ensuring data integrity and advancing the progress of drug discovery and development projects.
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Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]
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University of Arizona. (n.d.). Introduction to Spectroscopy V: Mass Spectrometry. Retrieved from [Link]
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.5: Identification of Analytes using Isotopic Ratios. Retrieved from [Link]
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Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
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Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
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A Comprehensive Technical Guide to 4-Bromo-3-iodo-1H-indazole: Physical Characteristics, Handling, and Storage
This document provides an in-depth technical overview for researchers, scientists, and drug development professionals on the physical properties and optimal storage conditions for 4-Bromo-3-iodo-1H-indazole. As a key heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutics, understanding its physical state and stability is paramount for ensuring experimental reproducibility and preserving material integrity.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted indazole, a class of aromatic heterocyclic compounds that are considered privileged structures in drug discovery. The strategic placement of both a bromine and an iodine atom on the indazole scaffold makes it a highly versatile intermediate for further functionalization through metal-catalyzed cross-coupling reactions.[1][2]
The fundamental properties of this compound are summarized below. It is crucial to note that while some data is readily available, other parameters like solubility are often not explicitly published and must be inferred from related structures and confirmed empirically.
| Property | Data | Source(s) |
| CAS Number | 885521-72-2 | [3] |
| Molecular Formula | C₇H₄BrIN₂ | [3] |
| Molecular Weight | 322.93 g/mol | [3] |
| Physical Form | Solid at standard temperature and pressure. | [3] |
| Appearance | While not explicitly documented for this isomer, related bromo-indazoles are typically yellow to pale red crystalline solids. Visual inspection upon receipt is critical. | [4] |
| Solubility | Specific solubility data is not widely published. Based on its heterocyclic aromatic structure, it is expected to have low solubility in water and higher solubility in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). For biological assays, creating concentrated stock solutions in DMSO is a common practice.[5] | |
| Melting Point | Not explicitly defined in available literature. For a related compound, 4-Bromo-1H-indazole, the melting point is reported as 160-165 °C. The presence of the larger iodine atom at the 3-position may influence this value. |
Stability and Reactivity Profile
General Stability: this compound is generally stable under recommended storage conditions.[6] However, the indazole core and its halogen substituents present potential liabilities. The N-H proton of the pyrazole ring can be acidic, and the molecule can be sensitive to strong bases, high temperatures, and light.
Reactivity Insights: The primary utility of this molecule stems from the differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-I bond is significantly more reactive than the C-Br bond towards oxidative addition to a Pd(0) catalyst. This differential reactivity is the cornerstone of its application in sequential, site-selective derivatization, allowing for the introduction of different moieties at the 3- and 4-positions. This is a critical experimental consideration; reaction conditions must be finely tuned to target one halogen over the other.
Potential Degradation Pathways:
-
Photochemical Degradation: Aryl halides, particularly aryl iodides, can be light-sensitive.[6] Prolonged exposure to UV or even ambient light can lead to the homolytic cleavage of the C-I bond, generating radical species and leading to compound discoloration and impurity formation.
-
Thermal Degradation: As with most complex organic molecules, storage at elevated temperatures can accelerate decomposition.
-
Hydrolytic Instability: While generally stable, prolonged exposure to moisture, especially under non-neutral pH, should be avoided.
Recommended Storage and Handling Protocols
Adherence to a strict storage and handling protocol is essential for preserving the purity and reactivity of this compound. The variance in supplier recommendations (from room temperature to refrigerated) necessitates a "best-practice" approach that prioritizes long-term stability.[3]
Experimental Protocol: Long-Term Storage
-
Atmosphere: Upon receipt, immediately place the manufacturer's vial inside a secondary container, such as a desiccator or a sealable bag filled with an inert gas (Argon or Nitrogen). The primary rationale is to create an anhydrous and oxygen-free environment, minimizing the potential for oxidative or moisture-mediated degradation.
-
Temperature: For long-term storage (> 1 month), maintain the compound at 2-8°C .[7] While some vendors ship at ambient temperature, this is not indicative of optimal long-term storage conditions.[3] Storing in a refrigerator provides a robust defense against thermal degradation. For storage exceeding one year, consider storage at -20°C .[5]
-
Light: Protect the compound from light at all times by using amber vials or by wrapping the container in aluminum foil.[6] This preventative measure is critical to inhibit potential photochemical degradation of the C-I bond.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles and atmospheric exposure, it is highly recommended to aliquot the material into smaller, single-use quantities upon first opening the primary container. This ensures the integrity of the bulk stock.
Safety and Hazard Management
This compound is classified as a hazardous substance. All handling should be performed by trained personnel within a certified chemical fume hood.
GHS Hazard Classification:
Protocol: Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All weighing and solution preparation must be conducted in a certified chemical fume hood to prevent inhalation of the solid powder.
-
Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6][8]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use and dispose of them properly after handling.
-
Skin Protection: A lab coat is mandatory. Ensure no skin is exposed.[6]
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]
-
Workflow for Safe Handling and Storage
The following diagram outlines the logical workflow from compound reception to its final storage, ensuring both user safety and compound integrity.
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A Technical Guide to the Chemoselective Functionalization of 4-Bromo-3-iodo-1H-indazole: A Tale of Two Halogens
Abstract: The 4-bromo-3-iodo-1H-indazole scaffold is a valuable building block in medicinal chemistry, offering two distinct points for diversification through cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility, enabling chemists to perform sequential, site-selective modifications. This in-depth guide provides a comprehensive analysis of the underlying principles governing this selectivity, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will explore the fundamental physicochemical properties of the C-I and C-Br bonds, the mechanism of the selectivity-determining oxidative addition step in palladium-catalyzed cross-coupling, and practical methodologies for achieving chemoselective functionalization.
Introduction: The Strategic Value of Dihalogenated Indazoles
The indazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents, including anti-cancer, anti-inflammatory, and analgesic drugs.[1][2] Compounds like this compound are particularly prized as synthetic intermediates because they allow for the controlled, stepwise introduction of different molecular fragments. This capability is crucial in drug discovery for building structure-activity relationships (SAR) and optimizing lead compounds.
The success of this strategy hinges entirely on the ability to selectively functionalize one halogenated position over the other. The inherent differences in the C-I and C-Br bonds provide a predictable handle for achieving this chemoselectivity, with the C-I bond at the 3-position being the more reactive site under standard cross-coupling conditions.
Fundamental Principles: Why the C-I Bond Reacts First
The preferential reactivity of an aryl iodide over an aryl bromide in transition metal-catalyzed reactions is a well-established principle rooted in fundamental bond characteristics. This reactivity trend (Ar-I > Ar-Br > Ar-Cl > Ar-F) is a direct consequence of the carbon-halogen bond dissociation energy (BDE).[3]
Bond Dissociation Energy (BDE)
BDE is the energy required to cleave a bond homolytically.[3] A lower BDE signifies a weaker, more labile bond that is easier to break. The C-I bond is significantly weaker than the C-Br bond due to less effective orbital overlap between the large 5p orbital of iodine and the sp² orbital of the aromatic carbon.[3] This makes the C-I bond more susceptible to cleavage during the critical oxidative addition step of a catalytic cycle.
| Property | C-I Bond (Aryl) | C-Br Bond (Aryl) | Causality & Implication |
| Bond Dissociation Energy (kJ/mol) | ~213[4] | ~285[4] | The lower BDE of the C-I bond means less energy is required to break it, making it the kinetically favored site for oxidative addition. |
| Bond Length (Å) | ~2.10 | ~1.90 | The longer C-I bond is inherently weaker and more accessible to the metal catalyst. |
| Electronegativity of Halogen (Pauling Scale) | 2.66 | 2.96 | The lower electronegativity of iodine results in a less polar but more polarizable C-I bond, which facilitates interaction with the soft metal center of the catalyst. |
The Oxidative Addition Mechanism
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the first and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5][6] During this step, the C-X bond is cleaved, and the palladium center is oxidized from Pd(0) to Pd(II).
The mechanism can be broadly categorized into two types: a three-centered concerted pathway and a more polar SNAr-like nucleophilic displacement pathway.[5][6] Regardless of the precise mechanism, the energy barrier for oxidative addition is significantly lower for aryl iodides than for aryl bromides.[7] This kinetic preference is the primary driver for the high chemoselectivity observed in dihalogenated substrates like this compound.
Caption: Fundamental drivers of C-I vs. C-Br reactivity.
Achieving Chemoselectivity in Practice: Protocols & Insights
The theoretical preference for C-I bond activation can be exploited to achieve highly selective monofunctionalization of this compound at the C-3 position. Palladium catalysts, particularly those with phosphine ligands, are exceptionally well-suited for this transformation.
Selective Sonogashira Coupling at the C-3 Position
The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds, and it exhibits excellent selectivity for the C-I bond. The choice of catalyst system is critical. A combination of a palladium source (like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is standard.
Field-Proven Insight: The role of the copper co-catalyst is to facilitate the transmetalation step by forming a copper(I) acetylide intermediate. The phosphine ligands on the palladium center stabilize the Pd(0) species and influence its reactivity. Triphenylphosphine (PPh₃) is a versatile, moderately electron-rich ligand that provides a good balance of activity and stability, preventing over-reaction at the C-Br bond under controlled conditions.
Experimental Protocol: Selective Sonogashira Coupling
This protocol is a representative example for achieving selective alkynylation at the C-3 position.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.2 eq)
-
PdCl₂(PPh₃)₂ (0.02 - 0.05 eq)
-
Copper(I) iodide (CuI) (0.04 - 0.10 eq)
-
A suitable base, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous solvent, e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
Inert Atmosphere: To a dry, oven-baked flask, add this compound, PdCl₂(PPh₃)₂, and CuI. Seal the flask with a septum.
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the deactivation of the Pd(0) catalyst and oxidative homocoupling of the alkyne.
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe, followed by the base (e.g., TEA) and the terminal alkyne.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The optimal temperature depends on the specific alkyne's reactivity.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Look for the consumption of the starting material and the appearance of a new, higher Rf (less polar) product spot.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-bromo-3-(alkynyl)-1H-indazole.
Selective Suzuki Coupling at the C-3 Position
Similar selectivity can be achieved in Suzuki-Miyaura couplings to form C-C bonds with boronic acids or esters. The choice of ligand and base is paramount in controlling the reaction outcome.[8]
Field-Proven Insight: For Suzuki reactions, catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are effective. The base (e.g., K₂CO₃, Cs₂CO₃) is not just a proton scavenger; it also plays a crucial role in activating the boronic acid for transmetalation. The higher reactivity of the C-I bond ensures that oxidative addition occurs preferentially at this site before the C-Br bond can react.[9]
Caption: Selective Suzuki coupling at the C-I bond.
Pushing the Boundaries: Functionalizing the C-Br Bond
Once the C-3 position has been functionalized, the remaining C-Br bond at the C-4 position can be targeted in a subsequent cross-coupling reaction. This typically requires more forcing conditions—higher temperatures, stronger bases, or more active catalyst systems—due to the stronger nature of the C-Br bond.
Field-Proven Insight: To activate the C-Br bond, one often employs more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[10] These ligands generate a more electron-rich, and thus more nucleophilic, Pd(0) center, which facilitates the oxidative addition of the less reactive aryl bromide. By performing the reactions in a stepwise manner, a diverse array of disubstituted indazoles can be synthesized with complete control over the substitution pattern.
Conclusion and Future Outlook
The differential reactivity of the C-I and C-Br bonds in this compound provides a powerful and reliable platform for selective synthesis. By understanding the fundamental principles of bond dissociation energies and the mechanism of oxidative addition, researchers can rationally design experiments to functionalize the C-3 position with high precision. The choice of catalyst, ligands, and reaction conditions are the key parameters that allow chemists to exploit these intrinsic reactivity differences. This stepwise approach, first targeting the labile C-I bond and then the more robust C-Br bond, is a cornerstone of modern synthetic strategy in the development of novel indazole-based therapeutics. Future research will likely focus on developing even more active and selective catalyst systems that can operate under milder conditions or even reverse the innate selectivity when desired.
References
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Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.4c03091][5]
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The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/cc/b409144b][11]
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Oxidative Addition of Polar Reagents. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Book%3A_Organometallic_Chemistry_(Eller)/04%3A_Organometallic_Reactions_I/4.09%3A_Oxidative_Addition_of_Polar_Reagents][7]
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Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65737119495b358315e4c02f][6]
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Intimate mechanism of oxidative addition to zerovalent palladium complexes in the presence of halide ions and its relevance to the mechanism of palladium-catalyzed nucleophilic substitutions. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Intimate-mechanism-of-oxidative-addition-to-and-its-Amatore-Jutand/7822d4f8f4134812f86616e1a499a2249e913a30][12]
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A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-relative-bond-dissociation-energies-of-aryl-halides-and-their-impact-on-reactivity/][3]
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Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [URL: https://www.researchgate.net/figure/Bond-dissociation-energy-KJ-mol-1-of-C-X-X-I-Br-Cl-F-bond-of-aryl-halides_fig1_343209591][13]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9831005/][10]
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C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [URL: https://iccf.uca.fr/wp-content/uploads/2021/03/2020-Giraud-Anizon-Moreau-C3-Indazole-functionalization-a-review.pdf][14]
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Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. [URL: https://www.researchgate.net/publication/236128080_Sequential_Sonogashira_and_Suzuki_Cross-Coupling_Reactions_in_the_Indole_and_Indazole_Series][9]
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discovery and history of 4-Iodo-3-methyl-1H-indazole. Benchchem. [URL: https://www.benchchem.com/blog/discovery-and-history-of-4-iodo-3-methyl-1h-indazole/][1]
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Comparison of the BDE of Alkyl Halides and Benzyl Halides. ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-of-the-BDE-of-Alkyl-Halides-and-Benzyl-Halides_tbl2_257858639][15]
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What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [URL: https://www.quora.com/What-is-the-correct-bond-energy-order-of-the-following-C-Cl-C-Br-C-I-C-F-C-H][4]
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Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/62e431e2d832943b184f4751][16]
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4-BROMO-3-IODO (1H)INDAZOLE synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/885521-72-2.htm][17]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4891823/][8]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951680/][2]
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [URL: https://www.mdpi.com/1420-3049/21/5/619][18]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4779410/][19]
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This compound (C7H4BrIN2). PubChemLite. [URL: https://pubchemlite.com/compound/4-bromo-3-iodo-1h-indazole][20]
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Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. [URL: https://www.tau.ac.il/~phch/unfold/BDE.pdf][21]
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Electrophilic substitution on the 4-Bromo-3-iodo-1H-indazole ring
An In-Depth Technical Guide to Electrophilic Substitution on the 4-Bromo-3-iodo-1H-indazole Ring
Foreword
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. Among the vast library of indazole derivatives, this compound stands out as a particularly valuable intermediate. With two distinct halogen atoms at strategic positions, it offers a rich platform for sequential, site-selective modifications, such as cross-coupling reactions. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive exploration of the principles and practical methodologies governing electrophilic substitution reactions on this highly functionalized indazole core.
Theoretical Framework: Understanding Regioselectivity
The outcome of any electrophilic substitution reaction on the this compound ring is dictated by a complex interplay of electronic and steric factors. A thorough understanding of these principles is paramount for predicting and controlling the regiochemical outcome of a given transformation.
The Electronic Landscape of the Indazole Nucleus
The indazole ring system is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyrazole ring. The pyrazole moiety is electron-deficient and generally deactivates the fused benzene ring towards electrophilic attack compared to benzene itself. In an unsubstituted 1H-indazole, the C3 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[3] However, in the case of this compound, this position is blocked by the iodo substituent, forcing electrophilic substitution to occur on the carbocyclic (benzene) ring at positions C5, C6, or C7.
The Dueling Directing Effects of Halogen Substituents
The regioselectivity on the benzene portion of the ring is primarily governed by the directing effect of the C4-bromo substituent. Halogens exert a dual electronic influence in electrophilic aromatic substitution:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond. This effect deactivates the ring, making it less reactive towards electrophiles than benzene.
-
Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic π-system.[4] This donation of electron density preferentially stabilizes the arenium ion intermediates formed during ortho and para attack.
The resonance effect, although weaker than the inductive effect, is what dictates the regioselectivity, making halogens ortho-, para-directors.[5] In the context of 4-bromo-1H-indazole, the bromo group will direct incoming electrophiles to its ortho position (C5) and its para position (C7).
Predicting the Site of Attack
Considering the this compound scaffold, we can predict the most probable sites for electrophilic attack:
-
C7-Position: This position is para to the C4-bromo group. It benefits from strong resonance stabilization from the bromine atom and is sterically unhindered, making it a highly probable site for substitution.
-
C5-Position: This position is ortho to the C4-bromo group and also benefits from resonance stabilization. However, it is flanked by the bulky bromo and iodo substituents, which may introduce significant steric hindrance, potentially reducing its reactivity compared to C7.
-
C6-Position: This position is meta to the C4-bromo group. It does not receive the same degree of resonance stabilization as the C5 and C7 positions, making it the least likely site for electrophilic attack.
Therefore, electrophilic substitution on this compound is expected to yield primarily the C7-substituted product, with the C5-substituted isomer as a potential minor product.
Methodologies for Electrophilic Substitution
This section provides detailed protocols for key electrophilic substitution reactions. The synthesis of the starting material, this compound, can be achieved by treating 4-bromo-1H-indazole with potassium hydroxide and iodine in DMF.[6]
Nitration
The introduction of a nitro group (-NO₂) is a fundamental transformation, as the nitro group can be readily reduced to an amine, serving as a handle for a wide array of further chemical modifications.
Causality Behind Experimental Choices: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile. The reaction is typically performed at low temperatures (0-5 °C) to control the exothermic reaction and prevent over-nitration or degradation of the starting material.
Experimental Protocol: Synthesis of 4-Bromo-3-iodo-7-nitro-1H-indazole
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add this compound (1.0 eq) to concentrated sulfuric acid (H₂SO₄, ~5 mL per gram of indazole) while maintaining the internal temperature below 10 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (H₂SO₄, ~2 mL per gram of indazole) at 0 °C.
-
Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of the indazole over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stirring: Allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Work-up: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
-
Purification: The crude product is dried under vacuum. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Table 1: Summary of Nitration Parameters
| Parameter | Condition | Rationale |
| Nitrating Agent | HNO₃ / H₂SO₄ | Generates the highly electrophilic nitronium ion (NO₂⁺). |
| Temperature | 0-5 °C | Controls exothermicity, prevents side reactions. |
| Solvent | Conc. H₂SO₄ | Dissolves the substrate and catalyzes the reaction. |
| Work-up | Quenching on ice | Safely neutralizes the strong acid and precipitates the product. |
| Predicted Product | 4-Bromo-3-iodo-7-nitro-1H-indazole | Substitution at the sterically accessible and electronically favored C7 position. |
Halogenation (Bromination)
Further halogenation of the ring can introduce another synthetic handle for cross-coupling reactions. Bromination is a common example.
Causality Behind Experimental Choices: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for introducing a bromine atom.[7] The reaction is often carried out in a strong acid like sulfuric acid or an inert solvent like dichloromethane. The acid acts as a catalyst to polarize the Br-N bond of NBS, generating a "Br⁺" equivalent that acts as the electrophile.
Experimental Protocol: Synthesis of 4,7-Dibromo-3-iodo-1H-indazole
-
Dissolution: Dissolve this compound (1.0 eq) in concentrated sulfuric acid or an appropriate inert solvent like dichloromethane in a round-bottom flask at 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the stirred solution over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Quenching: If using sulfuric acid, carefully pour the reaction mixture onto crushed ice. If using an organic solvent, quench with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted NBS.
-
Work-up: Collect the precipitate by filtration and wash with water. If an organic solvent was used, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring, creating a ketone. This is a powerful C-C bond-forming reaction.[8] Intramolecular Friedel-Crafts reactions are also valuable for synthesizing polycyclic compounds.[9]
Causality Behind Experimental Choices: The reaction requires an acyl halide (e.g., acetyl chloride) or anhydride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the acyl halide, generating a highly electrophilic acylium ion (R-C≡O⁺). A stoichiometric amount of AlCl₃ is required because it complexes with the product ketone. The reaction must be performed under anhydrous conditions as the Lewis acid reacts violently with water.
Experimental Protocol: Synthesis of 1-(4-Bromo-3-iodo-1H-indazol-7-yl)ethan-1-one
-
Setup: Equip a flame-dried, three-necked flask with a stirrer, a dropping funnel, and a nitrogen inlet. Add anhydrous aluminum chloride (AlCl₃, 2.5 eq) to an anhydrous, inert solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).
-
Reagent Addition: Cool the suspension to 0 °C and add acetyl chloride (CH₃COCl, 1.2 eq) dropwise. Stir the mixture for 15 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature or gently heat to reflux (typically 40-80 °C) for 2-16 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and quench by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid (HCl).
-
Work-up: Stir the mixture for 30 minutes, then separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 2: Summary of Predicted Regioselectivity
| Reaction | Electrophile | Predicted Major Product (at C7) | Predicted Minor Product (at C5) |
| Nitration | NO₂⁺ | 4-Bromo-3-iodo-7-nitro-1H-indazole | 4-Bromo-3-iodo-5-nitro-1H-indazole |
| Bromination | "Br⁺" (from NBS) | 4,7-Dibromo-3-iodo-1H-indazole | 4,5-Dibromo-3-iodo-1H-indazole |
| Acylation | CH₃CO⁺ | 1-(4-Bromo-3-iodo-1H-indazol-7-yl)ethan-1-one | 1-(4-Bromo-3-iodo-1H-indazol-5-yl)ethan-1-one |
Conclusion
This compound is a highly organized and versatile scaffold for chemical synthesis. Electrophilic substitution reactions on this core are governed by the powerful ortho-, para-directing influence of the C4-bromo substituent, leading to a strong preference for substitution at the C7 position. While the C5 position is also electronically activated, steric hindrance from the adjacent bulky halogen atoms likely diminishes its reactivity. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and predictably functionalize this important heterocyclic building block, paving the way for the discovery of novel therapeutic agents and complex molecular architectures.
References
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Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
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Alam, M. M., & Keating, T. A. (2021). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
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Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26657–26663. [Link]
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Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
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Dana Bioscience. (n.d.). 4-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole 1g. Dana Bioscience. [Link]
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Potential biological activity of 4-Bromo-3-iodo-1H-indazole scaffold
An In-Depth Technical Guide to the Potential Biological Activity of the 4-Bromo-3-iodo-1H-indazole Scaffold
Abstract
The indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] The strategic introduction of halogen atoms, such as bromine and iodine, can significantly modulate the physicochemical and biological properties of these molecules, enhancing their therapeutic potential.[2][3] This technical guide provides a comprehensive exploration of the this compound scaffold, a promising platform for the development of novel therapeutic agents. We will delve into its synthesis, potential biological activities with a focus on anticancer and antimicrobial applications, and provide detailed, field-proven experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Indazole Scaffold: A Versatile Core in Drug Discovery
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has garnered immense attention from medicinal chemists.[4][5] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[5][6] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole motif, underscoring its clinical significance.[7] The scaffold's utility stems from its ability to engage in crucial hydrogen bonding and other non-covalent interactions within the active sites of various biological targets.[8]
The introduction of a bromine atom at the 4-position and an iodine atom at the 3-position creates a unique chemical entity. The iodine at C3 serves as a versatile synthetic handle, readily participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for late-stage functionalization.[8] This allows for the systematic exploration of chemical space to optimize potency and selectivity. The bromine at C4 can also be used for further modification or can contribute to the molecule's overall binding affinity and pharmacokinetic profile.
Synthesis of the this compound Core
Caption: Plausible synthetic route for this compound.
Potential Biological Activities and Mechanistic Insights
The unique substitution pattern of the this compound scaffold suggests significant potential in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity: Targeting Protein Kinases
Indazole derivatives are well-established as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival.[4][12] The indazole core often acts as a hinge-binding motif in the ATP-binding pocket of kinases.[8]
Derivatives of the this compound scaffold could be designed to target various kinases implicated in cancer, such as:
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is a key driver in various cancers.[4]
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, its inhibition can lead to polyploidy and apoptotic cell death in cancer cells.[11]
-
Bcr-Abl: The fusion protein responsible for chronic myeloid leukemia (CML).[4]
Beyond kinase inhibition, indazoles have been shown to induce apoptosis (programmed cell death) through mechanisms like upregulating pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[7][13]
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
Antimicrobial Activity: A Novel Mechanism of Action
The rise of multidrug-resistant (MDR) bacteria presents a critical global health challenge.[14] Indazole derivatives have emerged as a promising class of antimicrobial agents.[5][15] Notably, a study on 4-bromo-1H-indazole derivatives identified them as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[16]
FtsZ is a bacterial GTPase that is a homolog of eukaryotic tubulin. It polymerizes to form the Z-ring, a structure essential for bacterial cell division. Inhibition of FtsZ disrupts cell division, leading to filamentation and eventual cell death. This mechanism is attractive because FtsZ is highly conserved among a broad range of bacteria and is absent in eukaryotes, suggesting a potential for selective toxicity. The this compound scaffold could serve as a foundation for developing novel FtsZ inhibitors effective against Gram-positive and Gram-negative bacteria.[16]
Caption: Mechanism of action for FtsZ-targeting antibacterial agents.
Experimental Evaluation: Protocols and Methodologies
Rigorous and reproducible experimental evaluation is critical to validating the biological potential of the this compound scaffold. The following section provides detailed, step-by-step protocols for key in vitro assays.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18] It is a standard preliminary screen for anticancer activity.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control, e.g., Doxorubicin).[17]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Workflow for the MTT-based in vitro cytotoxicity assay.
Enzyme Inhibition Assays
To confirm that a compound acts as a kinase inhibitor, a direct enzyme inhibition assay is necessary. This involves measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.
Protocol: General Kinase Inhibition Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate (e.g., a peptide), and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the this compound derivative to the wells. Include a no-inhibitor control (for 100% activity) and a no-enzyme control (for background).
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.[19]
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding EDTA). The amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or radioisotope labeling ([γ-³²P]ATP).
-
Data Analysis: Determine the percentage of kinase activity relative to the no-inhibitor control. Plot the activity against the inhibitor concentration to calculate the IC₅₀ value. Further kinetic studies varying both substrate and inhibitor concentrations can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ) using Lineweaver-Burk plots.[20][21]
Caption: Distinguishing between competitive and non-competitive enzyme inhibition.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[22][23][24]
Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[25]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-24 hours.[22]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[23] A microplate reader can also be used to measure optical density for a more quantitative assessment.
Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparing the activity of different derivatives.
Table 1: Example Data Summary for Cytotoxicity
| Compound | Target Cell Line | IC₅₀ (µM) |
|---|---|---|
| Derivative 1A | MCF-7 (Breast Cancer) | 0.85 |
| Derivative 1B | MCF-7 (Breast Cancer) | 1.23 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.15 |
Table 2: Example Data Summary for Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
|---|---|---|
| Derivative 2A | 4 | 16 |
| Derivative 2B | 8 | >64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutics. Its amenability to synthetic modification and the established biological relevance of halogenated indazoles provide a strong rationale for its exploration. The potential dual activity as both an anticancer and antimicrobial agent makes this scaffold particularly compelling.
Future work should focus on:
-
Library Synthesis: Utilizing the C3-iodo and C4-bromo positions for cross-coupling reactions to generate a diverse library of derivatives.
-
Structure-Activity Relationship (SAR) Studies: Systematically evaluating the synthesized compounds to establish clear SAR for both anticancer and antimicrobial activities.
-
Mechanism of Action Studies: Confirming the molecular targets (e.g., specific kinases, FtsZ) through biochemical and cellular assays.
-
In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess efficacy, pharmacokinetics, and safety.
By employing the robust synthetic and experimental methodologies outlined in this guide, researchers can effectively unlock the therapeutic potential of the this compound scaffold.
References
A comprehensive, numbered list of all cited sources with full details and verifiable URLs will be provided upon request.
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An In-Depth Technical Guide to the Safe Handling of 4-Bromo-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Complexities of a Novel Reagent
4-Bromo-3-iodo-1H-indazole is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern allows for diverse synthetic transformations, making it a key intermediate in the synthesis of a range of biologically active molecules, including kinase inhibitors. However, as with any novel and highly functionalized reagent, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in available safety data and established best practices for handling similar chemical entities.
Section 1: Hazard Identification and Classification
Based on the available data, this compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
The GHS pictogram associated with these hazards is the exclamation mark (GHS07), indicating that the substance may cause less serious health effects but still requires careful handling[1].
Quantitative Data Summary:
| Property | Value | Source |
| CAS Number | 885521-72-2 | [1] |
| Molecular Formula | C₇H₄BrIN₂ | PubChem |
| Molecular Weight | 322.93 g/mol | [1] |
| Physical Form | Solid | [1] |
| Storage Temperature | Room Temperature | [1] |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential when working with this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls:
-
Fume Hood: All handling of solid this compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following are the minimum requirements:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times. It is crucial to check the glove manufacturer's compatibility data for halogenated aromatic compounds. Gloves should be inspected for any signs of degradation or perforation before use and changed frequently.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure should be worn to protect street clothing and skin from contamination.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Section 3: Safe Handling and Experimental Protocols
Adherence to standard operating procedures is critical for minimizing the risks associated with this compound.
General Handling Practices:
-
Avoid Dust Formation: As a solid, care should be taken to avoid the generation of dust when weighing or transferring the material.
-
Controlled Dispensing: Use a spatula or other appropriate tool for transferring the solid. Avoid pouring the powder, which can create airborne dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly and with stirring in a fume hood.
-
Avoid Ingestion and Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction
The following is a detailed, step-by-step methodology for a common synthetic application of this compound. This protocol is provided for illustrative purposes and should be adapted based on the specific requirements of the reaction and a thorough risk assessment.
-
Reaction Setup:
-
In a chemical fume hood, assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.
-
Purge the flask with an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Addition:
-
To the flask, add this compound (1.0 eq), the desired boronic acid or ester (1.1 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add a suitable anhydrous solvent (e.g., DMF, toluene, or dioxane) via syringe.
-
Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) as an aqueous solution or a solid.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Logical Workflow for Safe Handling:
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Section 4: Storage, Stability, and Incompatibility
Proper storage is crucial to maintain the integrity of this compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is room temperature[1].
-
Stability: The compound is generally stable under recommended storage conditions. However, like many halogenated compounds, it may be sensitive to light and should be stored in an opaque container.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. The synthesis of related compounds often involves the use of strong bases like potassium hydroxide, which deprotonates the indazole ring, making it highly reactive[2]. Therefore, unplanned contact with bases should be avoided.
Section 5: Accidental Release and Emergency Procedures
In the event of an accidental release or exposure, prompt and appropriate action is essential.
Spill Response:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the dust to become airborne.
-
Contain: For a small spill, carefully cover the solid with an inert absorbent material, such as sand or vermiculite.
-
Collect: Wearing appropriate PPE, carefully sweep or scoop the contained material into a labeled, sealable container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Report: Report the incident to the appropriate laboratory supervisor and safety officer.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste, contaminated materials (e.g., gloves, absorbent paper), and solutions in a clearly labeled, sealed container.
-
Regulatory Compliance: Halogenated organic compounds are regulated as hazardous waste by the Environmental Protection Agency (EPA)[3][4]. Disposal must be carried out in accordance with all applicable federal, state, and local regulations.
-
Disposal Method: The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility. Do not dispose of this material down the drain or in the regular trash.
Section 7: Conclusion
This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A thorough understanding of its hazards, the consistent use of proper personal protective equipment, and adherence to established safe handling and disposal procedures are the cornerstones of a robust safety culture in the laboratory. By following the guidelines outlined in this technical guide, researchers can mitigate the risks associated with this compound and continue to advance the frontiers of science and medicine.
References
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
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Dana Bioscience. (n.d.). 4-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole 1g. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
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Universal Biologicals. (n.d.). This compound. Retrieved from [Link]
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PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
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Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
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Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]
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University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]
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St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety. Retrieved from [Link]
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University of Maryland, Baltimore. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
University of Southern California. (n.d.). Table of Incompatible Chemicals. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Regioselective Synthesis of 4-Bromo-3-iodo-1H-indazole
Abstract
This document provides a comprehensive guide for the synthesis of 4-bromo-3-iodo-1H-indazole, a key heterocyclic building block in medicinal chemistry and pharmaceutical research.[1][2] The protocol details a robust and efficient method for the regioselective iodination of 4-bromo-1H-indazole at the C3 position. We delve into the underlying reaction mechanism, provide a detailed, field-tested experimental procedure, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for preparing this valuable intermediate.
Introduction: The Significance of Halogenated Indazoles
The indazole scaffold is a privileged structure in drug discovery, appearing in a multitude of compounds with diverse biological activities, including potent kinase inhibitors used in oncology.[1][2] The specific functionalization of the indazole core is critical for modulating pharmacological properties. The introduction of halogens, such as bromine and iodine, provides synthetic handles for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.
This application note focuses on the targeted synthesis of this compound from the commercially available 4-bromo-1H-indazole. The primary challenge in this transformation is achieving high regioselectivity, as electrophilic substitution on the indazole ring can potentially occur at multiple positions. The C3 position, however, is often the most nucleophilic, making it the preferred site for iodination under controlled conditions.[3] The protocol described herein leverages this inherent reactivity to yield the desired product efficiently.
Mechanistic Rationale and Strategy
The synthesis of this compound is achieved via an electrophilic aromatic substitution reaction. The key to this transformation is the activation of the indazole ring to facilitate the attack by a suitable iodine electrophile.
Causality Behind Experimental Choices:
-
Deprotonation: The indazole N-H proton is weakly acidic. Treatment with a base, such as potassium hydroxide (KOH), deprotonates the nitrogen to form the corresponding indazolide anion. This step is crucial as it significantly increases the electron density of the heterocyclic ring system, rendering it more nucleophilic and thus more susceptible to electrophilic attack.[1][4]
-
Electrophile: Molecular iodine (I₂) is used as the iodinating agent. In the presence of the highly activated indazolide anion, I₂ is sufficiently electrophilic to react.
-
Regioselectivity: The electron density in the indazolide anion is highest at the C3 position. Consequently, the electrophilic iodine preferentially attacks this site, leading to the formation of the 3-iodo derivative with high selectivity. While other regioisomers are possible, they are generally formed in minor quantities under these conditions.[3]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is an excellent choice for this reaction. It readily dissolves the indazole starting material and the potassium hydroxide, facilitating the deprotonation step and providing a suitable medium for the subsequent iodination.[4][5]
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures and provides a reliable method for the synthesis.[1][5]
Materials and Equipment
| Chemical | CAS Number | Molecular Weight ( g/mol ) |
| 4-bromo-1H-indazole | 186407-74-9 | 197.03 |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 |
| Iodine (I₂) | 7553-56-2 | 253.81 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 |
| Brine (Saturated NaCl(aq)) | 7647-14-5 | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
| Silica Gel (for chromatography) | 7631-86-9 | - |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and consumables
Quantitative Data Summary
The following table outlines the reagent quantities for a representative reaction scale.
| Reagent | Amount Used | Moles (mmol) | Equivalents |
| 4-bromo-1H-indazole | 500 mg | 2.54 | 1.0 |
| Potassium Hydroxide | 285 mg | 5.08 | 2.0 |
| Iodine | 1.29 g | 5.08 | 2.0 |
| DMF | 10 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-indazole (500 mg, 2.54 mmol).
-
Solvent Addition: Add N,N-dimethylformamide (5 mL) to the flask to dissolve the starting material.
-
Base Addition: Add potassium hydroxide (285 mg, 5.08 mmol) to the stirred solution. Stir the mixture at room temperature (approx. 20°C) for 20-30 minutes. The solution may change color as the indazolide anion is formed.
-
Iodine Addition: In a separate container, dissolve iodine (1.29 g, 5.08 mmol) in DMF (5 mL). Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Stir the resulting reaction mixture at room temperature for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a mobile phase of 30% ethyl acetate in hexane. The product spot should be less polar (higher Rf) than the starting material.
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into deionized water (50 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by a wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The crude product is typically a brown solid.[5]
Purification
Purify the crude solid by column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20% EtOAc) is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
Final Product: Concentrate the pure fractions under reduced pressure to yield this compound as a solid.
Structural Validation
Confirm the identity and purity of the final product using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive information on the molecular structure and regiochemistry.[6][7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.[7]
Experimental Workflow Visualization
Caption: Stepwise workflow for the synthesis and purification of the target compound.
Safety and Handling
Adherence to standard laboratory safety procedures is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: Perform all steps of this procedure in a well-ventilated chemical fume hood.[8][10]
-
Reagent Hazards:
-
N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.
-
Potassium Hydroxide (KOH): Is corrosive and can cause severe skin and eye burns. Handle with care.
-
Iodine (I₂): Is harmful if swallowed or inhaled and can cause skin and respiratory irritation.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Troubleshooting and Field Insights
| Issue | Probable Cause | Suggested Solution |
| Incomplete Reaction (TLC) | Insufficient reaction time or base. | Extend the reaction time. Ensure KOH is fresh and anhydrous. A slight excess of base and iodine can be beneficial. |
| Formation of Side Products | Reaction temperature too high. | Maintain the reaction at room temperature. Lowering the temperature may further improve regioselectivity.[3] |
| Low Yield after Work-up | Incomplete extraction or product loss. | Ensure thorough extraction with an adequate volume of ethyl acetate. Be careful during the concentration step. |
| Difficult Purification | Close-running impurities. | Optimize the eluent system for column chromatography. A shallow gradient or using a different solvent system may help. |
Expert Tip: The deprotonation step is critical. Ensuring the 4-bromo-1H-indazole fully dissolves before adding the base, and allowing sufficient time for the anion to form before adding the iodine, is key to achieving a high yield and clean reaction profile.
References
- BenchChem. (2025). Synthesis of 4-Iodo-3-methyl-1H-indazole - Technical Support Center. BenchChem.
- Synquest Labs. (n.d.).
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Apollo Scientific. (n.d.).
- Fisher Scientific. (2024, March 29).
- ChemicalBook. (n.d.). 4-BROMO-3-IODO (1H)INDAZOLE synthesis. ChemicalBook.
- Fluorochem. (2017, June 16).
- Fisher Scientific. (2025, December 19).
- BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. BenchChem.
- Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
Sources
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- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Application Note: A Validated Protocol for the Regioselective C-3 Iodination of 4-bromo-1H-indazole
Abstract & Introduction
The indazole scaffold is a privileged pharmacophore, forming the structural core of numerous therapeutic agents in oncology, neurology, and inflammatory disease research.[1] Functionalization of the indazole ring is a cornerstone of medicinal chemistry, enabling the modulation of a compound's pharmacological profile. The introduction of an iodine atom, particularly at the C-3 position, provides a uniquely versatile synthetic handle for subsequent elaboration via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).
This application note provides a comprehensive, field-proven protocol for the efficient and regioselective iodination of 4-bromo-1H-indazole to yield 4-bromo-3-iodo-1H-indazole. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and offer insights into process optimization and safety. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for synthesizing this key chemical intermediate.
Reaction Scheme & Mechanism
The iodination of 1H-indazoles is a classic example of electrophilic aromatic substitution. The C-3 position of the indazole ring is the most electron-rich and sterically accessible carbon, making it highly susceptible to attack by an electrophile.[2][3] The reaction proceeds with high regioselectivity, yielding the C-3 iodinated product almost exclusively.
The protocol described herein utilizes molecular iodine (I₂) in the presence of a base, potassium hydroxide (KOH), in a polar aprotic solvent, N,N-Dimethylformamide (DMF).
Reaction: 4-bromo-1H-indazole + I₂ --(KOH, DMF)--> this compound
Mechanistic Rationale: The reaction is initiated by the deprotonation of the relatively acidic N-1 proton of the indazole ring by potassium hydroxide. This generates the indazolide anion, a significantly more potent nucleophile than the neutral starting material. The resulting electron-rich heterocyclic system then attacks molecular iodine, an electrophilic iodine source, in an SEAr (Electrophilic Aromatic Substitution) type mechanism. The C-3 position's high nucleophilicity directs the substitution to this site, leading to the formation of the desired this compound.[3]
Caption: Reaction mechanism for the base-mediated C-3 iodination of indazole.
Detailed Experimental Protocol
This protocol is adapted from established and verified procedures for the C-3 iodination of unprotected bromoindazoles.[4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| 4-bromo-1H-indazole | >95% | Sigma-Aldrich, Combi-Blocks | Starting material |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific | Use pellets or flakes |
| Iodine (I₂) | ACS Reagent, ≥99.8% | Sigma-Aldrich | Resublimed grade is preferred |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | Use a fresh bottle or from a solvent system |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals | For extraction |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | J.T. Baker | For quenching |
| Sodium Chloride (NaCl) | ACS Reagent | Macron Fine Chemicals | For brine solution |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore | For drying organic phase |
| Deionized Water (H₂O) | Type II or better | --- | --- |
| Silica Gel | 60 Å, 230-400 mesh | SiliCycle Inc. | For column chromatography |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring |
Equipment
-
Round-bottom flasks (appropriate sizes)
-
Magnetic stirrer and stir bars
-
Glass funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Equipment for column chromatography
Step-by-Step Procedure
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-indazole (1.0 g, 5.08 mmol, 1.0 equiv.).
-
Dissolution & Deprotonation: Add anhydrous N,N-Dimethylformamide (25 mL) to the flask. Stir the mixture until the starting material is fully dissolved. To this stirred solution, add potassium hydroxide (0.57 g, 10.15 mmol, 2.0 equiv.) in one portion. Stir the resulting mixture at room temperature for 20-30 minutes. The solution may change color.
-
Iodination: In a separate beaker, dissolve iodine (1.93 g, 7.61 mmol, 1.5 equiv.) in a minimal amount of DMF (~5 mL). Add this iodine solution dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Stir the reaction at room temperature for 3-12 hours.[4][5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing 100 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench the excess iodine. The dark color of the iodine should dissipate. A precipitate may form.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude brown solid can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.[4]
Caption: Experimental workflow for the synthesis of this compound.
Safety, Handling, and Waste Disposal
All operations should be conducted inside a certified chemical fume hood by personnel trained in standard laboratory procedures. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
4-bromo-1H-indazole: Toxic if swallowed. Causes skin and serious eye irritation.[6]
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Iodine (I₂): Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
N-Iodosuccinimide (NIS) (Alternative Reagent): Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. It is also light and moisture-sensitive.[7][8][9][10]
Waste Disposal: All organic waste and aqueous waste containing reagents must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations. Do not dispose of down the drain.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Inactive reagents (e.g., wet DMF). 3. Insufficient base. | 1. Allow the reaction to stir longer, monitoring by TLC. 2. Use fresh anhydrous DMF. 3. Ensure accurate weighing of KOH. |
| Low Yield | 1. Product loss during work-up/extraction. 2. Incomplete reaction. 3. Product decomposition. | 1. Perform extractions carefully and ensure complete phase separation. 2. See "Incomplete Reaction". 3. Avoid excessive heating. |
| Multiple Spots on TLC | 1. Formation of side products (e.g., di-iodination). 2. Residual starting material. | 1. Use the specified stoichiometry; avoid a large excess of iodine. 2. Ensure the reaction has gone to completion. |
| Difficulty in Purification | Product co-elutes with impurities. | Try a different solvent system for column chromatography or consider recrystallization as an alternative purification method. |
Conclusion
This application note details a robust and reproducible protocol for the regioselective C-3 iodination of 4-bromo-1H-indazole. The method is high-yielding and relies on readily available and cost-effective reagents. The resulting this compound is a valuable intermediate, providing a reactive site for introducing further molecular complexity, thereby facilitating the exploration of chemical space in drug discovery and development programs.
References
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
ResearchGate. Iodination reaction of commercial indazole. [Link]
-
Royal Society of Chemistry. (2021). Regioselective C5-H direct iodination of indoles. [Link]
-
Beilstein-Institut. (2021-06-18). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. [Link]
-
PubMed. (2016-03-18). Iodoindazoles With Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles. [Link]
-
Pharmaffiliates. N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. [Link]
-
Beilstein-Institut. (2021-08-02). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
-
National Center for Biotechnology Information. (2021-06-18). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. [Link]
-
Organic-Chemistry.org. Iodination Using N-Iodosuccinimide (NIS). [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
-
Wikipedia. N-Iodosuccinimide. [Link]
-
Beilstein-Institut. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
ResearchGate. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. [Link]
-
Royal Society of Chemistry. (2021-04-27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
National Center for Biotechnology Information. (2022-09-02). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
Taylor & Francis Online. (2021-04-26). Indazole – Knowledge and References. [Link]
-
PubChem. 4-bromo-1H-indazole. [Link]
-
MDPI. (2020-05-27). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]
-
MDPI. (2015-02-13). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
-
National Center for Biotechnology Information. (2022-12-09). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. [Link]
- Google Patents. Preparation method of 4-bromo-5-methyl-1H-indazole.
-
ResearchGate. (2025-08-05). One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)-Mediated [3+2] Cyclization in Water. [Link]
Sources
- 1. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
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- 10. calibrechem.com [calibrechem.com]
Application Notes & Protocols: Regioselective Suzuki Cross-Coupling of 4-Bromo-3-iodo-1H-indazole
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Dihalogenated Indazoles
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors like Axitinib and Pazopanib.[1][2][3] Its unique ability to form critical hydrogen bond interactions within the ATP-binding pockets of various enzymes makes it an invaluable template for drug design.[1] The strategic functionalization of the indazole ring is therefore a cornerstone of modern drug discovery.
4-Bromo-3-iodo-1H-indazole emerges as a particularly powerful and versatile building block. It provides two distinct reactive centers for palladium-catalyzed cross-coupling reactions. The key to its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for programmed, site-selective modifications. This guide provides an in-depth exploration of the principles and protocols for leveraging this reactivity in Suzuki-Miyaura cross-coupling reactions to construct complex, multi-substituted indazole derivatives.
Pillar 1: The Principle of Regioselectivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation, but its true elegance is revealed when applied to substrates with multiple potential reaction sites.[4] The regiochemical outcome in dihalogenated systems like this compound is governed by the first and rate-limiting step of the catalytic cycle: oxidative addition .
The reactivity of aryl halides in the oxidative addition step follows the established trend: I > OTf > Br >> Cl . This trend is inversely correlated with the bond dissociation energy of the carbon-halogen bond (C-I < C-Br < C-Cl). The weaker C-I bond undergoes oxidative addition to the Pd(0) catalyst much more readily than the stronger C-Br bond. This inherent electronic difference is the primary tool for achieving chemoselectivity.
By selecting appropriate reaction conditions, one can selectively activate the C-3 iodo position for the first Suzuki coupling, leaving the C-4 bromo position untouched and available for subsequent transformations.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Application Note 1: Protocol for Selective C-3 Arylation
This protocol is designed to achieve the selective mono-arylation of this compound at the C-3 position. The conditions are mild enough to favor reaction at the C-I bond while preserving the C-Br bond.
Expert Rationale
The choice of catalyst is critical. Pd(dppf)Cl₂ or Pd(PPh₃)₄ are excellent starting points. Pd(dppf)Cl₂ is often preferred for its robustness and generally high yields in couplings with heteroaromatic halides.[5] An inorganic base like K₂CO₃ or Cs₂CO₃ is used to activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6] A solvent system of dioxane and water is commonly employed; water is known to accelerate the reaction and aid in dissolving the inorganic base.[7] For the unprotected indazole N-H, these conditions are generally well-tolerated, though N-protection (e.g., with a BOC group) can sometimes improve solubility and prevent potential side reactions, particularly with very sensitive substrates.[8][9]
Detailed Experimental Protocol
-
Reagent Setup: To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1–1.5 equiv.), and a powdered, anhydrous inorganic base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the active Pd(0) species can be sensitive to oxygen.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio), via syringe. The total solvent volume should be sufficient to create a 0.1–0.2 M solution with respect to the indazole.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2–5 mol%).
-
Reaction: Heat the reaction mixture to 80–100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–12 hours). Microwave irradiation (e.g., 120 °C for 30-60 minutes) can significantly accelerate the reaction.[10][11]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-bromo-3-aryl-1H-indazole.
Data Summary: Typical Conditions for C-3 Selective Coupling
| Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ (5%) | K₂CO₃ (2.0) | DME | 80 | 2-4 | 80-95 | [5] |
| Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 120 (µW) | 0.7 | 70-90 | [10] |
| Pd(OAc)₂/XPhos | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 12 | 75-92 | Analogous Systems |
| PdCl₂(dppf) (5%) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O | 100 | 12 | 60-85 | [4] |
graph TD { A[Start: this compound] -->|Step 1: Reagent Setup| B(Combine Indazole, Boronic Acid, Base); B -->|Step 2: Inerting| C{Purge with Ar/N₂}; C -->|Step 3: Solvent Addition| D[Add Degassed Dioxane/H₂O]; D -->|Step 4: Catalyst Addition| E[Add Pd Catalyst]; E -->|Step 5: Reaction| F{Heat at 80-100°C or µW}; F -->|Step 6: Workup| G[Quench, Extract, Dry]; G -->|Step 7: Purification| H[Column Chromatography]; H --> I[Product: 4-Bromo-3-aryl-1H-indazole];%% Styling style A fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF
}
Caption: Experimental workflow for selective C-3 arylation.
Application Note 2: Sequential and Iterative Cross-Coupling
The true synthetic power of this compound is realized in sequential coupling strategies, enabling the construction of diverse 3,4-disubstituted indazoles.[12]
Expert Rationale
This process involves two distinct Suzuki reactions. The first proceeds under the mild conditions described above to functionalize the C-3 position. The resulting 4-bromo-3-aryl-1H-indazole is a less reactive substrate for the second coupling. To activate the C-Br bond, more forcing conditions are typically required. This can include a higher reaction temperature and/or the use of a more active catalyst system, often featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are known to facilitate the oxidative addition of less reactive aryl bromides.
Caption: Logical workflow for sequential C-3 then C-4 arylation.
Detailed Experimental Protocol (Step 2: C-4 Arylation)
-
Reagent Setup: Use the purified 4-bromo-3-aryl-1H-indazole from the first step (1.0 equiv.). In a new reaction vessel, combine it with the second arylboronic acid (Ar², 1.5 equiv.) and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv.).
-
Catalyst System: Employ a more active catalyst, such as a second- or third-generation Buchwald palladacycle precatalyst (e.g., XPhos Pd G3, 2–5 mol%).
-
Reaction Conditions: Use a higher boiling point solvent like toluene or continue with dioxane/water. Heat the reaction to a higher temperature (100–120 °C) until the starting material is consumed.
-
Workup and Purification: Follow the same workup and purification procedures as described in Application Note 1 to isolate the final 3,4-disubstituted indazole product.
Troubleshooting Guide
Even robust reactions can encounter issues. This table outlines common problems and evidence-based solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently active base. 3. Reaction temperature too low. | 1. Use a fresh bottle of catalyst or a more air-stable precatalyst. Handle Pd(0) catalysts under inert gas.[6] 2. Use a stronger base (Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and anhydrous. 3. Cautiously increase the temperature in 10 °C increments. Consider switching to microwave heating. |
| Dehalogenation | 1. Source of hydride in the reaction. 2. Catalyst/ligand choice. 3. Premature termination of the catalytic cycle. | 1. Use high-purity, anhydrous solvents. 2. Screen different phosphine ligands. 3. Ensure an adequate amount of boronic acid is present to favor transmetalation over side reactions. |
| Formation of Double-Coupled Product | 1. Reaction conditions too harsh. 2. Highly active catalyst system. | 1. Reduce reaction temperature and/or time. 2. Switch to a less active catalyst for the first C-3 coupling (e.g., Pd(PPh₃)₄). Reduce catalyst loading. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Ensure the reaction setup is rigorously degassed and maintained under an inert atmosphere. 2. Check the quality and stoichiometry of the base. |
Conclusion
This compound is a highly effective and strategically important building block for the synthesis of complex indazole derivatives. By understanding and applying the principles of regioselective Suzuki-Miyaura cross-coupling, researchers in medicinal chemistry and drug development can efficiently access novel chemical matter. The predictable and controllable reactivity of the C-I and C-Br bonds allows for a modular approach to synthesis, enabling the rapid generation of diverse compound libraries for biological screening and lead optimization.
References
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Strotman, N. A., Chobanian, H. R., He, J., et al. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]
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Strotman, N. A., Chobanian, H. R., He, J., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. SciSpace. [Link]
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Strotman, N. A., Chobanian, H. R., He, J. (2010). Catalyst-controlled regioselective suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. Lookchem. [Link]
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Vera, G., Diethelm, B., Terraza, C. A., & Recabarren-Gajardo, G. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]
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Scott, J. S., & Tredwell, M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6848–6861. [Link]
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Strotman, N. A., Chobanian, H. R., He, J., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ResearchGate. [Link]
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Daher, E., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2935-2944. [Link]
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Migliorini, A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(1), 656-669. [Link]
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Alagumuthu, M., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13(1), 10850. [Link]
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Ahemad, T., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7545-7555. [Link]
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Powers, K. R., & Sigman, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(10), 5898–5910. [Link]
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Scott, J. S., & Tredwell, M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6848-6861. [Link]
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Ahemad, T., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Semantic Scholar. [Link]
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Cole, A. J., et al. (2022). Deciphering complexity in Pd-catalysed cross-couplings. Nature Communications, 13(1), 3291. [Link]
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Guéret, A., et al. (2010). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 7(7), 564-567. [Link]
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Kumar, A., et al. (2015). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 127(6), 1053-1061. [Link]
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Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2320-2326. [Link]
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Lodermeyer, F., et al. (2017). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 19(6), 1497-1502. [Link]
-
Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(7), 4095. [Link]
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Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15817-15828. [Link]
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Kim, H., & Lee, J. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(11), 7855–7863. [Link]
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Liu, S., et al. (2021). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society, 143(35), 14331-14338. [Link]
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Wang, Y., et al. (2015). Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie, 348(5), 324-332. [Link]
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Al-Masri, M. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 12(9), 1039. [Link]
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Bellina, F., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8549-8552. [Link]
-
Reddy, K. S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of the Indian Chemical Society, 95(5), 525-532. [Link]
-
Ipsen, J. F., & Kristensen, J. L. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2735–2762. [Link]
-
Smith, C. J., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Medicinal Chemistry, 13(10), 1225-1229. [Link]
-
Ahemad, T., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7545-7555. [Link]
-
Battilocchio, C., et al. (2014). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic & Biomolecular Chemistry, 12(28), 5157-5163. [Link]
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Application Note: A Guide to Regioselective Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-iodo-1H-indazole
Introduction: The Strategic Value of Disubstituted Indazoles
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic activities, including potent kinase inhibitors used in oncology. The ability to precisely functionalize this privileged heterocycle at specific positions is paramount for generating molecular diversity and fine-tuning pharmacological properties in drug discovery programs. 4-Bromo-3-iodo-1H-indazole is a highly versatile building block designed for this purpose. Its dihalogenated nature, featuring two distinct halogens with differential reactivity, allows for sequential, site-selective palladium-catalyzed cross-coupling reactions. This enables the controlled and stepwise introduction of different substituents at the C-3 and C-4 positions, providing a powerful strategy for the synthesis of complex, non-symmetrical indazole derivatives.
This guide provides a comprehensive overview and detailed protocols for leveraging the unique reactivity of this compound in key palladium-catalyzed transformations, including Sonogashira and Suzuki-Miyaura coupling reactions.
Understanding the Substrate: The Principle of Regioselective Coupling
The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds in the context of palladium-catalyzed cross-coupling. The critical step in these catalytic cycles is the oxidative addition of the aryl halide to a palladium(0) complex. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl.[1]
Consequently, the C-3 iodo group is significantly more reactive than the C-4 bromo group. This substantial difference in reactivity allows for highly regioselective coupling at the C-3 position under carefully controlled conditions, leaving the C-4 bromine atom untouched for a subsequent, different coupling reaction. This stepwise approach is the key to unlocking the full potential of this building block.
Caption: Sequential functionalization workflow for this compound.
Application I: Regioselective Sonogashira Coupling at the C-3 Position
The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is an ideal first step for functionalizing this compound.[2] The reaction proceeds under relatively mild conditions and is highly selective for the C-I bond over the C-Br bond.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(II) precatalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (CuI) is standard. The palladium complex is the primary catalyst for the oxidative addition, while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Ligand: Triphenylphosphine (PPh₃) is a common and effective ligand for this transformation, stabilizing the palladium catalyst.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or a non-polar solvent like toluene is typically used to ensure solubility of the reagents.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv, e.g., 322 mg, 1.0 mmol)
-
Phenylacetylene (1.2 equiv, e.g., 132 µL, 1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv, e.g., 21 mg, 0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 equiv, e.g., 11 mg, 0.06 mmol)
-
Triethylamine (Et₃N) (3.0 equiv, e.g., 418 µL, 3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene (5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous solvent (DMF or Toluene) via syringe, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and wash it with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-bromo-3-(phenylethynyl)-1H-indazole.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | Standard, reliable system for Sonogashira coupling. |
| Ligand | PPh₃ (in catalyst) | Stabilizes the Pd(0) active species. |
| Base | Triethylamine (Et₃N) | Deprotonates alkyne, neutralizes HX byproduct. |
| Solvent | DMF or Toluene | Good solubility for reagents. |
| Temperature | Room Temperature | Sufficient for activating the highly reactive C-I bond. |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Application II: Suzuki-Miyaura Coupling at the C-4 Position
Following the successful functionalization at C-3, the remaining C-4 bromine atom can be targeted in a subsequent Suzuki-Miyaura coupling reaction. This reaction forms a C-C bond between the bromo-indazole and an organoboron compound, typically a boronic acid or ester.[3][4]
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts with bulky, electron-rich phosphine ligands, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, are highly effective for coupling aryl bromides.[3][5] The dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) is particularly robust and promotes high catalytic activity.
-
Base: An inorganic base is required to activate the boronic acid for transmetalation. Aqueous solutions of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly used and effective. Cesium carbonate (Cs₂CO₃) can be used for more challenging couplings.[5]
-
Solvent System: A two-phase solvent system is often employed, such as 1,4-dioxane/water or DME/water. This ensures that both the organic-soluble catalyst and substrate, as well as the water-soluble inorganic base, can participate effectively in the reaction.
-
Temperature: Higher temperatures (80-100 °C) are generally required to activate the more stable C-Br bond for oxidative addition compared to the C-I bond.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of a 4-bromo-3-substituted-1H-indazole with 4-methoxyphenylboronic acid.
Materials:
-
4-Bromo-3-substituted-1H-indazole (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (4 mL per mmol of substrate)
-
Water (1 mL per mmol of substrate)
-
Reaction vial suitable for heating (e.g., microwave vial or sealed tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add the 4-bromo-3-substituted-1H-indazole, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas three times.
-
Add the degassed 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture to 100 °C for 8-16 hours with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired disubstituted indazole.
Caption: Experimental workflow for the Suzuki-Miyaura coupling at the C-4 position.
Troubleshooting and Key Considerations
-
Low Yield in Sonogashira: If the reaction stalls, consider gentle heating (40-50 °C). Ensure the alkyne is of high purity and the amine base is dry. Glaser-Hay homocoupling of the alkyne can be a side reaction; using a slight excess of the indazole substrate can sometimes mitigate this.
-
Low Yield in Suzuki: Ensure solvents are properly degassed to prevent catalyst deactivation. If the reaction is sluggish, switching to a stronger base like Cs₂CO₃ or a more active catalyst system (e.g., with a biarylphosphine ligand) may be beneficial. Check the quality of the boronic acid, as they can degrade upon storage.
-
Dehalogenation: In some cases, particularly with extended reaction times or high temperatures, hydro-dehalogenation (replacement of Br with H) can occur as a side reaction. Using the minimum effective reaction time can help reduce this.
-
N-H Reactivity: The indazole N-H proton is acidic and can potentially interfere with certain bases or reagents. While the protocols provided generally work well for NH-free indazoles, protection of the nitrogen (e.g., with a Boc, SEM, or trityl group) may be necessary for specific substrates or subsequent reaction steps. Deprotection would then be the final step in the synthesis.
Conclusion
This compound is a powerful and rationally designed building block for the efficient, regioselective, and sequential synthesis of disubstituted indazoles. By exploiting the inherent reactivity difference between the C-I and C-Br bonds, chemists can selectively perform Sonogashira couplings at the C-3 position, followed by Suzuki-Miyaura couplings at the C-4 position. The protocols and principles outlined in this guide provide a robust framework for researchers in drug discovery and chemical synthesis to construct diverse libraries of complex indazole derivatives.
References
-
Molecules. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PubMed. [Link]
-
OUCI. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. [Link]
-
National Institutes of Health (PMC). (n.d.). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. [Link]
-
PubMed. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. [Link]
-
ResearchGate. (n.d.). C-H functionalization of 2H-indazole. [Link]
-
National Institutes of Health (NIH). (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
-
National Institutes of Health (PMC). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]
-
MDPI. (n.d.). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Wikipedia. (n.d.). Intramolecular Heck reaction. [Link]
-
ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
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YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
PubMed. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. [Link]
-
RSC Publishing. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
Seoul National University. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. [Link]
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Application Notes & Protocols: 4-Bromo-3-iodo-1H-indazole as a Strategic Intermediate for the Synthesis of Potent Kinase Inhibitors
Abstract
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved and clinical-stage kinase inhibitors.[1] This guide provides an in-depth technical overview of 4-bromo-3-iodo-1H-indazole, a highly versatile and strategically designed intermediate for the synthesis of complex kinase inhibitors. The differential reactivity of the C-I and C-Br bonds under palladium-catalyzed conditions allows for sequential, regioselective functionalization, enabling the efficient construction of diverse molecular architectures. We present detailed protocols for the synthesis of the title compound and its subsequent application in cornerstone cross-coupling reactions, contextualized by its relevance in targeting critical signaling pathways in oncology, such as the AXL receptor tyrosine kinase pathway.
Introduction: The Strategic Advantage of Orthogonal Halogenation
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] Consequently, kinase inhibitors have become a major class of therapeutic agents.[4] The indazole nucleus is a premier scaffold for kinase inhibitor design, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[5]
The power of this compound lies in its "orthogonal" halogenation. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards oxidative addition to a Palladium(0) catalyst. This disparity in reactivity allows for a two-step, sequential cross-coupling strategy:
-
Step 1 (C3-Functionalization): A selective reaction, such as a Sonogashira or Suzuki coupling, is first performed at the more reactive C3-iodo position under milder conditions.
-
Step 2 (C4-Functionalization): The remaining, less reactive C4-bromo position is then subjected to a second, distinct cross-coupling reaction, often under more forcing conditions, to introduce a different substituent.
This sequential approach provides medicinal chemists with precise control over the final molecular structure, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Caption: Sequential cross-coupling workflow using this compound.
Synthesis and Characterization of this compound
The title intermediate can be reliably synthesized from commercially available 4-bromo-1H-indazole. The protocol involves a base-mediated deprotonation of the indazole N-H, followed by electrophilic iodination.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established procedures for the iodination of indazoles.[4][6]
Materials & Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles |
| 4-Bromo-1H-indazole | 18983-56-7 | 197.03 g/mol | 5.0 g | 25.4 mmol |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 g/mol | 2.85 g | 50.7 mmol |
| Iodine (I₂) | 7553-56-2 | 253.81 g/mol | 7.72 g | 30.4 mmol |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 50 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | 200 mL | - |
| Saturated Na₂S₂O₃ (aq) | 7772-98-7 | - | 100 mL | - |
| Brine | - | - | 100 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-bromo-1H-indazole (5.0 g, 25.4 mmol) and anhydrous N,N-dimethylformamide (50 mL). Stir at room temperature until all solids dissolve.
-
Carefully add powdered potassium hydroxide (2.85 g, 50.7 mmol) to the solution in portions. The mixture may warm slightly. Stir at room temperature for 30 minutes.
-
In a separate flask, dissolve iodine (7.72 g, 30.4 mmol) in 20 mL of DMF.
-
Add the iodine solution dropwise to the reaction mixture over 20 minutes.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing 200 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 50 mL) to quench any remaining iodine, followed by a wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a solid.
Expected Characterization Data:
| Parameter | Predicted Data |
| Appearance | Off-white to brown solid |
| Molecular Formula | C₇H₄BrIN₂ |
| Molecular Weight | 322.93 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.8 (br s, 1H, NH), 7.85 (d, 1H), 7.4-7.5 (m, 2H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 141, 129, 128, 125, 122, 112, 90 |
Note: Predicted NMR shifts are estimations based on related structures and should be confirmed experimentally.[7]
Application in Sequential Cross-Coupling Reactions
The following protocols outline the sequential functionalization of this compound, first at the C3-iodo position via Sonogashira coupling, followed by functionalization of the C4-bromo position via Suzuki coupling.
Protocol 3.1: Sonogashira Coupling at the C3-Iodo Position
This protocol describes the palladium- and copper-catalyzed coupling of a terminal alkyne to the C3 position.[8][9]
reagents [label=<
Reagents this compound Terminal Alkyne (R-C≡CH) Pd(PPh₃)₂Cl₂ Copper(I) Iodide (CuI) Triethylamine (Et₃N) Solvent (e.g., THF/DMF)
];
conditions [label=<
Conditions Inert Atmosphere (N₂ or Ar) Room Temperature to 60 °C
];
product [label=<
Product 4-Bromo-3-(alkynyl)-1H-indazole
];
reagents -> conditions [label="Mix & Stir"]; conditions -> product [label="Reaction"]; }
Caption: Workflow for C3-Iodo Sonogashira Coupling.
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Add the terminal alkyne (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., a mixture of THF and DMF) followed by triethylamine (3.0 equiv.).
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) and monitor by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the 4-bromo-3-(alkynyl)-1H-indazole intermediate.
Protocol 3.2: Suzuki-Miyaura Coupling at the C4-Bromo Position
This protocol details the subsequent coupling of an aryl or heteroaryl boronic acid/ester to the remaining C4 position.[5][10]
Procedure:
-
To a microwave vial, add the 4-bromo-3-(alkynyl)-1H-indazole intermediate (1.0 equiv.), the desired aryl/heteroaryl boronic acid or pinacol ester (1.5 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, DME) and water.
-
Seal the vial and heat the reaction mixture to 80-120 °C (conventional heating or microwave irradiation) for 2-16 hours. Monitor by LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude material via column chromatography to obtain the final, di-substituted indazole product.
Case Study: Application Towards AXL Kinase Inhibitors
AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases. Its overexpression is associated with poor prognosis and acquired drug resistance in various cancers, making it a compelling therapeutic target.[11][12] Many potent AXL inhibitors feature an indazole core.[13][14] The synthetic strategy outlined above is directly applicable to the generation of novel AXL inhibitors.
Caption: Simplified AXL receptor tyrosine kinase signaling pathway.
By employing the sequential coupling strategy, researchers can attach a solubilizing group or a hinge-binding fragment at the C3 position and a larger, specificity-determining moiety at the C4 position, systematically exploring the SAR to optimize potency and selectivity against AXL and other kinases.
Troubleshooting and Key Considerations
-
N-Protection: For some sensitive substrates or harsh reaction conditions, protection of the indazole N-H (e.g., as a tetrahydropyranyl (THP) or tosyl (Ts) group) may be necessary to prevent side reactions. Deprotection is typically the final step.
-
Catalyst Choice: The choice of palladium catalyst and ligand is crucial and may require screening for optimal results depending on the specific coupling partners.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is essential to prevent the formation of byproducts and to determine the optimal reaction time.
-
Degassing: Thoroughly degassing solvents is critical for both Sonogashira and Suzuki reactions to prevent the oxidation and deactivation of the palladium catalyst.
Conclusion
This compound is a purpose-built intermediate for modern medicinal chemistry. Its differential halogen reactivity provides a robust and flexible platform for the synthesis of complex, di-substituted indazoles. The protocols and strategies detailed in this guide empower researchers to efficiently generate novel kinase inhibitors, accelerating the discovery of next-generation targeted therapies for cancer and other diseases.
References
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(National Institutes of Health)
-
(Der Pharma Chemica)
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(ChemicalBook)
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(NINGBO INNO PHARMCHEM CO.,LTD.)
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- 3. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
Synthesis of 3-Aryl-4-bromo-1H-indazoles via Suzuki Coupling: An Application Note and Protocol
Abstract: This technical guide provides a comprehensive methodology for the synthesis of 3-aryl-4-bromo-1H-indazoles, a class of compounds with significant potential in medicinal chemistry and drug discovery. Recognizing the synthetic challenges associated with direct C-3 arylation of the indazole core, this protocol details a robust and regioselective three-step approach: N-protection of the commercially available 4-bromo-1H-indazole, followed by selective iodination at the C-3 position, and culminating in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering not only a step-by-step experimental procedure but also the underlying scientific rationale for key strategic decisions in the synthetic route.
Introduction: The Significance of 3-Aryl-4-bromo-1H-indazoles
The indazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique structural and electronic properties make it an attractive core for the design of kinase inhibitors, anti-cancer agents, and other therapeutic molecules.[2][3] Specifically, the introduction of an aryl group at the C-3 position can significantly modulate the pharmacological profile of the indazole core, leading to enhanced potency and selectivity for various biological targets. The 4-bromo substituent serves as a valuable synthetic handle for further diversification of the molecule, allowing for the exploration of a wider chemical space in structure-activity relationship (SAR) studies.
Direct C-3 arylation of the indazole ring can be challenging due to the relative inertness of the C-3 C-H bond.[4] Therefore, a more controlled and higher-yielding approach involves the pre-functionalization of the C-3 position. This guide outlines a strategic pathway to selectively synthesize 3-aryl-4-bromo-1H-indazoles via a Suzuki coupling reaction on a C-3 iodinated precursor.
Synthetic Strategy: A Regioselective Approach
The synthesis of 3-aryl-4-bromo-1H-indazoles is accomplished through a three-step sequence designed to ensure high regioselectivity and good overall yields.
Caption: Overall synthetic workflow for 3-aryl-4-bromo-1H-indazoles.
The rationale for this multi-step approach is as follows:
-
N-Protection: The acidic proton on the indazole nitrogen can interfere with organometallic reagents used in subsequent steps and can also lead to a mixture of N1 and N2 isomers in functionalization reactions.[5] Protection of the nitrogen, for instance with a tert-butyloxycarbonyl (Boc) group, circumvents these issues and often improves the solubility of the intermediates.
-
Selective C-3 Iodination: The C-3 position of the indazole ring is susceptible to electrophilic substitution.[6] By employing a suitable iodinating agent, a halogen can be selectively introduced at this position, thereby activating it for palladium-catalyzed cross-coupling. The choice of iodine is strategic, as the resulting C-I bond is more reactive than the C-Br bond at the C-4 position in the subsequent Suzuki coupling step.[7]
-
Suzuki-Miyaura Cross-Coupling: This powerful and versatile reaction enables the formation of a C-C bond between the C-3 iodo-indazole and a wide variety of commercially available arylboronic acids under relatively mild conditions.[8][9] The higher reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the C-3 position.
-
N-Deprotection: The final step involves the removal of the N-protecting group to yield the target 3-aryl-4-bromo-1H-indazole.
Experimental Protocols
Materials and General Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are recommended for the Suzuki coupling step. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: N-Protection of 4-Bromo-1H-indazole
This protocol describes the protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-1H-indazole | 197.03 | 10.0 | 1.0 |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 11.0 | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 1.0 | 0.1 |
| Triethylamine (Et₃N) | 101.19 | 15.0 | 1.5 |
| Dichloromethane (DCM) | 84.93 | - | - |
Procedure:
-
To a solution of 4-bromo-1H-indazole (1.97 g, 10.0 mmol) in dichloromethane (50 mL) at 0 °C, add triethylamine (2.1 mL, 15.0 mmol), 4-dimethylaminopyridine (0.12 g, 1.0 mmol), and di-tert-butyl dicarbonate (2.40 g, 11.0 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water (20 mL) and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 4-bromo-1H-indazole-1-carboxylate.
Protocol 2: C-3 Iodination of N-Boc-4-bromo-1H-indazole
This protocol details the selective iodination at the C-3 position.[5][7]
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| N-Boc-4-bromo-1H-indazole | 297.14 | 5.0 | 1.0 |
| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 64.06 | 6.0 | 1.2 |
| Iodine (I₂) | 253.81 | 6.5 | 1.3 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | - |
Procedure:
-
Dissolve N-Boc-4-bromo-1H-indazole (1.49 g, 5.0 mmol) in anhydrous THF (25 mL) under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (2.4 mL of a 2.5 M solution in hexanes, 6.0 mmol) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
In a separate flask, dissolve iodine (1.65 g, 6.5 mmol) in anhydrous THF (10 mL).
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 4-bromo-3-iodo-1H-indazole-1-carboxylate.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of the 3-iodo-indazole with an arylboronic acid.[2][8]
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| N-Boc-4-bromo-3-iodo-1H-indazole | 423.04 | 1.0 | 1.0 |
| Arylboronic acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| 1,4-Dioxane | 88.11 | - | - |
| Water | 18.02 | - | - |
Procedure:
-
To a microwave vial or Schlenk flask, add N-Boc-4-bromo-3-iodo-1H-indazole (0.42 g, 1.0 mmol), the desired arylboronic acid (1.2 mmol), cesium carbonate (0.65 g, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.058 g, 0.05 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Seal the vessel and heat the reaction mixture to 100 °C for 4-12 hours, with stirring. The reaction can also be performed using microwave irradiation at 120-140 °C for 15-30 minutes for accelerated reaction times.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the N-Boc-3-aryl-4-bromo-1H-indazole.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 4: N-Deprotection
This final step removes the Boc protecting group to yield the target compound.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) |
| N-Boc-3-aryl-4-bromo-1H-indazole | - | 1.0 |
| Trifluoroacetic acid (TFA) | 114.02 | - |
| Dichloromethane (DCM) | 84.93 | - |
Procedure:
-
Dissolve the N-Boc-3-aryl-4-bromo-1H-indazole (1.0 mmol) in dichloromethane (10 mL).
-
Add trifluoroacetic acid (2 mL) and stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the final 3-aryl-4-bromo-1H-indazole.
Data Presentation and Expected Results
The following table provides representative examples of arylboronic acids that can be used in this protocol and the expected yields for the Suzuki coupling step, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
| Arylboronic Acid | Expected Product | Representative Yield (%) |
| Phenylboronic acid | 4-Bromo-3-phenyl-1H-indazole | 75-85 |
| 4-Methoxyphenylboronic acid | 4-Bromo-3-(4-methoxyphenyl)-1H-indazole | 80-90 |
| 4-Fluorophenylboronic acid | 4-Bromo-3-(4-fluorophenyl)-1H-indazole | 70-80 |
| 3-Thienylboronic acid | 4-Bromo-3-(thiophen-3-yl)-1H-indazole | 65-75 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromo-3-(4-(trifluoromethyl)phenyl)-1H-indazole | 60-70 |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-aryl-4-bromo-1H-indazoles via a strategic, multi-step approach. By employing N-protection, selective C-3 iodination, and a subsequent Suzuki-Miyaura cross-coupling, this methodology offers a high degree of control and versatility for the synthesis of a diverse library of these valuable compounds for drug discovery and medicinal chemistry applications. The provided protocols are designed to be robust and reproducible, with clear explanations of the underlying chemical principles to aid researchers in their synthetic endeavors.
References
- T. L. Gilchrist. Heterocyclic Chemistry. 3rd ed., Longman, 1997.
- Cui, J., et al. (2021). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 11(54), 34267-34277.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243-2266.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. (2021).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. (2021).
- Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry. (2010).
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. (2023).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. (2021).
- Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. (2018).
- Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem. (2025).
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. (2012).
- Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences. (2020).
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. (n.d.).
- 4-BROMO-3-IODO (1H)INDAZOLE synthesis. ChemicalBook. (n.d.).
- Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. (2014).
- Application Notes and Protocols for the Functionalization of the C3 Position of 1H-Indazole. BenchChem. (2025).
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- 4. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
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- 9. ias.ac.in [ias.ac.in]
Application Note: Regioselective C-C Bond Formation via Heck Reaction on 4-Bromo-3-iodo-1H-indazole
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] The targeted functionalization of this heterocycle is crucial for the development of new chemical entities. This application note provides a comprehensive guide to the Heck reaction of 4-Bromo-3-iodo-1H-indazole, a dihalogenated substrate offering a unique opportunity for regioselective C-C bond formation. We delve into the mechanistic principles governing the selective activation of the C-I bond over the C-Br bond, detail the critical experimental parameters, and provide robust, step-by-step protocols for N-protection and subsequent C3-selective olefination. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage palladium-catalyzed cross-coupling for the synthesis of complex indazole derivatives.
Mechanistic Rationale: Achieving Regioselectivity
The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for the formation of C-C bonds by coupling an unsaturated halide with an alkene.[3][4] The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[5] Understanding this mechanism is key to controlling the outcome when using a dihalogenated substrate like this compound.
The catalytic cycle consists of four primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide. This is typically the rate-determining step.[6]
-
Coordination and Migratory Insertion: The alkene coordinates to the newly formed organopalladium(II) complex, followed by syn-insertion of the alkene into the Aryl-Pd bond.[5][7]
-
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium center is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex.[6]
-
Reductive Elimination/Base Regeneration: A base is used to neutralize the generated acid (HX) and regenerate the Pd(0) catalyst, allowing the cycle to continue.[3]
For this compound, the crucial step is the initial oxidative addition. The reactivity of aryl halides in this step follows the general trend of I > Br > Cl.[6] This difference in bond dissociation energy and reactivity allows for the highly selective insertion of the palladium catalyst into the C3-I bond, leaving the C4-Br bond intact for potential subsequent cross-coupling reactions.
Critical Experimental Parameters: Ensuring Success
Careful selection of reaction conditions is paramount for a successful and selective Heck reaction. The following parameters require careful consideration.
The Indazole N-H: To Protect or Not to Protect?
The indazole N-H proton is acidic and can interfere with the catalytic cycle, particularly by reacting with the base or coordinating to the palladium center.[8] For many cross-coupling reactions involving indazoles, N-protection is highly recommended to prevent catalyst inhibition and side reactions, leading to improved yields and reproducibility.[9]
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice as it is robust under typical Heck conditions and can be readily removed.[10] Other groups like Boc may also be used, though their stability can be more condition-dependent.
Catalyst System: Palladium Source and Ligand
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[11] Other sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can also be used.
-
Ligands: Phosphine ligands are crucial for stabilizing the Pd(0) catalyst, preventing its precipitation as inactive palladium black, and modulating its reactivity.[6] For standard Heck reactions, monodentate ligands like triphenylphosphine (PPh₃) are often sufficient. The choice of ligand can also influence regioselectivity in more complex systems.[8]
Base and Solvent Selection
-
Base: An inorganic or organic base is required to neutralize the hydriodic acid (HI) formed during the catalytic cycle.[3] Common choices include organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[5] The choice can impact reaction rate and side product formation.
-
Solvent: Polar aprotic solvents are typically used to ensure solubility of the reactants and catalyst. N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and dioxane are excellent choices.[12] It is critical to use anhydrous and degassed solvents to prevent catalyst poisoning by oxygen.
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Protection of this compound with SEM-Cl
This protocol describes the regioselective protection of the indazole at the N1 position, which is often necessary for subsequent coupling reactions.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv.) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
SEM-Cl Addition: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv.) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N1-SEM protected indazole.
Protocol 2: Regioselective Heck Reaction at the C3-Position
This protocol outlines the selective coupling of an alkene at the C3-iodo position.
-
Vessel Preparation: To an oven-dried Schlenk tube or sealed reaction vial, add N1-SEM-4-Bromo-3-iodo-1H-indazole (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and triphenylphosphine (PPh₃, 0.1 equiv.).
-
Reagent Addition: Add the alkene (e.g., n-butyl acrylate, 1.5 equiv.) and a degassed solvent (e.g., DMF).
-
Base Addition: Add the base (e.g., triethylamine, 2.0 equiv.).
-
Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-120 °C. Stir the reaction for several hours (typically 12-24 h) until the starting material is consumed, as monitored by TLC or GC-MS.[9]
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the desired C3-olefinated product.
Data Summary and Troubleshooting
The following table provides a starting point for optimizing the Heck reaction conditions.
| Parameter | Condition | Rationale / Notes |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) | Common, robust, and effective precatalyst.[13] |
| Ligand | PPh₃ (4-10 mol%) | Stabilizes the active Pd(0) species. |
| Alkene Partner | Acrylates, Styrenes | Electron-withdrawing groups on the alkene often accelerate the reaction.[5] |
| Base | Et₃N, K₂CO₃, NaOAc (2-3 equiv.) | Neutralizes HI. Choice may affect yield and side reactions.[5] |
| Solvent | DMF, MeCN, Toluene | Anhydrous and degassed polar aprotic solvents are preferred. |
| Temperature | 80 - 120 °C | Sufficient thermal energy is needed to drive the catalytic cycle.[9] |
| Expected Yield | 60 - 90% | Highly dependent on the specific alkene and optimized conditions. |
Troubleshooting Common Issues:
-
Low Conversion: Ensure reagents and solvents are anhydrous and the system is properly degassed. Consider increasing the temperature or reaction time. Catalyst activity may be compromised.
-
Formation of Hydrodeiodination Product: This side reaction can occur, especially with electron-deficient substrates.[8] Switching to a different base (e.g., a weaker inorganic base) or a more sterically hindered phosphine ligand may suppress this pathway.
-
Loss of Regioselectivity (Reaction at C4-Br): This is unlikely under standard conditions due to the higher reactivity of the C-I bond. If observed, it may indicate very harsh reaction conditions (prolonged high temperatures) or a highly activated catalyst system. Lowering the temperature should restore selectivity.
Conclusion
The Heck reaction provides a highly efficient and regioselective method for the functionalization of this compound at the C3 position. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds, chemists can selectively introduce a wide variety of olefinic groups. The protocols and guidelines presented herein offer a robust framework for researchers to synthesize novel, C3-substituted 4-bromo-1H-indazole derivatives, which can serve as versatile intermediates for further elaboration in drug discovery and materials science programs.
References
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Wikipedia. Heck reaction. [Link]
-
Gucma, M., & Gribble, G. W. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Molecules, 24(18), 3296. [Link]
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Amatore, C., & Jutand, A. (2009). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. [Link]
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BYJU'S. Heck Reaction Mechanism. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. [Link]
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National Institutes of Health. (2019). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
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MDPI. (2018). Heck Reaction—State of the Art. [Link]
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Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]
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National Institutes of Health. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. [Link]
-
ResearchGate. (2022). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. [Link]
-
Matilda. Recent advances in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
-
ResearchGate. (2022). Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update. [https://www.researchgate.net/publication/362273627_Functionalization_of_indazoles_and_azaindazoles_via_Palladium-catalyzed_Cross-Coupling_and_transition_metal-free_C-H_activation_current_advances_and_applications_-an_eight-year_update]([Link] advances_and_applications_-_an_eight-year_update)
-
American Chemical Society. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. [Link]
-
National Institutes of Health. (2019). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions. [Link]
-
Organic Chemistry Portal. Synthesis of indazoles. [Link]
-
Royal Society of Chemistry. (2020). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. [Link]
-
Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
-
PubMed. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. [Link]
-
National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
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Beilstein Journals. (2019). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
National Institutes of Health. (2014). Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction. [Link]
-
PubMed. (2010). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. [Link]
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National Institutes of Health. (2020). Photochemical Conversion of Indazoles into Benzimidazoles. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-iodo-1H-indazole
Introduction: Strategic C-N Bond Formation in Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to precisely install nitrogen-based functional groups on this privileged heterocycle is paramount for modulating pharmacological properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over classical methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[1][2] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 4-bromo-3-iodo-1H-indazole, a dihalogenated substrate that presents unique opportunities for selective functionalization.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
The Challenge and Opportunity of Dihalogenated Indazoles
The presence of two distinct halogen atoms on the indazole ring, a bromine at the 4-position and an iodine at the 3-position, allows for programmed, sequential cross-coupling reactions. The relative reactivity of aryl halides in the oxidative addition step of the Buchwald-Hartwig catalytic cycle generally follows the trend I > Br > Cl.[3] This inherent difference in reactivity can be exploited to achieve highly regioselective amination at the C-I bond, leaving the C-Br bond intact for subsequent transformations. This strategic approach enables the divergent synthesis of complex indazole derivatives from a common intermediate.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][4][5][6] The generally accepted mechanism involves:
-
Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition to the aryl halide (in this case, the C-I bond of the indazole) to form a palladium(II) intermediate.[5][6][7]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[1][6]
The choice of ligand is critical, as it modulates the electron density and steric environment of the palladium center, thereby influencing the rates of oxidative addition and reductive elimination.[8]
Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Commercially available | |
| Palladium(II) acetate (Pd(OAc)₂) | >98% | Commercially available | Can be substituted with other Pd(0) or Pd(II) precursors.[2][9] |
| Xantphos | >98% | Commercially available | A robust ligand for amination of iodoindazoles.[10] |
| Sodium tert-butoxide (NaOtBu) | >98% | Commercially available | A strong, non-nucleophilic base. Other bases can be used.[11] |
| Amine (Primary or Secondary) | >98% | Commercially available | |
| Anhydrous Toluene | >99.8% | Commercially available | Ensure solvent is thoroughly deoxygenated. |
| Diethyl ether | ACS | Commercially available | For workup. |
| Saturated aqueous sodium bicarbonate | - | Prepared in-house | For workup. |
| Brine | - | Prepared in-house | For workup. |
| Anhydrous magnesium sulfate | - | Commercially available | For drying. |
| Celite® | - | Commercially available | For filtration. |
Reaction Setup and Execution: A Step-by-Step Guide
The following protocol is a general starting point for the selective amination of this compound at the 3-position. Optimization may be required for specific amine coupling partners.
Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.
Protocol:
-
Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).
-
Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 equiv) followed by anhydrous, deoxygenated toluene (to achieve a concentration of ~0.1 M in the indazole).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-4-bromo-1H-indazole derivative.
Data Presentation: Expected Outcomes
The following table provides a hypothetical summary of expected results for the amination of this compound with various amines, based on established principles of the Buchwald-Hartwig reaction.
| Entry | Amine | Product Structure | Expected Yield (%) | Notes |
| 1 | Morpholine | 4-Bromo-3-(morpholin-4-yl)-1H-indazole | 85-95 | Cyclic secondary amines are generally excellent coupling partners. |
| 2 | Aniline | 4-Bromo-3-(phenylamino)-1H-indazole | 70-85 | Arylamines are effective nucleophiles in this reaction. |
| 3 | n-Butylamine | 4-Bromo-3-(butylamino)-1H-indazole | 75-90 | Primary alkylamines are generally good substrates. |
| 4 | Diethylamine | 4-Bromo-3-(diethylamino)-1H-indazole | 60-80 | Steric hindrance from the secondary amine may slightly reduce the yield compared to cyclic analogues. |
Trustworthiness: A Self-Validating System
The protocol described above is designed to be robust and reproducible. The key to ensuring success lies in the meticulous control of reaction parameters:
-
Inert Atmosphere: The palladium(0) catalyst is oxygen-sensitive. Maintaining a strictly inert atmosphere is crucial to prevent catalyst deactivation.
-
Anhydrous Conditions: Water can interfere with the base and the catalytic cycle. The use of anhydrous solvents and reagents is essential.
-
Ligand-to-Metal Ratio: A ligand-to-metal ratio of 2:1 is recommended for the Pd(OAc)₂/Xantphos system to ensure the formation of the active monoligated palladium complex.
-
Monitoring: Regular monitoring of the reaction allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.
References
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]
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Singleton, M. L., & Biscoe, M. R. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 253–259. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. In: NROChemistry. [Link]
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Altman, R. A., & Buchwald, S. L. (2007). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. CHIMIA International Journal for Chemistry, 61(4), 195-200. [Link]
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How to Wisely Design Conditions for Buchwald-Hartwig Couplings? In: Chemical Insights. [Link]
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Buchwald-Hartwig Cross-Coupling. In: J&K Scientific LLC. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. In: ResearchGate. [Link]
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Navigating the Synthesis of 4-Bromo-3-iodo-1H-indazole: A Guide to N-Protection Strategies
For Researchers, Scientists, and Drug Development Professionals
The strategic manipulation of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical development. This guide provides an in-depth exploration of N-protection strategies for 4-bromo-3-iodo-1H-indazole, a versatile building block in medicinal chemistry. Understanding the nuances of when and how to protect the indazole nitrogen is critical for achieving desired regioselectivity, ensuring stability during subsequent transformations, and ultimately improving overall synthetic efficiency.
The Imperative for N-Protection: Controlling Reactivity and Directing Synthesis
The indazole core, with its two nitrogen atoms (N1 and N2), presents a unique synthetic challenge. The acidic N-H proton can interfere with a variety of reaction conditions, including organometallic cross-couplings, strong bases, and certain oxidation or reduction reagents. Furthermore, the presence of two potential sites for substitution (N1 and N2) often leads to mixtures of regioisomers, complicating purification and reducing yields.[1][2]
N-protection serves a dual purpose: it masks the reactive N-H proton, rendering the indazole ring inert to incompatible reagents, and it can direct subsequent functionalization to a specific nitrogen atom, thereby controlling regioselectivity. The choice of an appropriate protecting group is paramount and depends on a careful analysis of the planned synthetic route, including the stability of the protecting group to upcoming reaction conditions and the ease of its eventual removal.[1]
A Comparative Analysis of Common N-Protecting Groups for Indazoles
Several protecting groups have been successfully employed for the N-protection of indazoles. The selection of the optimal group is a critical decision in the synthetic design. Below is a comparative overview of some of the most widely used protecting groups.
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Key Features & Considerations |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | TFA, HCl; NaOMe in MeOH | Widely used due to its moderate stability. It is stable to hydrogenolysis and mild bases but labile to strong acids. Can be removed under non-acidic conditions, which is advantageous for acid-sensitive substrates.[1][3] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or dicyclohexylmethylamine | TBAF in THF; aq. HCl in EtOH | Known to selectively protect the N2 position under specific conditions.[4][5][6] The SEM group is stable to a variety of reaction conditions and can be removed with fluoride sources or acid.[4][5][6] |
| Trityl | Tr | Tr-Cl, Et₃N or DIPEA | Mildly acidic conditions (e.g., TFA, 80% aq. acetic acid) | A bulky group that often directs substitution to the less sterically hindered N1 position. Its removal under mild acidic conditions preserves many other functional groups.[1] |
| Benzyl | Bn | BnBr or BnCl, base (e.g., NaH, K₂CO₃) | Catalytic hydrogenolysis (H₂, Pd/C) | A robust protecting group, stable to both acidic and basic conditions. Its removal via hydrogenolysis is generally clean and efficient.[1] |
| Sulfonyl (e.g., Tosyl) | Ts | TsCl, pyridine or Et₃N | Reductive cleavage (e.g., Mg/MeOH) | Very stable to a wide range of acidic and basic conditions. The electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the indazole nitrogen. Deprotection can sometimes be challenging.[1] |
Strategic Selection of a Protecting Group: A Decision-Making Workflow
The choice of an N-protecting group should not be arbitrary. It requires a forward-looking approach, considering the entire synthetic sequence. The following diagram illustrates a logical workflow for selecting an appropriate protecting group for this compound.
Caption: Decision workflow for selecting an N-protecting group.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-protection and deprotection of a substituted indazole, which can be adapted for this compound.
Protocol 1: N-Boc Protection of this compound
This protocol describes the introduction of the tert-butyloxycarbonyl (Boc) group, a versatile and widely used protecting group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Add a catalytic amount of DMAP (0.1 eq).
-
To this stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected this compound.[1]
Protocol 2: Deprotection of N-Boc Protected Indazole (Acidic Conditions)
This protocol details the removal of the Boc group using trifluoroacetic acid.
Materials:
-
N-Boc protected this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected indazole (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.[1]
Protocol 3: N-SEM Protection for N2-Selectivity
The 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to achieve regioselective protection at the N2 position.[4][5][6]
Materials:
-
This compound
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Dicyclohexylmethylamine
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add dicyclohexylmethylamine (1.2 eq).
-
Add SEM-Cl (1.2 eq) via syringe and stir the mixture at room temperature for 3-6 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and quench with 0.5 N NaOH.
-
Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to isolate the N2-SEM protected indazole.[1][4]
Protocol 4: Deprotection of N-SEM Protected Indazole
The SEM group can be removed under fluoride-mediated or acidic conditions.[4][5][6]
Materials:
-
N-SEM protected this compound
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-SEM protected indazole in THF.
-
Add a 1M solution of TBAF in THF (1.5-2.0 eq).
-
Reflux the mixture until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected indazole.[1][4]
Visualizing the Protection-Deprotection Workflow
The following diagram provides a simplified representation of the general N-protection and deprotection cycle in the synthesis involving this compound.
Caption: General workflow of N-protection and deprotection.
Conclusion
The judicious selection and application of N-protection strategies are critical for the successful synthesis and functionalization of this compound. By carefully considering the stability of the protecting group towards subsequent reaction conditions and the ease of its removal, chemists can navigate the complexities of indazole chemistry to efficiently access novel and medicinally relevant compounds. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
-
Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]
-
Slade, D. J., Pelz, N. F., Bodnar, W., Lampe, J. W., & Watson, P. S. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Organic Letters, 11(13), 2780–2783. [Link]
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Request PDF: Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]
-
Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles - ACS Publications. [Link]
-
Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles - ACS Publications. [Link]
-
Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
-
Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(5), 1-13. [Link]
-
Humphries, P. S., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(41), 5482-5485. [Link]
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-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
- Regioselectivity issues in the functionaliz
-
Synthesis of indazoles. [Link]
-
Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic Preparations and Procedures International, 52(2), 99-157. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. [Link]
-
Development of a selective and scalable N1-indazole alkylation - PMC. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH. [Link]
-
BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. [Link]
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-
Protecting group - Wikipedia. [Link]
-
Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles - ResearchGate. [Link]
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchGate. [Link]
-
Protecting Groups. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]
- Protocol for N-arylation of 3-Bromo-6-(trifluoromethyl)-1H-indazole - Benchchem.
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
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Application Notes & Protocols: The Strategic Utility of 4-Bromo-3-iodo-1H-indazole in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
The 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous clinically approved therapeutics, particularly in oncology.[1][2][3] This guide focuses on a highly versatile, di-halogenated derivative, 4-Bromo-3-iodo-1H-indazole . The strategic placement of two different halogens on the indazole core provides a powerful tool for synthetic chemists. The differential reactivity of the C-I and C-Br bonds under palladium-catalyzed cross-coupling conditions allows for sequential, site-selective functionalization. This enables the construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR) essential for drug discovery. This document provides an in-depth analysis of its applications, detailed experimental protocols for key transformations, and insights into its role in the synthesis of targeted therapies such as kinase inhibitors.[4][5][6]
Introduction: The Strategic Advantage of Di-Halogenation
Nitrogen-containing heterocycles are fundamental building blocks in the development of bioactive molecules.[1][7] The indazole ring system, a fusion of benzene and pyrazole rings, is particularly noteworthy for its ability to mimic the purine core of ATP and form critical hydrogen bond interactions with the hinge region of protein kinases.[4] This has led to the successful development of several FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib.[2]
The subject of this guide, this compound, is not merely another indazole derivative; it is a sophisticated synthetic intermediate designed for modular drug development. Its utility stems from the well-established difference in reactivity between aryl iodides and aryl bromides in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C3 position is weaker and more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-bromine bond at the C4 position. This allows chemists to perform a selective reaction at the C3 position while leaving the C4 bromine intact for a subsequent, different coupling reaction. This sequential approach is invaluable for building molecular diversity from a common core.
Physicochemical Properties & Safety
| Property | Value | Source/Method |
| Molecular Formula | C₇H₄BrIN₂ | Calculated |
| Molecular Weight | 322.93 g/mol | Calculated |
| Appearance | Expected to be an off-white to light yellow solid | Inference |
| CAS Number | 885521-72-2 | [8] |
| Solubility | Soluble in DMF, DMSO, THF; sparingly soluble in alcohols | Inference |
Safety and Handling:
This compound should be handled in accordance with standard laboratory safety practices.[9]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11]
-
Handling: Avoid breathing dust, fumes, or vapors.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[9] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.
Core Application: Sequential Cross-Coupling
The primary strategic application of this compound is as a platform for sequential, palladium-catalyzed cross-coupling reactions. This workflow allows for the controlled and stepwise introduction of different substituents at the C3 and C4 positions, a highly efficient method for generating chemical libraries for SAR studies.
Caption: Workflow for sequential functionalization of this compound.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for the synthetic manipulation of this compound. Researchers should optimize conditions based on their specific substrates.
Protocol 1: Synthesis of this compound
While commercially available, understanding the synthesis of the core intermediate is valuable. This protocol is adapted from the reliable iodination of halo-indazoles.[5][12] The key principle is the deprotonation of the indazole N-H followed by electrophilic substitution with iodine, which preferentially occurs at the C3 position.
-
Materials:
-
4-Bromo-1H-indazole
-
Potassium Hydroxide (KOH)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Aqueous Potassium Carbonate (K₂CO₃)
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 4-Bromo-1H-indazole (1.0 eq) in anhydrous DMF.
-
Add powdered KOH (2.0 eq) to the solution and stir for 15 minutes at room temperature. The formation of the indazolide anion will be observed.
-
In a separate flask, prepare a solution of I₂ (1.5 eq) in DMF.
-
Add the iodine solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 3-5 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate and potassium carbonate. This will quench the excess iodine and precipitate the product.
-
Stir for 30 minutes, then collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold diethyl ether to remove residual DMF.
-
Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Protocol 2: Site-Selective Suzuki-Miyaura Coupling (C3 Position)
This protocol details the selective coupling of a boronic acid at the C3-iodo position, leaving the C4-bromo position intact.[5][13] The choice of a mild base like a carbonate is crucial to prevent competing reactions at the N-H position.
-
Materials:
-
This compound (1.0 eq)
-
Aryl- or Heteroarylboronic Acid (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent mixture (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-Bromo-3-aryl-1H-indazole.
-
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Site-Selective Sonogashira Coupling (C3 Position)
This reaction enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety that is itself a versatile functional group for further chemistry (e.g., click chemistry). The reaction typically requires a copper(I) co-catalyst.[14][15][16]
-
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1-1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with Argon three times.
-
Add the anhydrous solvent (THF or DMF) followed by the amine base (e.g., Et₃N, used as solvent or co-solvent).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as needed.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
Upon completion, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 4-Bromo-3-alkynyl-1H-indazole.
-
Application Case Study: Synthesis of Kinase Inhibitors
The indazole core is a proven "hinge-binder" for ATP-competitive kinase inhibitors.[4] this compound serves as an ideal starting point for synthesizing inhibitors for kinases implicated in cancer, such as VEGFR-2 or PLK4.[6][17] A typical synthetic strategy involves:
-
C3 Functionalization: A Sonogashira or Suzuki coupling at the C3 position to introduce a group that occupies the core ATP binding region.
-
C4 Functionalization: A subsequent Suzuki or Buchwald-Hartwig amination at the C4 position to install a substituent that projects towards the solvent-exposed region, which can be tailored to improve potency and selectivity.
Caption: Indazole scaffold as a hinge-binding motif in a kinase active site.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Reactivity | 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Inappropriate base or solvent. | 1. Use fresh catalyst or a pre-catalyst. 2. Ensure thorough degassing of solvents and reaction vessel. 3. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvents. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Improve degassing procedure; ensure a positive pressure of inert gas. |
| Reaction at C4-Bromo Site | Reaction conditions are too harsh (high temp, strong base), overcoming the selectivity. | Reduce reaction temperature; use a milder base (e.g., NaHCO₃); shorten reaction time. |
| N-Arylation Side Product | The indazole N-H is reacting. | Protect the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM) before coupling.[18] |
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its defining feature—orthogonally addressable C-I and C-Br bonds—provides a logical and efficient pathway for the synthesis of diverse and complex small molecules. By enabling sequential, site-selective cross-coupling reactions, it facilitates the rapid exploration of chemical space, accelerating the journey from a hit compound to a clinical candidate. The protocols and strategic insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this valuable intermediate in their drug discovery programs.
References
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central. [Link]
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A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). PubMed. [Link]
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Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). ResearchGate. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Institutes of Health (NIH). [Link]
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Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2018). National Institutes of Health (NIH). [Link]
- 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. (2022).
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). National Institutes of Health (NIH). [Link]
-
Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. (2021). Royal Society of Chemistry. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2024). PubMed Central. [Link]
-
Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. (2016). ResearchGate. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PubMed Central. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2008). ACS Publications. [Link]
- 1H-indazole compound. (2006).
- Methods for preparing indazole compounds. (2006).
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Drug Discovery Patents. (n.d.). Charles River Labs. [Link]
- Indazole derivatives. (2009).
-
4 Bromo 1H Indazole. (n.d.). Scribd. [Link]
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). MDPI. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health (NIH). [Link]
-
Indazole – Knowledge and References. (2020). Taylor & Francis Online. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]
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Application Note: Strategic Derivatization of 4-Bromo-3-iodo-1H-indazole for Advanced Structure-Activity Relationship (SAR) Studies
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous clinically successful therapeutic agents, particularly protein kinase inhibitors.[1][2] Its rigid bicyclic structure and capacity for critical hydrogen bonding interactions make it an ideal starting point for drug design.[2] This application note provides a comprehensive guide to the strategic derivatization of 4-bromo-3-iodo-1H-indazole, a highly versatile building block designed for systematic SAR exploration. We detail field-proven protocols for the selective and sequential functionalization at the C3, C4, and N1 positions, enabling the generation of diverse chemical libraries for optimizing potency, selectivity, and pharmacokinetic properties. The methodologies covered include palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and regioselective N-alkylation, with an emphasis on the chemical rationale behind procedural choices.
Introduction: The Strategic Value of the this compound Scaffold
The indazole nucleus is a key pharmacophore in many FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[1] Its success lies in its ability to act as an effective ATP surrogate, targeting the hinge region of kinase ATP-binding sites.[2] For effective SAR studies, a scaffold must allow for controlled, multi-point diversification. The this compound scaffold is engineered for this purpose.
The differential reactivity of the carbon-halogen bonds is the cornerstone of its utility. The carbon-iodine (C-I) bond at the C3 position is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine (C-Br) bond at the C4 position.[3] This reactivity gradient permits a highly controlled, sequential derivatization strategy:
-
Initial functionalization at the C3 position via the reactive iodide.
-
Secondary functionalization at the C4 position via the less reactive bromide.
-
Tertiary modification at the N1 position through alkylation or arylation to modulate physicochemical properties.
This systematic approach allows researchers to independently probe the steric and electronic requirements of three distinct regions of chemical space around the core, providing a powerful tool for optimizing ligand-target interactions.
Sources
The Strategic Utility of 4-Bromo-3-iodo-1H-indazole in the Synthesis of Novel Anti-Cancer Agents
Introduction: The Privileged Indazole Scaffold in Oncology Drug Discovery
The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous small-molecule kinase inhibitors that have reached clinical use.[1][2] Its bicyclic aromatic structure allows it to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, making it an ideal template for inhibitor design.[3] The strategic introduction of halogen atoms onto this scaffold provides synthetic handles for diversification through modern cross-coupling methodologies, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3]
This guide focuses on the unique synthetic advantages of 4-Bromo-3-iodo-1H-indazole , a versatile building block for the construction of potent anti-cancer agents. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential functionalization, paving the way for the efficient synthesis of highly decorated indazole derivatives. We will explore the synthetic protocols for utilizing this reagent and its application in the development of targeted cancer therapeutics, with a particular focus on kinase inhibitors such as those targeting Polo-like kinase 4 (PLK4).
The Synthetic Advantage: Orthogonal Functionalization
The key to the synthetic utility of this compound lies in the differential reactivity of the two halogen atoms in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond.[4] This reactivity difference allows for the selective reaction at the 3-position (iodine) while leaving the 4-position (bromine) intact for a subsequent, different cross-coupling reaction. This "orthogonal" or "sequential" approach is highly valuable for building molecular complexity and generating libraries of related compounds for structure-activity relationship (SAR) studies.
A typical synthetic workflow capitalizing on this differential reactivity is illustrated below:
Caption: Sequential cross-coupling strategy using this compound.
Application & Protocols
Part 1: Synthesis of the Key Building Block: this compound
The starting material can be synthesized from commercially available 4-bromo-1H-indazole through a regioselective iodination at the C3 position.
Protocol 1: Iodination of 4-Bromo-1H-indazole [1]
Materials:
-
4-Bromo-1H-indazole
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
Procedure:
-
To a stirred solution of 4-bromo-1H-indazole (1.0 eq) in DMF, add KOH (2.0 eq) and stir at room temperature for 20-30 minutes.
-
To this mixture, add a solution of iodine (2.0 eq) in DMF dropwise.
-
Continue stirring the reaction at room temperature for 12 hours.
-
Upon completion (monitored by TLC), quench the reaction by pouring the mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound, which can be used in the next step, often without further purification.
Part 2: Synthesis of a PLK4 Inhibitor Intermediate via Sequential Cross-Coupling
Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is linked to several cancers.[2][5] Inhibitors of PLK4 are a promising class of anti-cancer agents.[6] The following protocol is adapted from the synthesis of PLK4 inhibitors and demonstrates the sequential functionalization of a bromo-iodo-indazole scaffold.[5]
Step A: Selective Sonogashira Coupling at the C3-Iodo Position
This step exemplifies the selective reaction at the more reactive C-I bond.
Caption: Selective Sonogashira coupling at the C3 position.
Protocol 2: Sonogashira Coupling of this compound [5]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., 3-ethynylpyridine, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq)
-
Copper(I) iodide (CuI, 0.2 eq)
-
Triethylamine (Et₃N)
Procedure:
-
To a reaction vessel, add this compound, the terminal alkyne, CuI, and Pd(PPh₃)₄.
-
Purge the vessel with an inert gas (e.g., Argon).
-
Add degassed triethylamine as the solvent and base.
-
Stir the reaction mixture at room temperature for 5 hours, or until completion as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 4-bromo-3-(alkynyl)-1H-indazole intermediate.
Note: For some substrates, protection of the indazole N-H may be required to improve yields and prevent side reactions. Common protecting groups include tetrahydropyran (THP) or Boc.[5]
Step B: Suzuki Coupling at the C4-Bromo Position
With the C3 position functionalized, the remaining C-Br bond can be used for a subsequent Suzuki coupling to introduce an aryl or heteroaryl moiety.
Protocol 3: Suzuki Coupling of the 4-Bromo Intermediate
Materials:
-
4-Bromo-3-(alkynyl)-1H-indazole intermediate (from Step A, 1.0 eq)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine the 4-bromo-3-(alkynyl)-1H-indazole intermediate, the boronic acid derivative, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Purge the vessel with an inert gas.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring by TLC.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the final 3,4-disubstituted indazole.
Biological Evaluation of Synthesized Indazole Derivatives
The newly synthesized indazole derivatives should be evaluated for their anti-cancer activity. A standard initial screening involves in vitro cytotoxicity assays against a panel of human cancer cell lines.
Protocol 4: In Vitro Antiproliferative Activity Assay (MTT Assay) [7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, H460 for non-small cell lung cancer)[6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized indazole compounds dissolved in DMSO
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized indazole compounds (typically ranging from nanomolar to micromolar concentrations) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anti-cancer drug).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Mechanism of Action: Targeting Kinase Signaling Pathways
Many indazole-based anti-cancer agents function by inhibiting protein kinases that are critical for tumor cell proliferation, survival, and metastasis.[9] For example, PLK4 inhibitors induce mitotic defects and cell death by disrupting centriole duplication.[5] AXL, a receptor tyrosine kinase, is another important target, and its inhibition can overcome drug resistance.[10][11]
The mechanism of action of novel indazole derivatives can be investigated through various biochemical and cellular assays, including:
-
Kinase Inhibition Assays: To determine the direct inhibitory effect of the compounds on the target kinase (e.g., PLK4, AXL).[6][10]
-
Western Blot Analysis: To assess the modulation of downstream signaling pathways of the target kinase. For instance, inhibition of PLK4 can be observed by the suppression of its autophosphorylation.[6]
-
Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest at specific phases (e.g., G2/M phase for mitotic inhibitors).
-
Apoptosis Assays: To confirm if the compounds induce programmed cell death.[7]
Caption: Simplified schematic of PLK4 inhibition by an indazole-based agent.
Data Summary
The following table summarizes the antiproliferative activity of a representative indazole-based PLK4 inhibitor (Compound C05) against various cancer cell lines, demonstrating the potential of this class of compounds.[6]
| Compound | Cancer Cell Line | Cell Type | IC₅₀ (µM) |
| C05 | IMR-32 | Neuroblastoma | 0.948 |
| MCF-7 | Breast Cancer | 0.979 | |
| H460 | Non-small Cell Lung Cancer | 1.679 |
Data adapted from Fan, C., et al. (2024).[6]
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of complex, multi-substituted indazole derivatives for anti-cancer drug discovery. Its key advantage lies in the differential reactivity of the C-I and C-Br bonds, which allows for predictable and site-selective functionalization through sequential cross-coupling reactions. This enables the efficient construction of diverse molecular architectures, such as potent kinase inhibitors targeting critical pathways in oncology. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage the synthetic potential of this important intermediate in the development of next-generation targeted cancer therapies.
References
- Mason, J. M., et al.
-
Fan, C., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 265, 116075. [Link]
- Fan, C., et al. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing.
-
Zhao, D., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(12), 2465-2481. [Link]
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]
-
Reddy, T. S., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]
-
Knapp, S., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2598-2635. [Link]
- Wei, W., et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
-
Ng, S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]
-
Xu, C., et al. (2022). Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. MedChemComm, 13(5), 956-965. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]
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- 11. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable and Efficient Protocol for the Synthesis of 4-Bromo-3-iodo-1H-indazole
Abstract
This application note provides a comprehensive, step-by-step protocol for the large-scale synthesis of 4-Bromo-3-iodo-1H-indazole, a key heterocyclic building block in medicinal chemistry. The synthesis proceeds via a direct electrophilic iodination of the commercially available precursor, 4-Bromo-1H-indazole. This guide is designed for researchers, chemists, and process development professionals, offering detailed procedural instructions, an explanation of the underlying chemical principles, safety protocols, and characterization guidelines to ensure a reproducible and high-yielding outcome. The methodology is robust, avoiding the need for complex multi-step procedures or specialized reagents, making it suitable for implementation in both academic and industrial laboratory settings.
Introduction
Indazole derivatives are a class of bicyclic nitrogen-containing heterocycles that are recognized as "privileged scaffolds" in drug discovery.[1] Their structural resemblance to purines and indoles allows them to interact with a wide range of biological targets, leading to their incorporation into numerous therapeutic agents.[2] Indazole-based compounds have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antiviral properties.[1]
Specifically, halo-substituted indazoles such as this compound serve as exceptionally versatile intermediates. The distinct electronic properties and reactivity of the bromine and iodine substituents at the C4 and C3 positions, respectively, allow for selective downstream functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.
This document outlines a reliable and scalable, single-step synthesis of this compound from 4-Bromo-1H-indazole, focusing on operational simplicity and high efficiency.[3]
Reaction Scheme & Mechanism
The synthesis is achieved through the direct iodination of 4-Bromo-1H-indazole at the C3 position.
Scheme 1: Synthesis of this compound (Self-generated image, not from search results)
Mechanism Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism. The indazole N-H proton is acidic and is first deprotonated by the base, potassium hydroxide (KOH), to form a resonance-stabilized indazolide anion. This deprotonation significantly increases the electron density of the heterocyclic ring system, activating it towards electrophilic attack. The C3 position of the indazole ring is electronically favored for substitution. The indazolide anion then acts as a nucleophile, attacking the electrophilic iodine (I₂), leading to the formation of the C-I bond and yielding the desired 3-iodo product.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Grade | Supplier |
| 4-Bromo-1H-indazole | 186407-74-9 | 197.03 | ≥95% | Sigma-Aldrich, Chem-Impex |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | ACS Reagent, ≥85% | Fisher Scientific |
| Iodine (I₂) | 7553-56-2 | 253.81 | ACS Reagent, ≥99.8% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, 99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | ACS Grade | VWR |
| Brine (Saturated NaCl solution) | N/A | N/A | N/A | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous Granular | Fisher Scientific |
Equipment
-
Three-neck round-bottom flask (appropriately sized for the intended scale)
-
Mechanical stirrer and stirring shaft
-
Thermometer/temperature probe
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Buchner funnel and filter paper
-
Vacuum oven or desiccator
Experimental Protocol
This protocol is based on a 10-gram scale and can be adapted for larger quantities.
Step 1: Reaction Setup
-
Equip a dry 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Charge the flask with 4-Bromo-1H-indazole (10.0 g, 50.75 mmol, 1.0 equiv.).[4]
-
Add anhydrous N,N-Dimethylformamide (DMF, 100 mL).
-
Begin stirring the mixture under a nitrogen atmosphere to obtain a clear solution.
Step 2: Base Addition
-
Carefully add potassium hydroxide (KOH, 5.7 g, 101.5 mmol, 2.0 equiv.) to the stirred solution at room temperature (20-25 °C).[3]
-
Causality: KOH acts as a base to deprotonate the indazole at the N1 position. This generates the indazolide anion, which is a much stronger nucleophile than the neutral indazole, thus facilitating the subsequent reaction with iodine. Two equivalents are used to ensure complete deprotonation.
-
-
Stir the resulting mixture at room temperature for approximately 20-30 minutes. The color of the solution may change.
Step 3: Iodination
-
In a separate beaker, dissolve iodine (I₂, 12.9 g, 50.75 mmol, 1.0 equiv.) in DMF (50 mL).
-
Transfer the iodine solution to an addition funnel and add it dropwise to the reaction mixture over 30-45 minutes. Maintain the internal temperature below 30 °C. An ice bath can be used for cooling if necessary.
-
Causality: The C3 position of the activated indazole ring is nucleophilic and attacks the electrophilic iodine. Slow addition helps to control any potential exotherm and ensures a homogenous reaction.
-
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Step 4: Work-up and Isolation
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a stirred solution of 10% aqueous sodium thiosulfate (Na₂S₂O₃, ~300 mL).
-
Causality: This step quenches any unreacted iodine, which is reduced by thiosulfate to colorless iodide ions. A similar procedure using sodium thiosulfate and potassium carbonate has also been reported to precipitate the product.[5]
-
-
Stir the mixture for 15-20 minutes. A solid precipitate should form.
-
Transfer the entire mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Causality: Washing with water removes residual DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Step 5: Purification
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) or by slurry in a minimal amount of a solvent like heptane to remove highly soluble impurities.[6]
-
Filter the purified solid, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
-
The expected product, this compound, is a solid.[3]
Process Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Expected Results & Characterization
| Parameter | Expected Value |
| Starting Material | 4-Bromo-1H-indazole (10.0 g, 50.75 mmol) |
| Final Product | This compound |
| Molecular Formula | C₇H₄BrIN₂ |
| Molecular Weight | 322.93 g/mol |
| Appearance | Solid (e.g., brown, off-white)[3] |
| Typical Yield | 75-85% |
| Purity (by HPLC/NMR) | >95% |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.[7]
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring. The integration and splitting patterns will be consistent with a 1,4,3-trisubstituted benzene ring system. A broad singlet corresponding to the N-H proton will also be observed.[5][8]
-
¹³C NMR (DMSO-d₆): The carbon NMR will display the expected number of signals for the seven unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a molecular ion peak [M+H]⁺ at m/z ≈ 323.8 or [M-H]⁻ at m/z ≈ 321.8, consistent with the molecular weight of the product. The isotopic pattern will be characteristic of a molecule containing one bromine atom.[7]
Safety and Handling
All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).[9]
-
Personal Protective Equipment (PPE): Safety goggles with side shields, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory.[10][11]
-
Reagent Handling:
-
4-Bromo-1H-indazole: May be toxic if swallowed and can cause skin and eye irritation. Avoid inhalation of dust.
-
Potassium Hydroxide (KOH): Highly corrosive and can cause severe skin and eye burns. Handle with extreme care.
-
Iodine (I₂): Harmful if inhaled or swallowed and causes skin and eye irritation. It can also stain skin and surfaces.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid skin contact and inhalation of vapors.
-
-
Reaction Hazards: The reaction is not expected to be violently exothermic, but addition of reagents should be controlled.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous and organic waste streams should be segregated.
Conclusion
The protocol described in this application note presents a straightforward, efficient, and scalable method for the synthesis of this compound. By utilizing readily available starting materials and standard laboratory techniques, this key pharmaceutical intermediate can be produced in high yield and purity. The detailed explanations and safety guidelines provided herein are intended to facilitate the successful and safe implementation of this procedure in a large-scale laboratory setting.
References
-
Jin, L., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15383-15396. [Link]
-
El Mostapha, R., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 27(15), 4995. [Link]
-
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]
-
Park, H., & Lee, S. (2019). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 4(1), 2270-2278. [Link]
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- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
Purification of 4-Bromo-3-iodo-1H-indazole by Column Chromatography: An Application Note and Protocol
Abstract
This comprehensive guide provides a detailed protocol for the purification of 4-bromo-3-iodo-1H-indazole using column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles behind the experimental choices, ensuring a robust and reproducible purification strategy. By integrating expert insights with established chromatographic theory, this guide serves as a practical resource for obtaining high-purity this compound, a crucial intermediate in pharmaceutical synthesis.
Introduction: The Rationale for Chromatographic Purification
This compound is a key building block in the synthesis of a variety of biologically active molecules. Its purity is paramount to the success of subsequent synthetic steps and the pharmacological profile of the final compound. The synthesis of this intermediate can often result in a mixture of products, including unreacted starting materials, regioisomers, and other side-products. Column chromatography is a powerful and widely used technique for the separation and purification of such mixtures based on the differential adsorption of compounds to a stationary phase.[1] This application note details a systematic approach to the purification of this compound, from the initial thin-layer chromatography (TLC) method development to the final column elution and fraction analysis.
Foundational Principles: Understanding the Separation
The successful chromatographic separation of this compound from its impurities hinges on the polarity differences between the molecules. The stationary phase, typically silica gel, is highly polar. Compounds with greater polarity will have a stronger affinity for the silica gel and will thus move more slowly down the column. Conversely, less polar compounds will be eluted more quickly by the mobile phase. The choice of the mobile phase, a solvent or a mixture of solvents, is therefore critical in modulating the separation.
A key parameter in developing a column chromatography method is the retention factor (Rf) obtained from TLC analysis. The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1] For optimal separation in column chromatography, an Rf value of approximately 0.3 for the target compound is generally desired.[2]
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using TLC. This will serve as a scout for the conditions on the column.
Materials for TLC
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
UV lamp (254 nm)
-
Crude this compound sample
-
Solvents: Hexane (or petroleum ether) and Ethyl Acetate
TLC Protocol
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary spotter, carefully apply a small spot of the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has moved up the plate, remove the plate and visualize the spots under a UV lamp.
-
Optimization: Adjust the solvent system polarity to achieve an Rf of ~0.3 for the this compound spot, with good separation from any impurity spots. A common starting point for compounds of moderate polarity is a 20-30% ethyl acetate in hexane mixture.[3][4]
Column Chromatography Protocol
This protocol is designed for flash column chromatography, which utilizes positive pressure to accelerate the elution process, leading to a faster and more efficient separation.[5][6]
Materials and Equipment
| Material/Equipment | Specification |
| Stationary Phase | Silica Gel |
| Particle Size | 230-400 mesh (for flash chromatography)[5][7] |
| Mobile Phase (Eluent) | Hexane (or Petroleum Ether) and Ethyl Acetate |
| Column | Glass column with a stopcock |
| Sample | Crude this compound |
| Other | Sand, Cotton or glass wool, Collection tubes/flasks |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Column Preparation:
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica bed uniformly.[2]
-
Add a layer of sand on top of the packed silica to prevent disturbance during solvent addition.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is particularly useful if the sample is not very soluble in the mobile phase.[8][9]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.[8][10]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column with a low polarity solvent system (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10%, 15%, 20% ethyl acetate). This is known as a step-gradient elution.
-
Collect the eluate in a series of numbered test tubes or flasks.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC to determine which fractions contain the pure product.
-
Spot the crude mixture, the collected fractions, and a co-spot on the same TLC plate for comparison.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Recommended Action |
| Poor separation of spots on TLC | Inappropriate solvent system polarity. | Adjust the eluent polarity. If compounds are very polar, consider adding a small amount of methanol to the ethyl acetate/hexane mixture.[3] |
| Cracks or channels in the silica bed | Improper column packing. | Repack the column carefully, ensuring a uniform slurry and gentle tapping to settle the silica gel. |
| Broad or tailing bands during elution | Column overloading or sample insolubility. | Reduce the amount of sample loaded onto the column. Ensure the sample is fully dissolved during wet loading or properly adsorbed for dry loading.[9] |
| Product elutes too quickly or too slowly | Eluent polarity is too high or too low, respectively. | Adjust the solvent gradient. Start with a lower polarity eluent if the product elutes too fast, or increase the polarity more quickly if it's too slow. |
Conclusion
The protocol outlined in this application note provides a robust and reproducible method for the purification of this compound by column chromatography. By carefully developing the solvent system using TLC and following the detailed steps for column packing, sample loading, and elution, researchers can consistently obtain a high-purity product. This foundational purification technique is indispensable in the field of medicinal chemistry and drug development, ensuring the quality of key synthetic intermediates.
References
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Teledyne ISCO. (2023, April 26). Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]
-
Hawach. (2025, February 11). The Methods of Sample Loading in Flash Column. Retrieved from [Link]
-
Sorbead India. (2023, November 27). Using The Right Mesh Size Of The Silica Gel For Column Chromatography. Retrieved from [Link]
-
Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column. Retrieved from [Link]
-
Sorbead India. (n.d.). Range Of Silica Gel Mesh For Column Chromatography. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Silica Gel for Column Chromatography. Retrieved from [Link]
-
Material Harvest. (n.d.). Material Harvest® Silica Gel for Normal Phase Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
JIST. (n.d.). A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents. Retrieved from [Link]
- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 4-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole 1g. Retrieved from [Link]
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
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- 5. column-chromatography.com [column-chromatography.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Material Harvest® Silica Gel for Normal Phase Column Chromatography [materialharvest.com]
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- 9. teledynelabs.com [teledynelabs.com]
- 10. orgchemboulder.com [orgchemboulder.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-3-iodo-1H-indazole
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Bromo-3-iodo-1H-indazole. As a key building block in medicinal chemistry and drug development, achieving a high yield of this intermediate is critical for efficient downstream applications. This guide, structured in a responsive question-and-answer format, addresses common challenges and provides field-proven insights to help you troubleshoot and optimize your experimental outcomes.
Core Synthesis Overview: Direct C3-Iodination
The most common and direct route to this compound involves the electrophilic iodination of the readily available starting material, 4-Bromo-1H-indazole. The reaction leverages a strong base to deprotonate the indazole, enhancing its nucleophilicity for a regioselective attack at the C3 position by molecular iodine.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions to improve your reaction yield and product purity.
Q1: My reaction yield is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted 4-Bromo-1H-indazole. What are the likely causes and solutions?
This is the most common issue, typically pointing to incomplete deprotonation or insufficient iodination.
-
Causality: The N-H proton of the indazole ring must be removed by a base to form the highly nucleophilic indazolide anion, which then attacks the iodine.[1][2] If deprotonation is incomplete, the unreacted, less nucleophilic 4-bromo-1H-indazole will persist. Similarly, if the iodine is consumed by side reactions or is stoichiometrically insufficient, the reaction will stall.
-
Solutions:
-
Verify Base Stoichiometry and Quality: Ensure you are using at least two equivalents of a strong base like potassium hydroxide (KOH).[1][3] The base should be fresh and dry; older KOH can absorb atmospheric CO2 and water, reducing its effective strength. Consider using freshly powdered KOH to maximize its surface area and reactivity.
-
Optimize Deprotonation Time: Allow sufficient time for the base to fully react with the starting material before adding the iodine. Stirring the mixture of 4-Bromo-1H-indazole and KOH in DMF for at least 20-30 minutes at room temperature is recommended.[3]
-
Check Iodine Stoichiometry: Use a slight excess of iodine (e.g., 1.5 to 2.0 equivalents) to ensure the reaction goes to completion.[1] Iodine can sublime, so ensure your reaction vessel is well-sealed.
-
Solvent Quality: The solvent, typically N,N-Dimethylformamide (DMF), must be anhydrous. Water in the solvent will quench the base and hinder the deprotonation step.
-
Q2: My final product is impure. What are the likely byproducts, and how can I minimize their formation?
Impurity issues often arise from side reactions or incomplete work-up.
-
Causality: The primary byproduct is typically unreacted starting material. However, other iodinated regioisomers or di-iodinated products can form under non-optimal conditions. The indazole ring has multiple positions susceptible to electrophilic attack, although the C3 position is the most electronically favored.[4]
-
Solutions & Minimization Strategies:
-
Control Reaction Temperature: The reaction is typically run at room temperature.[1] Elevated temperatures can lead to decreased selectivity and the formation of undesired isomers or decomposition products.
-
Slow Addition of Iodine: Add the iodine solution dropwise to the reaction mixture. This maintains a low concentration of the electrophile at any given moment, favoring the more reactive C3 position and reducing the risk of di-substitution.
-
Thorough Work-up: During the work-up, ensure all excess iodine is quenched. The characteristic brown color of I2 should completely disappear upon addition of an aqueous sodium thiosulfate (Na2S2O3) or sodium bisulfite solution.[1] Residual iodine can complicate purification and degrade the product over time.
-
Effective Purification: While some protocols use the crude product directly, purification is often necessary for high-purity applications.[3] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel can effectively remove starting material and byproducts.[5]
-
Caption: A troubleshooting decision workflow for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the C3-iodination of 4-Bromo-1H-indazole?
The reaction is an electrophilic aromatic substitution. The key steps are:
-
Deprotonation: The base (KOH) removes the acidic proton from the N1 position of the indazole ring, forming a resonance-stabilized indazolide anion.
-
Nucleophilic Attack: This anion is significantly more electron-rich and nucleophilic than the neutral indazole. The electron density is highest at the C3 position. This enhanced nucleophile then attacks a molecule of iodine (I2).
-
Substitution: The attack breaks the I-I bond, forming the C-I bond at the C3 position and releasing an iodide ion (I-). This yields the final product, this compound.
Q2: Why is a base like potassium hydroxide (KOH) essential for this reaction?
While direct iodination of some electron-rich heterocycles is possible, the indazole ring is only moderately activated. The use of a strong base like KOH is crucial because it converts the neutral indazole into its conjugate base, the indazolide anion.[1][2] This anion is a much more powerful nucleophile, dramatically increasing the reaction rate and ensuring that the substitution occurs efficiently at room temperature. Without the base, the reaction would be extremely slow or require much harsher conditions, likely leading to a complex mixture of products.
Q3: Are there alternative iodinating agents I can use instead of molecular iodine (I2)?
Yes, other electrophilic iodine sources can be used, though I2 is the most common and cost-effective. Alternatives include:
-
N-Iodosuccinimide (NIS): A milder and often more selective iodinating agent. It can be particularly useful if you are struggling with over-iodination or other side reactions.
-
Iodine Monochloride (ICl): A highly reactive agent that can also be effective, but may be less selective and requires more careful handling.
For this specific transformation, the I2/KOH system is well-established and generally provides good results when optimized.[1][3]
Experimental Protocols & Data
Protocol: Synthesis of this compound
This protocol is a synthesized representation of common literature procedures.[1][3]
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-1H-indazole (1.0 eq).
-
Dissolution & Deprotonation: Add anhydrous DMF (approx. 10 mL per gram of starting material). Begin stirring and add powdered potassium hydroxide (KOH) (2.0 eq). Stir the resulting suspension at room temperature for 20-30 minutes.
-
Iodination: In a separate flask, dissolve iodine (I2) (1.5-2.0 eq) in a minimum amount of DMF. Add this iodine solution dropwise to the reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 12 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench & Work-up: Carefully pour the reaction mixture into a beaker of ice water. Add a 10% aqueous solution of sodium thiosulfate (Na2S2O3) portion-wise until the brown color of excess iodine has vanished.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product, typically as a solid.
Data Summary Table
| Reagent/Parameter | Molar Equivalent | Typical Amount (for 1g SM) | Purpose |
| 4-Bromo-1H-indazole | 1.0 | 1.0 g (5.08 mmol) | Starting Material |
| Potassium Hydroxide (KOH) | 2.0 | 0.57 g (10.16 mmol) | Base for Deprotonation |
| Iodine (I2) | 1.5 - 2.0 | 1.93 g - 2.58 g | Iodinating Agent |
| DMF (anhydrous) | Solvent | ~15 mL | Reaction Solvent |
| Typical Reaction Time | - | 12 hours | - |
| Typical Temperature | - | Room Temperature | - |
| Reported Yield | - | ~70-85% (crude/purified) | - |
References
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.).
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).
-
Wang, X., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters, 22(11), 4151–4155. [Link]
-
Wikipedia contributors. (2023, December 28). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Wang, X., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. ACS Publications. [Link]
-
Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687. [Link]
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Janus, E., et al. (2023). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. MDPI. [Link]
-
Isley, N. A., et al. (2019). Structures, Stability, and Safety of Diazonium Salts. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Banavath, H., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]
-
Sharma, P., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
-
Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
ResearchGate. (n.d.). Iodination reaction of commercial indazole. [Link]
Sources
Technical Support Center: Iodination of 4-Bromo-1H-Indazole
Welcome to the technical support center for the iodination of 4-bromo-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during this synthetic step. The information provided is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Troubleshooting Guide: Common Side Reactions & Undesired Outcomes
This section addresses specific problems you may encounter during the iodination of 4-bromo-1H-indazole. Each issue is presented in a question-and-answer format, providing explanations for the underlying causes and actionable protocols to mitigate them.
Issue 1: Formation of Multiple Products Observed on TLC/LC-MS
Question: My reaction mixture shows multiple spots on the TLC plate (or multiple peaks in the LC-MS), indicating the formation of several byproducts in addition to my desired 4-bromo-3-iodo-1H-indazole. What are these side products, and how can I improve the selectivity?
Answer:
The appearance of multiple products is a common challenge in the iodination of indazoles. The primary side reactions to consider are regiochemical isomerization (iodination at other positions), poly-iodination, and N-iodination.
1. Regioisomeric Impurities:
-
Causality: While the C-3 position of the indazole ring is generally the most susceptible to electrophilic substitution, iodination can sometimes occur at other positions on the benzene ring (C-5, C-6, or C-7), leading to regioisomers.[1] The electronic properties of the starting material and the reaction conditions can influence this selectivity.
-
Mitigation Strategy:
-
Protecting Groups: Introducing a protecting group on one of the nitrogen atoms can help direct the iodination to the desired position. However, for C-3 iodination, this is often achieved on the unprotected indazole.[2]
-
Directed Metalation: A more regioselective but multi-step approach involves directed ortho-metalation. This technique uses an organolithium reagent to deprotonate a specific position, followed by quenching with an iodine source.[3]
-
2. Poly-iodination (Di-iodinated Products):
-
Causality: If the reaction conditions are too harsh (e.g., high temperature, excess iodinating agent), or the substrate is highly activated, over-iodination can occur, leading to the formation of di- or even tri-iodinated products.[1][3]
-
Mitigation Strategy:
-
Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the 4-bromo-1H-indazole. Using a slight excess (1.1-1.5 equivalents) of the iodinating agent is a good starting point, but this may need to be optimized.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the reaction rate and improve selectivity for the mono-iodinated product.[3]
-
Choice of Iodinating Agent: Milder iodinating agents are less likely to lead to multiple additions. If you are using a highly reactive system, consider switching to a less reactive one.[3]
-
3. N-Iodination:
-
Causality: The nitrogen atoms of the indazole ring are nucleophilic and can react with electrophilic iodine sources, leading to the formation of unstable N-iodo intermediates. These species can be transient but may contribute to product degradation or the formation of other byproducts.
-
Mitigation Strategy:
Issue 2: Low Yield of the Desired this compound
Question: I am getting a very low yield of my target compound, even though the starting material appears to be consumed. What could be the reasons for this?
Answer:
Low yields can stem from several factors, including incomplete reaction, product degradation, or difficult purification.
-
Incomplete Reaction:
-
Causality: The reactivity of the iodinating agent might be insufficient, or the reaction time may not be long enough for complete conversion.
-
Troubleshooting:
-
Monitor the reaction progress closely using TLC or LC-MS.
-
Consider using a more reactive iodinating agent if necessary. Common choices include iodine (I2) in the presence of a base, N-iodosuccinimide (NIS), or 1,3-diiodo-5,5-dimethylhydantoin (DIH).[2][5]
-
Ensure your reagents are pure and anhydrous, as water can interfere with many iodination reactions.
-
-
-
Product Degradation:
-
Causality: The desired product, this compound, might be unstable under the reaction or workup conditions. Iodinated heterocycles can sometimes be sensitive to light, heat, or strong acids/bases.
-
Troubleshooting:
-
Perform the reaction at the lowest effective temperature.
-
During workup, use a quenching agent like aqueous sodium thiosulfate (Na2S2O3) to remove excess iodine.[1][6]
-
Minimize exposure of the reaction mixture and isolated product to direct light and high temperatures.
-
If purification by column chromatography is necessary, consider using a less acidic silica gel or deactivating it with a small amount of triethylamine in the eluent.
-
-
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to separate my desired product from the starting material and byproducts. What are the recommended purification strategies?
Answer:
Purification of halogenated indazoles can be challenging due to similar polarities of the desired product and impurities.
-
Crystallization: If the desired this compound is a solid and has significantly different solubility properties from the impurities, crystallization can be a highly effective and scalable purification method.[1] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[6]
-
Column Chromatography: This is a standard method for separating compounds with different polarities.
-
Pro-Tip: Use a shallow solvent gradient during elution to achieve better separation. Monitor the fractions carefully by TLC.
-
-
Preparative HPLC: For achieving very high purity, especially for pharmaceutical applications, preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column may be necessary.[1]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the iodination of 4-bromo-1H-indazole.
Q1: What is the most common and reliable method for the C-3 iodination of an unprotected indazole?
A1: The most frequently reported and generally reliable method for the C-3 iodination of unprotected indazoles is treatment with molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][4][7] This method is effective because the base deprotonates the indazole, increasing its nucleophilicity and promoting electrophilic substitution at the electron-rich C-3 position.
Q2: What are the key reaction parameters to control for a clean and high-yielding reaction?
A2: The key parameters to control are:
-
Temperature: Lower temperatures generally favor higher selectivity and reduce the formation of byproducts.[3]
-
Stoichiometry of the Iodinating Agent: Precise control over the amount of the iodinating agent is crucial to prevent over-iodination.[3]
-
Choice of Base and Solvent: The base and solvent system can significantly impact the reaction rate and selectivity. The combination of a strong base like KOH in a polar aprotic solvent like DMF is a common starting point.[2][4][8]
Q3: Are there any specific safety precautions I should take during this reaction?
A3: Yes, several safety precautions are important:
-
Iodinating Agents: Iodine (I₂) is corrosive and can cause severe skin and eye irritation.[1] N-iodosuccinimide (NIS) is also an irritant. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMF is a potential reproductive toxin and should be handled with care.
-
Workup: The quenching of excess iodine with sodium thiosulfate is an exothermic reaction. Add the quenching solution slowly, especially on a larger scale.
Q4: Can I use N-iodosuccinimide (NIS) for this reaction? What are the advantages and disadvantages?
A4: Yes, N-iodosuccinimide (NIS) can be used as an iodinating agent for indazoles.[2]
-
Advantages: NIS is often easier to handle than molecular iodine (it is a solid and less volatile) and can sometimes provide better regioselectivity.
-
Disadvantages: NIS is generally more expensive than iodine. The succinimide byproduct needs to be removed during purification.
Experimental Protocols & Data
Table 1: Comparison of Common Iodinating Reagents
| Iodinating Reagent | Typical Conditions | Advantages | Disadvantages |
| Iodine (I₂) / Base | KOH or K₂CO₃ in DMF, room temp.[4][7][8] | Cost-effective, readily available. | Can lead to over-iodination if not controlled.[1] |
| N-Iodosuccinimide (NIS) | Can be used with or without a base, various solvents.[2] | Easy to handle, can offer good selectivity. | More expensive, succinimide byproduct. |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Often used with an acid catalyst for less reactive substrates.[5] | Highly reactive and selective.[5] | Higher cost, byproduct removal. |
Protocol 1: General Procedure for the Iodination of 4-Bromo-1H-Indazole using I₂ and KOH
This protocol is a general guideline and may require optimization for your specific setup.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-indazole (1.0 eq.).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Base Addition: Add potassium hydroxide (KOH) (2.0 eq.) to the solution and stir at room temperature for 20-30 minutes.[8]
-
Iodine Addition: In a separate flask, dissolve iodine (I₂) (1.5 eq.) in a small amount of DMF. Add this solution dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 3-12 hours, monitoring the progress by TLC or LC-MS.[7][8]
-
Work-up:
-
Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.[7]
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Diagrams
Caption: General mechanism for the base-mediated iodination of 4-bromo-1H-indazole.
Caption: A troubleshooting workflow for common issues in the iodination reaction.
References
- Benchchem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
- ChemicalBook. (n.d.). 4-BROMO-3-IODO (1H)INDAZOLE synthesis.
- Benchchem. (n.d.). Managing reaction conditions for selective iodination.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
- Benchchem. (n.d.). Application Note: A Detailed Protocol for the Electrophilic Iodination of 6-methyl-4-nitro-1H-indazole.
- TCI AMERICA. (n.d.). Iodination [Synthetic Reagents].
- MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
- RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 4-BROMO-3-IODO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Bromo-3-iodo-1H-indazole
Welcome, researchers and innovators in drug development. This guide is your dedicated resource for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with a particularly challenging substrate: 4-bromo-3-iodo-1H-indazole. The presence of two distinct halogen atoms at the C3 and C4 positions, along with an unprotected pyrazolic nitrogen, presents a unique set of synthetic hurdles. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to empower you to achieve high-yield, selective, and reproducible outcomes in your synthetic campaigns.
Troubleshooting Guide: From Reaction Failure to Success
This section is structured to address specific experimental issues you may encounter. We will diagnose the probable causes and provide actionable solutions grounded in mechanistic principles.
Problem 1: Low to No Conversion of Starting Material
You've set up your reaction, but analysis (TLC, LC-MS) shows predominantly unreacted this compound.
Possible Causes & Solutions:
-
Inactive Catalyst System: The active Pd(0) species is the engine of the catalytic cycle. Its failure to form or remain active is a primary cause of reaction failure.
-
Solution 1a: Catalyst Choice & Pre-activation: While Pd(PPh₃)₄ is a workhorse, it can be sensitive to air and may not be the most active catalyst for this substrate. Consider using more robust, air-stable pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of the active Pd(0) species and accelerate the rate-determining oxidative addition step.[3]
-
Solution 1b: Inert Atmosphere: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of boronic acids.[3][4] Crucially, ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are properly degassed.
-
-
Inefficient Base: The base is not merely a pH adjuster; it is a critical component of the catalytic cycle, activating the boronic acid for transmetalation.[5][6][7][8][9][10]
-
Solution 2a: Base Selection & Solubility: For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred.[11] The solubility of the base is paramount. If using a carbonate or phosphate base in an organic solvent like dioxane or toluene, the addition of water as a co-solvent is often necessary to facilitate its function.
-
Solution 2b: Base Strength: If weaker bases are proving ineffective, consider a stronger base like K₃PO₄. However, be mindful that stronger bases can promote side reactions if your substrate has base-sensitive functional groups.[12]
-
-
Suboptimal Solvent and Temperature: The reaction medium dictates the solubility of your reagents and the energy of the system.
-
Solution 3a: Solvent System: Common solvent systems for Suzuki couplings include 1,4-dioxane/water, THF/water, and DMF/water.[5][13][14] The ratio of organic solvent to water can be critical and may require optimization.[14] For poorly soluble substrates, higher boiling point solvents like toluene or DMF might be necessary, but be aware that higher temperatures can also increase the rate of side reactions.[15]
-
Solution 3b: Reaction Temperature: While the C-I bond is highly reactive, some reactions require thermal energy to overcome activation barriers.[12] If your reaction is sluggish at a lower temperature (e.g., 80 °C), a careful increase to 100-110 °C may be beneficial.[11]
-
Problem 2: Non-Selective Coupling or Multiple Products
You are observing a mixture of products, including coupling at both the C3 (iodo) and C4 (bromo) positions, or a mixture of mono-arylated products.
Possible Causes & Solutions:
-
Lack of Chemoselectivity: The inherent reactivity difference between the C-I and C-Br bonds should favor coupling at the more reactive C-I position. The general reactivity trend for the oxidative addition step is I > Br > OTf >> Cl.[12] However, harsh reaction conditions can overcome this selectivity.
-
Solution 1a: Lower Reaction Temperature: High temperatures can provide enough energy to activate the less reactive C-Br bond. Running the reaction at the lowest effective temperature (e.g., starting at room temperature and gradually increasing) can enhance selectivity for the C-I position.
-
Solution 1b: Milder Base: Strong bases can sometimes diminish selectivity. Using a milder base like K₂CO₃ or even KF might improve the selective coupling at the C3 position.[6]
-
Solution 1c: Ligand Choice: The steric and electronic properties of the phosphine ligand can influence selectivity. Less bulky ligands might favor reaction at the more accessible C3-I position. Experimenting with different ligands can be a powerful tool for optimization.
-
-
Equivalents of Boronic Acid: Using a large excess of the boronic acid can drive the reaction towards double arylation.
-
Solution 2a: Stoichiometry Control: For mono-arylation at the C3 position, use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid. This will limit the availability of the coupling partner after the initial, faster reaction at the C-I bond.
-
Problem 3: Significant Side Product Formation
Your desired product is present, but the reaction mixture is contaminated with significant byproducts.
Possible Causes & Solutions:
-
Homocoupling of Boronic Acid: The formation of a biaryl product derived from two molecules of your boronic acid is a common side reaction.[3][16]
-
Solution 1a: Rigorous Degassing: As mentioned, oxygen promotes homocoupling. Ensure your degassing procedure is robust.[3]
-
Solution 1b: Controlled Addition of Boronic Acid: In some cases, adding the boronic acid solution slowly to the reaction mixture can minimize its concentration at any given time, thus disfavoring the homocoupling pathway.
-
-
Protodeboronation: The boronic acid is converted back to the corresponding arene, effectively being quenched.[15][16]
-
Solution 2a: Anhydrous Conditions: While some water is often necessary to dissolve the base, excess water can lead to protodeboronation, especially under harsh basic conditions. Using anhydrous solvents and finely powdered, dry bases can mitigate this.
-
Solution 2b: Use of Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation and can be a viable alternative to the free boronic acids.
-
-
Dehalogenation: The iodo or bromo group is replaced by a hydrogen atom.[16][17]
-
Solution 3a: High Purity Reagents: Impurities in solvents or reagents can sometimes act as hydride sources. Ensure high-purity materials are used.
-
Solution 3b: Milder Reaction Conditions: As with selectivity, milder bases and lower temperatures can often reduce the incidence of dehalogenation.
-
-
N-Arylation: The acidic proton on the indazole nitrogen can be a site for side reactions, including arylation, though this is less common under standard Suzuki conditions compared to Buchwald-Hartwig amination conditions.
-
Solution 4a: N-Protection (If Necessary): If N-arylation is a persistent issue, protection of the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) may be required.[18][19] However, direct coupling on the unprotected indazole is often achievable and more step-economical.[20][21][22][23] The use of specific catalyst systems has been shown to be effective for unprotected nitrogen-rich heterocycles.[20][21]
-
Frequently Asked Questions (FAQs)
Q1: Why is the C-I bond at the 3-position expected to be more reactive than the C-Br bond at the 4-position? A1: The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling is primarily governed by the carbon-halogen bond strength. The C-I bond is weaker and more polarizable than the C-Br bond, making it more susceptible to oxidative addition by the Pd(0) catalyst.[12] This difference in reactivity forms the basis for achieving selective mono-coupling at the C3 position.
Q2: My this compound is poorly soluble in the reaction mixture. What can I do? A2: Poor solubility can significantly hinder reaction rates. Consider switching to a more polar aprotic solvent system like DMF/water or using a co-solvent like NMP.[14] Gently heating the mixture to achieve dissolution before adding the catalyst can also be effective, but ensure your chosen temperature is appropriate for the desired selectivity.
Q3: I see a black precipitate forming in my reaction. Is this a problem? A3: The formation of a black precipitate, often referred to as palladium black, is an indication of catalyst decomposition and aggregation.[16][17] This reduces the concentration of the active homogeneous catalyst in solution and is often associated with a stalled or failed reaction. This can be caused by excessive heat, the presence of oxygen, or impurities. Improving your inert atmosphere technique and ensuring the purity of your reagents can help prevent this.
Q4: Can I use microwave heating for this reaction? A4: Yes, microwave irradiation can be a very effective tool for Suzuki couplings, often leading to dramatically reduced reaction times and improved yields.[18][22][24] It is particularly useful for rapidly screening different reaction conditions (catalyst, base, solvent). However, the high temperatures achieved rapidly can impact selectivity, so careful optimization is still required.
Q5: Is it necessary to protect the NH group of the indazole? A5: Not always. There are numerous examples of successful Suzuki couplings on unprotected N-heterocycles, including indazoles.[20][21][22][23][25] The acidic NH proton can sometimes interfere with the catalytic cycle, but modern catalyst systems with bulky, electron-rich ligands are often very effective at promoting the desired C-C bond formation over catalyst inhibition.[20][21] Attempting the reaction on the unprotected substrate first is a good strategy to avoid unnecessary protection/deprotection steps. If you encounter issues like low yield or catalyst poisoning that cannot be resolved through other optimizations, then N-protection should be considered.[17]
Data & Protocols
Table 1: Recommended Starting Conditions for Selective C3-Arylation
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid | 1.2 equivalents |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) + SPhos (5 mol%) | Robust pre-catalyst and ligand system for heteroaryl couplings.[1][26] |
| Base | K₂CO₃ or K₃PO₄ | 2.0-3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Common and effective solvent system for Suzuki reactions.[5][13] |
| Temperature | 80-100 °C | Balances reaction rate with selectivity for the C-I bond. |
| Atmosphere | Argon or Nitrogen | Crucial to prevent catalyst deactivation and side reactions.[4] |
Experimental Protocol: General Procedure for Selective Suzuki Coupling
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 eq.), and the phosphine ligand (e.g., SPhos, 0.05 eq.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-3-aryl-1H-indazole.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). ACS Publications. Retrieved from [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Retrieved from [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). ACS Publications. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). ResearchGate. Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, March 11). Wiley Online Library. Retrieved from [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved from [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (n.d.). PubMed. Retrieved from [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). ACS Publications. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications. Retrieved from [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). ACS Publications. Retrieved from [Link]
-
The effect of different solvents on the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024, August 22). RSC Publishing. Retrieved from [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018, August 16). MDPI. Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019, August 30). Wiley Online Library. Retrieved from [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). National Institutes of Health. Retrieved from [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023, March 23). MDPI. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. (2014, September 19). PubMed. Retrieved from [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). National Institutes of Health. Retrieved from [Link]
-
ChemInform Abstract: Competitive and Selective Csp3-Br versus Csp2-Br Bond Activation in Palladium-Catalyzed Suzuki Cross-Coupling: An Experimental and Theoretical Study of the Role of Phosphine Ligands. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (n.d.). RSC Publishing. Retrieved from [Link]
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). RSC Publishing. Retrieved from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). National Institutes of Health. Retrieved from [Link]
Sources
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- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
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- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Preventing dehalogenation in reactions with 4-Bromo-3-iodo-1H-indazole
Created by: Dr. Eleanor Vance, Senior Application Scientist
Welcome to the dedicated support center for handling 4-Bromo-3-iodo-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of using this versatile, yet sensitive, building block. In this guide, we will address the most common challenge encountered during its application: preventing unwanted dehalogenation.
Our approach is rooted in a deep understanding of the underlying reaction mechanisms. By explaining the "why" behind the "how," we aim to empower you to not only solve immediate issues but also to proactively design more robust and efficient synthetic routes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant loss of iodine and/or bromine from our this compound starting material during a Suzuki coupling reaction. What is the primary cause?
This is a classic and frequently encountered issue. The primary cause of dehalogenation in this context is typically one or a combination of the following factors:
-
β-Hydride Elimination: In Palladium-catalyzed cross-coupling reactions, if the organometallic intermediate (Ar-Pd-R) has a beta-hydrogen on the R group, it can undergo β-hydride elimination. This process can lead to the formation of a Pd-H species. This palladium hydride is a potent reducing agent and can reductively cleave the carbon-halogen bond of your starting material or product, leading to the undesired dehalogenated side-product.
-
Protic Solvents or Reagents: The presence of water, alcohols, or even trace amounts of acid can serve as a proton source for protonolysis of the organometallic intermediates, leading to dehalogenation.
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the rate of decomposition pathways, including dehalogenation.
Troubleshooting Flowchart: Diagnosing Dehalogenation
Caption: Troubleshooting flowchart for dehalogenation.
Q2: Our goal is to selectively perform a Suzuki or Sonogashira reaction at the C3-Iodo position without affecting the C4-Bromo position. What is the recommended starting point?
Excellent question. The significant difference in reactivity between the C-I and C-B bonds allows for highly selective reactions if the conditions are carefully controlled. The C-I bond is considerably more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond.
Key Recommendations for Selective C3-Iodo Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | These catalysts are generally less reactive than those with bulky phosphine ligands (e.g., Buchwald ligands), which helps to avoid activation of the C-Br bond. |
| Temperature | Ambient to 60°C | Lower temperatures strongly favor the selective oxidative addition to the more reactive C-I bond. |
| Base | Mild inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger bases can promote side reactions. Using a milder base is often sufficient for the more reactive C-I coupling. |
| Solvent | Anhydrous, degassed solvents (e.g., Dioxane, Toluene, DMF) | Minimizes protic sources that can lead to dehalogenation, as discussed in Q1. |
Example Protocol: Selective Sonogashira Coupling at C3-Iodo
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the terminal alkyne (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., Et₃N, 2.0 eq).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LCMS. Typically, the reaction is complete within 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and proceed with standard workup and purification.
Q3: We are attempting a Buchwald-Hartwig amination and are seeing debromination in addition to deiodination. How can we improve the selectivity?
This is a more challenging transformation due to the typically harsher conditions required for C-N bond formation compared to C-C bond formation. The stronger bases and higher temperatures often used can easily promote dehalogenation.
Strategies to Mitigate Dehalogenation in Buchwald-Hartwig Amination:
-
Ligand Choice is Critical: The choice of phosphine ligand has a profound impact on the reaction's success. For C-Br amination, ligands like XPhos or RuPhos often provide good results at lower temperatures. It is crucial to screen a panel of ligands to find the optimal one for your specific substrate.
-
Base Selection: While strong bases like NaOtBu or LHMDS are common, they can also promote dehalogenation. Consider using a weaker base like K₃PO₄ or Cs₂CO₃, which can sometimes be effective, especially with more electron-rich amines.
-
Temperature Staging: A potential strategy is to perform the reaction in a stepwise manner. First, couple at the C3-Iodo position under milder conditions (if desired), and then, after purification, subject the C4-Bromo intermediate to the harsher amination conditions.
Experimental Design: Ligand and Base Screening
Caption: Workflow for optimizing amination conditions.
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Action |
| Complete dehalogenation (loss of both I and Br) | 1. Reaction temperature is too high.2. Catalyst loading is too high.3. Presence of a reducing agent. | 1. Reduce temperature significantly (e.g., from 110°C to 80°C).2. Decrease catalyst loading (e.g., from 5 mol% to 2 mol%).3. Ensure all reagents are pure and no side reactions are generating reducing species (e.g., from boronic acid decomposition). |
| Selective deiodination, but no desired reaction | 1. Oxidative addition occurs, but the subsequent step (transmetalation or reductive elimination) is failing.2. Catalyst is being poisoned. | 1. Change the ligand to one that accelerates the catalytic cycle.2. Use a different base or solvent system.3. Ensure the starting materials are free of impurities that could act as catalyst poisons (e.g., sulfur-containing compounds). |
| Low conversion and significant starting material remains | 1. Insufficient catalyst activity at the chosen temperature.2. The base is not strong enough or has poor solubility. | 1. Screen a more active catalyst system (e.g., a Pd(II) precatalyst with a bulky biarylphosphine ligand).2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃).3. Increase the reaction temperature incrementally. |
References
Technical Support Center: Troubleshooting Cross-Coupling of 4-Bromo-3-iodo-1H-indazole
Welcome to the technical support guide for researchers utilizing 4-bromo-3-iodo-1H-indazole in cross-coupling reactions. This resource, designed for chemists and drug development professionals, provides in-depth troubleshooting advice and optimized protocols to address common challenges encountered with this versatile but complex heterocyclic building block. As Senior Application Scientists, we have structured this guide to explain the chemical principles behind each recommendation, ensuring you can make informed decisions to advance your research.
The primary challenge in functionalizing this compound lies in achieving regioselective coupling. The molecule possesses two distinct reactive sites: a carbon-iodine bond at the 3-position and a carbon-bromine bond at the 4-position. The success of a selective reaction hinges on exploiting the inherent differences in their reactivity toward palladium catalysts.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and handling of this compound.
Q1: Which position is more reactive, the 3-iodo or the 4-bromo?
Answer: The 3-iodo position is significantly more reactive in palladium-catalyzed cross-coupling reactions. This selectivity is dictated by the bond dissociation energies (BDEs) of the carbon-halogen bonds. The carbon-iodine (C–I) bond is weaker than the carbon-bromine (C–Br) bond, making it more susceptible to oxidative addition by a Pd(0) catalyst, which is typically the rate-determining step in the catalytic cycle.[1] The general reactivity trend for aryl halides is I > Br > Cl > F.[2] By carefully controlling reaction conditions, one can achieve highly selective functionalization at the C-3 position while leaving the C-4 bromine intact for subsequent transformations.
Caption: Regioselectivity in Oxidative Addition.
Q2: Do I need to protect the indazole N-H proton?
Answer: It depends on the reaction conditions, particularly the base and coupling partners.
-
N-H Protection Recommended: For Sonogashira couplings, N-protection is often crucial. The acidic N-H proton can react with the copper co-catalyst or the basic medium, leading to side reactions or catalyst inhibition.[3][4] Protection with groups like trityl (Tr), Boc, or SEM can improve solubility and yield more consistent results.
-
N-H Free Conditions Possible: In many Suzuki and Buchwald-Hartwig reactions, the N-H can remain unprotected. The use of specific bases like LiHMDS can be advantageous as it deprotonates both the amine nucleophile and the indazole N-H, potentially reducing undesired side reactions.[5] However, strong bases like NaOt-Bu can also deprotonate the N-H, which can either be benign or lead to solubility issues and catalyst deactivation depending on the solvent and substrate. Careful screening of bases is recommended if you proceed without a protecting group.
Q3: What are the primary side products I should watch for?
Answer: Several side products can arise from incomplete or competing reactions:
-
Hydrodehalogenation: Replacement of the iodine or bromine atom with a hydrogen atom. This can occur if there are proton sources in the reaction mixture or through side pathways of the catalytic cycle.
-
Homocoupling: Dimerization of your coupling partner, such as the boronic acid in a Suzuki reaction (forming a biaryl) or the terminal alkyne in a Sonogashira reaction (Glaser coupling). This is often exacerbated by the presence of oxygen.[6]
-
Protodeboronation (Suzuki): The boronic acid coupling partner reacts with the base and water to replace the -B(OH)₂ group with a hydrogen atom, effectively consuming the reagent. This is more common with strong bases and high temperatures.[7]
-
Diarylation: Reaction occurs at both the C-3 and C-4 positions. This typically happens under harsh conditions (high temperature, long reaction times) or when using highly reactive catalyst systems.[8]
Troubleshooting Guide: From Low Yield to Side Reactions
This guide provides a systematic approach to diagnosing and solving common experimental problems.
Problem 1: Low or No Yield at the C-3 Position
This is the most common issue. A systematic check of your reaction parameters is the best approach.
Caption: Systematic Troubleshooting Workflow for Low Yield.
Possible Cause 1a: Inactive Catalyst or Poor Reaction Setup
Explanation: Palladium catalysts, especially Pd(0) species, are highly sensitive to oxygen. Incomplete degassing or using old/decomposed catalysts are frequent sources of failure. Solutions:
-
Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Use a minimum of three freeze-pump-thaw cycles for sealed-tube reactions or sparge the solvent with argon or nitrogen for 15-30 minutes for flask-based setups.[7][9]
-
Catalyst Source: Use a fresh bottle of palladium precursor. For improved consistency, consider using air-stable palladium pre-catalysts (e.g., Pd(dppf)Cl₂, XPhos Pd G3), which form the active Pd(0) species in situ.[10]
-
Anhydrous Conditions: For sensitive reactions like Suzuki or Buchwald-Hartwig, ensure solvents are anhydrous, as water can interfere with the catalyst and reagents.[7]
Possible Cause 1b: Suboptimal Catalyst/Ligand Combination
Explanation: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For a sterically hindered and electron-rich substrate like a substituted indazole, a suitable ligand is essential. Solutions:
-
Screen Ligands: If a simple ligand like PPh₃ fails, switch to more robust, electron-rich, and sterically bulky biarylphosphine ligands.
-
Recommended Ligands: The table below provides starting points for ligand selection for different coupling types.
| Coupling Type | Recommended Ligands | Rationale |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos, Pd(dppf)Cl₂ | Bulky biarylphosphines promote reductive elimination and are effective for heteroaromatic substrates.[6] |
| Sonogashira | Xantphos, cataCXium® A, P(t-Bu)₃ | P(t-Bu)₃ is highly effective for room-temperature couplings.[11] Xantphos provides stability at higher temperatures. |
| Buchwald-Hartwig | XPhos, RuPhos, BrettPhos, tBuXPhos | These ligands are specifically designed for C-N bond formation and are highly active for coupling with heteroaryl halides.[12][13] |
Possible Cause 1c: Inappropriate Base or Solvent
Explanation: The base and solvent work in concert to influence catalyst activity, substrate solubility, and reaction rate. An incorrect choice can halt the reaction entirely.[14][15] Solutions:
-
Base Choice: The base must be strong enough to facilitate the transmetalation (Suzuki) or deprotonation (Sonogashira, Buchwald-Hartwig) step but not so harsh that it causes substrate decomposition or protodeboronation.[7]
-
Suzuki: K₂CO₃ or Cs₂CO₃ are reliable choices in aqueous dioxane or DMF.[9][16] K₃PO₄ is a good alternative.
-
Buchwald-Hartwig: NaOt-Bu or LHMDS are common strong bases used in solvents like toluene, THF, or dioxane.[5][13]
-
Sonogashira: An amine base like Et₃N or DIPEA is typically used, often in combination with a copper(I) co-catalyst.[17]
-
-
Solvent Choice: The solvent must fully dissolve the starting materials and intermediates at the reaction temperature. Common choices include 1,4-dioxane, THF, DMF, and toluene, often with water as a co-solvent for Suzuki reactions.[14]
Problem 2: Poor Regioselectivity (Reaction at C-4 or Diarylation)
Explanation: While the C-3 iodo position is intrinsically more reactive, forcing conditions can provide enough energy to activate the more stable C-4 bromo bond, leading to a mixture of products or complete diarylation. Solutions:
-
Lower the Temperature: Start reactions at a lower temperature (e.g., 80 °C) and monitor for selective conversion of the starting material. Only increase the temperature if the reaction is sluggish.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the mono-coupled product is formed and the starting material is consumed, stop the reaction to prevent further coupling at the C-4 position.
-
Choose a Milder Catalyst System: A highly active catalyst/ligand combination might be less selective. Consider using a less reactive system, for example, by switching from a bulky biarylphosphine to a ligand like PPh₃, which may require slightly higher temperatures but offer better control.[8]
Optimized Starting Protocols
The following protocols are designed as robust starting points. Optimization may be required for specific coupling partners.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C-3
This protocol is adapted from standard procedures for heteroaryl halides.[16]
-
Vial Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and K₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂-DCM, 3-5 mol%) under an inert atmosphere.
-
Degassing: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, concentration 0.1 M relative to the indazole) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Sonogashira Coupling at C-3 (Copper Co-catalyzed)
This protocol is based on established methods for coupling terminal alkynes with iodoindazoles.[4][17] Note: N-protection of the indazole is highly recommended for this reaction.
-
Vial Preparation: To an oven-dried Schlenk tube, add N-protected this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Degassing: Seal the tube and cycle between vacuum and argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed THF or DMF. Then, add the terminal alkyne (1.1-1.3 equiv.) followed by a degassed amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.).
-
Reaction: Stir the reaction at room temperature or heat to 50-70 °C if necessary. Monitor progress by TLC.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and dilute with ethyl acetate. Wash with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer and concentrate.
-
Purification: Purify by flash column chromatography.
Protocol 3: Regioselective Buchwald-Hartwig Amination at C-3
This protocol uses modern catalyst systems for efficient C-N bond formation.[12][18]
-
Glovebox Setup: Inside an inert atmosphere glovebox, add this compound (1.0 equiv.), the amine coupling partner (1.1-1.5 equiv.), a strong base (e.g., NaOt-Bu or LHMDS, 1.5-2.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), and the ligand (e.g., XPhos, 1.5-2x the mol% of Pd) to a reaction vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vial tightly and heat to 90-110 °C with stirring. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-1,5-dimethyl-1H-indazole. Benchchem.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC, NIH.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Why am I getting low yield for my Suzuki coupling reaction? Reddit.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Why can't I achieve good yields for this Suzuki reaction?
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Sonogashira Coupling. Organic Chemistry Portal.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. NIH.
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia.
- (PDF) Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends.
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- 2. researchgate.net [researchgate.net]
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- 5. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. ikm.org.my [ikm.org.my]
- 16. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Poisoning in Substituted Indazole Synthesis
Welcome to the technical support center for troubleshooting catalyst poisoning issues encountered during the synthesis of substituted indazole intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of palladium- and copper-catalyzed cross-coupling reactions. Here, we move beyond simple protocols to explore the underlying causes of common experimental failures, providing you with the scientific rationale to diagnose and resolve these challenges effectively.
Introduction: The Challenge of N-Heterocycles in Catalysis
Substituted indazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their synthesis frequently relies on powerful cross-coupling methodologies like the Buchwald-Hartwig amination (palladium-catalyzed) and Ullmann-type couplings (copper-catalyzed).[3][4] While these reactions are transformative, they are not without their challenges. A significant and often underestimated hurdle is catalyst poisoning, where components of the reaction mixture deactivate the catalyst, leading to sluggish or failed reactions.
Nitrogen-containing heterocycles, including the indazole core itself, can be potent catalyst poisons.[5] The lone pair of electrons on the nitrogen atoms can coordinate strongly to the metal center of the catalyst, forming stable, off-cycle complexes that are catalytically inactive.[6] This guide will provide a framework for understanding, diagnosing, and mitigating these poisoning events.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding catalyst poisoning in the synthesis of substituted indazoles.
Q1: My Buchwald-Hartwig amination of a bromo-indazole is sluggish and gives low yields. What are the likely causes?
A1: Low reactivity in the Buchwald-Hartwig amination of bromo-indazoles can stem from several factors. Firstly, the catalyst itself may be deactivated. The indazole substrate or product, with its exposed nitrogen lone pairs, can act as an inhibitor by coordinating to the palladium center and displacing the phosphine ligand, forming a catalytically dormant species.[6] Secondly, the choice of ligand is critical. For N-arylation of indazoles, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and stabilize the active catalyst.[7] Finally, impurities in your starting materials or solvent, such as sulfur-containing compounds or water, can also poison the catalyst.[8]
Q2: I am observing a significant amount of starting material decomposition, but little of my desired N-arylated indazole product. What could be happening?
A2: This scenario often points to a mismatch between the reaction conditions and the stability of your substituted indazole. The use of a very strong base, such as sodium tert-butoxide, at elevated temperatures can lead to the degradation of sensitive functional groups on your indazole ring.[9] Furthermore, if the catalyst is poisoned and the reaction is not proceeding, the prolonged exposure of your starting materials to heat and base can result in decomposition. It is also possible that side reactions, such as hydrodehalogenation of your aryl halide, are occurring.
Q3: Can the substituents on my indazole ring affect the catalyst's performance?
A3: Absolutely. The electronic and steric properties of the substituents on the indazole ring can significantly influence the reaction. Electron-withdrawing groups can make the indazole N-H bond more acidic, which can affect the deprotonation step. Bulky substituents near the reacting nitrogen can sterically hinder the approach to the catalyst's metal center. Moreover, certain functional groups can chelate to the metal, leading to catalyst inhibition. For example, a substituent with a donor atom like sulfur or another nitrogen could potentially coordinate to the palladium or copper catalyst and deactivate it.
Q4: I am using a copper-catalyzed Ullmann-type reaction for N-arylation of my indazole, and the reaction is not going to completion. Is this also a poisoning issue?
A4: Yes, copper catalysts are also susceptible to poisoning. Similar to palladium, the nitrogen atoms of the indazole can coordinate to the copper center. Additionally, certain functional groups on either the indazole or the aryl halide can inhibit the copper catalyst. The choice of ligand for the copper catalyst is also crucial for stabilizing the active species and promoting the desired reactivity.[10]
Q5: How can I determine if my catalyst is being poisoned?
A5: Diagnosing catalyst poisoning often involves a process of elimination and some analytical work. If you observe a reaction that starts but then stalls, or if you see a significant decrease in activity upon catalyst recycling, poisoning is a likely culprit. To confirm, you can analyze your starting materials and solvents for known poisons using techniques like GC-MS for organic impurities or ICP-MS for trace metals.[6] Analysis of the spent catalyst using techniques like X-ray photoelectron spectroscopy (XPS) can directly identify the elements that have adsorbed to the catalyst's surface.[6]
Troubleshooting Guides
This section provides a more in-depth, systematic approach to troubleshooting common issues related to catalyst poisoning.
Scenario 1: Low Conversion in a Palladium-Catalyzed N-Arylation of a Substituted Indazole
You are attempting to couple a 5-bromo-3-methyl-1H-indazole with aniline using a palladium catalyst and a phosphine ligand, but you are observing less than 20% conversion after 24 hours.
Caption: Troubleshooting workflow for inconsistent results.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Inconsistent results are often a sign of variable oxygen exposure between runs. Working in a glovebox provides the most reliable inert atmosphere.
-
Trace Impurities: Seemingly minor impurities can have a major impact. Heavy metals, sulfur, and phosphorus compounds are known catalyst poisons. [6]A thorough analysis of your starting materials can reveal the source of the problem.
-
Catalyst Aggregation: At high temperatures or concentrations, the active palladium species can aggregate to form palladium black, which is catalytically inactive. [11]This is a common deactivation pathway. If you observe the formation of black precipitates, this is likely occurring.
-
Protocol Modification: To improve robustness, consider using a more stable pre-catalyst. If possible, lowering the reaction temperature can reduce the rate of catalyst aggregation. For easier separation and recycling, a heterogeneous catalyst could be a good alternative, although they may have different activity profiles.
-
Catalyst Reactivation: For heterogeneous catalysts that have been poisoned, a wash with a basic solution can sometimes remove the adsorbed poison and restore activity. [12]For homogeneous catalysts, reactivation is more challenging. In some cases, a mild oxidative treatment can redissolve palladium black and regenerate an active Pd(II) species, but this must be approached with caution as it can also degrade the ligands. [13]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrates.
Protocol 1: General Procedure for a Robust Buchwald-Hartwig Amination of a Bromo-Indazole
This protocol incorporates best practices to minimize the risk of catalyst deactivation.
-
Reagent Preparation:
-
Dry the solvent (e.g., toluene, dioxane) over a suitable drying agent and degas thoroughly with argon for at least 30 minutes.
-
Ensure the substituted bromo-indazole and the amine are of high purity. If necessary, purify them by recrystallization or chromatography.
-
Use a fresh bottle of a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS).
-
-
Reaction Setup (in a glovebox):
-
To an oven-dried vial, add the substituted bromo-indazole (1.0 equiv.), the amine (1.2 equiv.), the base (1.4 equiv.), the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-2 mol%), and the appropriate phosphine ligand (if not using a pre-catalyst, 1.1-1.2 equiv. relative to palladium).
-
Add the degassed solvent.
-
Seal the vial and remove it from the glovebox.
-
-
Reaction and Workup:
-
Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Reactivation of a Poisoned Heterogeneous Palladium Catalyst
This protocol is for a supported palladium catalyst (e.g., Pd on carbon) that has been used in an indazole synthesis and has lost activity.
-
Catalyst Recovery:
-
After the reaction, filter the heterogeneous catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with the reaction solvent to remove any residual product and starting materials.
-
Wash with a low-boiling-point solvent (e.g., dichloromethane or acetone) and dry the catalyst under vacuum.
-
-
Basic Wash (to remove N-heterocyclic poisons):
-
Prepare a dilute aqueous solution of a base (e.g., 1 M sodium carbonate or sodium bicarbonate).
-
Suspend the dried, spent catalyst in the basic solution.
-
Stir the suspension at room temperature for 1-2 hours.
-
Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral.
-
Wash the catalyst with a low-boiling-point solvent (e.g., ethanol or acetone) to remove water.
-
-
Drying and Storage:
-
Dry the washed catalyst thoroughly under high vacuum, preferably with gentle heating (e.g., 60-80 °C).
-
Store the reactivated catalyst under an inert atmosphere.
-
Note: The effectiveness of this reactivation procedure will depend on the nature of the poison and the extent of deactivation. It is always recommended to test the activity of the reactivated catalyst on a small scale before using it in a larger-scale reaction.
Data Presentation
The following table summarizes the impact of different ligands on the outcome of a model Buchwald-Hartwig amination of a challenging N-heterocyclic substrate, illustrating the importance of ligand choice in overcoming catalyst inhibition.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| P(t-Bu)₃ | 2 | 80 | 24 | <10 | [14] |
| XPhos | 2 | 80 | 18 | 75 | [14] |
| RuPhos | 2 | 80 | 16 | 82 | [7] |
| GPhos | 1 | 25 | 12 | 95 | [6] |
Visualization of Key Concepts
Mechanism of Catalyst Poisoning by an Indazole Substrate
Caption: The indazole substrate can displace the phosphine ligand, leading to an inactive complex.
References
-
D. W. Robbins, J. F. Hartwig, A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates. Org. Lett.14 , 4266-4269 (2012). [Link]
-
S. P. Nolan, Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. Chem. – Eur. J.12 , 5142-5148 (2006). [Link]
-
J. C. Antilla, J. M. Baskin, T. E. Barder, S. L. Buchwald, Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. J. Org. Chem.69 , 5578-5587 (2004). [Link]
-
D. A. D. H. et al., Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature519 , 334-338 (2015). [Link]
-
K. Koszinowski, Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chem. Eur. J.21 , 5691-5703 (2015). [Link]
-
A. T. Lindhardt, T. Skrydstrup, Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. J. Am. Chem. Soc.143 , 3845-3854 (2021). [Link]
- H. E. Fried, J. E. Bara, Method for reactivating palladium catalysts. U.S.
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Y. Yu, et al., The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules28 , 2933 (2023). [Link]
-
P. Albers, J. Pietsch, S. F. Parker, Poisoning and deactivation of palladium catalysts. J. Mol. Catal. A: Chem.173 , 275-286 (2001). [Link]
-
J. C. Antilla, J. M. Baskin, T. E. Barder, S. L. Buchwald, Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. J. Org. Chem.69 , 5578-5587 (2004). [Link]
-
Intertek, Catalyst Poisoning Testing. [Link]
- S. L. Buchwald, C. Bolm, Palladium Complexes in Organic Synthesis, (Wiley-VCH, 2009).
- J. F. Hartwig, Organotransition Metal Chemistry: From Bonding to Catalysis, (University Science Books, 2010).
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V. P. W. Böhm, W. A. Herrmann, N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Angew. Chem. Int. Ed.43 , 5590-5597 (2004). [Link]
-
D. S. Surry, S. L. Buchwald, Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.47 , 6338-6361 (2008). [Link]
-
Reddit, Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
M. R. Biscoe, S. L. Buchwald, The Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
R. Dorel, A. M. Echavarren, The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.58 , 17118-17129 (2019). [Link]
-
S. El Kazzouli, et al., Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update. Tetrahedron134918 (2025). [Link]
-
A. K. Ghosh, S. S. Kulkarni, A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Dev. Res.83 , 1495-1516 (2022). [Link]
-
B. Gopi, V. Vijayakumar, An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Adv.14 , 24654-24667 (2024). [Link]
-
K. Inamoto, et al., Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Org. Lett.9 , 2931-2934 (2007). [Link]
-
J. Park, et al., Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Org. Lett.19 , 1614-1617 (2017). [Link]
-
M. J. D. R. et al., Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. J. Am. Chem. Soc.142 , 14358-14366 (2020). [Link]
-
J&K Scientific LLC, Buchwald-Hartwig Cross-Coupling. [Link]
-
A. D. S. D. et al., On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts11 , 1146 (2021). [Link]
-
Chemistry Stack Exchange, Buchwald-Hartwig coupling troubleshooting. [Link]
-
ResearchGate, The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. [Link]
-
M. Elsaid, et al., Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Catalysts12 , 1184 (2022). [Link]
-
K. Inamoto, [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi128 , 997-1005 (2008). [Link]
-
U. V. Bhat, et al., Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Curr. Org. Chem.27 , 1-22 (2023). [Link]
-
Y. Wang, et al., Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals16 , 741 (2023). [Link]
-
M. D. Argyle, C. H. Bartholomew, Heterogeneous Catalyst Deactivation. Appl. Catal. A222 , 145-269 (2015). [Link]
-
J. F. Hartwig, et al., Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules25 , 1899 (2020). [Link]
-
ResearchGate, Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b. [Link]
Sources
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. research.rug.nl [research.rug.nl]
Technical Support Center: Purification of Crude 4-Bromo-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of 4-Bromo-3-iodo-1H-indazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during the purification of this important synthetic intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you navigate the challenges of obtaining high-purity this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process in a question-and-answer format, offering detailed explanations and actionable solutions.
Issue 1: My final product is a persistent brown solid, and I'm struggling to decolorize it.
Question: I've synthesized this compound, and after the initial workup, I'm left with a brown solid. Standard purification methods don't seem to be removing the color. What is causing this, and how can I obtain a clean, off-white product?
Answer:
The brown coloration in crude this compound is a common issue that can stem from several sources. The primary culprits are often residual iodine and polymeric impurities formed during the reaction.[1]
Causality:
-
Residual Iodine: The synthesis of this compound typically involves the use of iodine (I₂) as the iodinating agent.[1][2] If not completely quenched during the workup, traces of iodine can remain, imparting a brown or purplish hue to the product.
-
Polymeric Byproducts: Under certain reaction conditions, especially with prolonged reaction times or elevated temperatures, indazole compounds can be susceptible to polymerization or degradation, leading to the formation of highly colored, often intractable, byproducts.
-
Oxidation: Indazoles, particularly those with electron-donating groups, can be sensitive to air oxidation, which can lead to the formation of colored impurities.
Step-by-Step Decolorization Protocol:
-
Thiosulfate Wash: Before attempting more complex purification methods, ensure that all residual iodine has been removed. During the aqueous workup, wash the organic layer thoroughly with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Continue washing until the organic layer is no longer colored by iodine.
-
Activated Charcoal Treatment: If a thiosulfate wash is insufficient, treatment with activated charcoal can be highly effective at removing colored impurities.
-
Dissolve the crude product in a suitable hot solvent (e.g., ethyl acetate, isopropanol).
-
Add a small amount of activated charcoal (typically 1-5% by weight of the crude product) to the hot solution.
-
Heat the mixture at reflux for 10-15 minutes with stirring.
-
Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal. Be aware that some product may be lost due to adsorption onto the charcoal.[3]
-
-
Recrystallization: After decolorization, proceed with recrystallization. A mixed solvent system, such as isopropanol/n-hexane or ethyl acetate/hexane, is often effective. The goal is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.[3]
Issue 2: My TLC analysis shows multiple spots with very close Rf values, making separation by column chromatography difficult.
Question: I'm trying to purify my crude this compound using column chromatography, but my TLC plate shows several spots that are very close together. How can I improve the separation?
Answer:
The presence of closely eluting spots on a TLC plate is a strong indication of isomeric impurities. In the synthesis of substituted indazoles, the formation of regioisomers is a common challenge.[4][5]
Potential Isomeric Impurities:
-
Starting Material: Unreacted 4-Bromo-1H-indazole is a likely impurity.
-
Regioisomers: Depending on the synthetic route, you may have other bromo-iodo-indazole isomers, such as 5-Bromo-3-iodo-1H-indazole or 6-Bromo-3-iodo-1H-indazole.
-
Di-iodinated Products: Over-iodination can lead to the formation of di-iodo species.
Strategies for Improved Chromatographic Separation:
-
Solvent System Optimization: The key to good separation is finding the right mobile phase.
-
Systematic Screening: Experiment with a range of solvent systems with varying polarities. Common choices include gradients of ethyl acetate in hexane or dichloromethane in methanol.[4]
-
Ternary Mixtures: Sometimes, adding a third solvent in a small percentage (e.g., 1-2% triethylamine in a hexane/ethyl acetate system) can significantly improve the separation of basic compounds like indazoles by reducing tailing on the silica gel.
-
-
Column Packing and Dimensions:
-
Fine Mesh Silica: Use a smaller particle size silica gel (e.g., 230-400 mesh) for higher resolution.
-
Longer Column: A longer and narrower column will provide more theoretical plates and better separation.
-
-
Loading Technique:
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This often leads to sharper bands compared to wet loading in a solvent.
-
-
Preparative HPLC: If flash column chromatography is insufficient, preparative High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity, especially for separating stubborn isomers.[5]
Issue 3: I'm experiencing low recovery after recrystallization.
Question: I've managed to get my this compound to crystallize, but my yield is very low. What are the common causes of product loss during recrystallization, and how can I maximize my recovery?
Answer:
Low recovery during recrystallization is a frequent problem that can often be mitigated by optimizing the procedure.
Common Causes of Low Recovery and Solutions:
| Cause | Explanation | Solution |
| Using too much solvent | The most common reason for low recovery is dissolving the compound in an excessive volume of solvent, which keeps a significant amount of the product in solution even after cooling. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until everything just dissolves.[3] |
| Cooling too rapidly | Rapid cooling can lead to the formation of small, impure crystals or even cause the product to "oil out" as a liquid instead of crystallizing. | Allow the hot solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling process.[3] |
| Premature crystallization | If the solution cools too much during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel. | Use a pre-heated funnel and filter flask for hot filtrations to prevent premature crystallization.[3] |
| Incomplete crystallization | The crystallization process may not have reached equilibrium, leaving a significant amount of product still dissolved in the mother liquor. | After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If crystals are still not forming, try scratching the inside of the flask with a glass rod or adding a seed crystal.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route. However, common impurities can be categorized as:
-
Starting Materials: Unreacted 4-Bromo-1H-indazole.
-
Reagents: Residual iodinating agents (e.g., I₂) or bases (e.g., KOH).[1][2]
-
Byproducts: Regioisomers of the product, di-iodinated species, and potentially N-iodinated indazoles.[4][5]
-
Solvents: Residual solvents from the reaction or workup (e.g., DMF, ethyl acetate).
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation and identifying isomeric impurities. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting impurities with different molecular weights, such as starting materials or di-iodinated byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a sensitive method for quantifying the purity of the sample and detecting non-volatile impurities.
Q3: What are the recommended storage conditions for purified this compound?
A3: Iodo-substituted aromatic compounds can be sensitive to light and may decompose over time. It is recommended to store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4] For long-term storage, refrigeration at 2-8°C is advisable.
Q4: Can de-iodination occur during purification or subsequent reactions?
A4: Yes, de-iodination is a potential side reaction, particularly in the presence of transition metal catalysts (like palladium) used in cross-coupling reactions.[7] The carbon-iodine bond is weaker than the carbon-bromine bond, making it more susceptible to reductive cleavage. To minimize de-iodination, it is important to use carefully degassed solvents and reaction mixtures, and to optimize reaction conditions (e.g., temperature, catalyst loading).[7]
Experimental Workflows
Workflow for Purification of Crude this compound
Caption: A decision-making workflow for the purification of crude this compound.
Troubleshooting Logic for Impurity Removal
Caption: A logical flow for troubleshooting common impurities in this compound.
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 4-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole 1g. Retrieved from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
National Center for Biotechnology Information. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
National Center for Biotechnology Information. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for 4-Bromo-3-iodo-1H-indazole Reactions
Welcome to the technical support center for synthetic challenges involving 4-Bromo-3-iodo-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile, yet often challenging, building block. As a bifunctional electrophile, this compound is a cornerstone in the synthesis of complex heterocyclic scaffolds, particularly through metal-catalyzed cross-coupling reactions.[1][2][3] However, a frequent bottleneck in these synthetic sequences is the removal of unreacted starting material from the crude reaction mixture.
This document provides in-depth, field-proven troubleshooting guides and frequently asked questions (FAQs) to address this specific purification challenge. Our approach is grounded in explaining the chemical principles behind each technique, empowering you to make informed decisions for your unique reaction products.
Troubleshooting Guide: Isolating Your Product
This section addresses specific, common scenarios encountered in the laboratory.
Scenario 1: Unreacted Starting Material After a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Heck)
Question: I've performed a Suzuki coupling reaction to functionalize the 3-iodo position of this compound. My TLC and LCMS analyses clearly show my desired product, but a significant amount of the starting material remains. How can I effectively purify my compound?
Answer:
This is a classic purification challenge. The presence of unreacted starting material can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or impure reagents. Fortunately, the polarity and structural differences between your product and the starting material can be exploited using several standard purification techniques.
Primary Recommended Method: Flash Column Chromatography
Flash column chromatography is the most robust and widely applicable method for this separation.[4][5] The key is to identify a solvent system that provides adequate separation (a significant ΔRf) between your product and the this compound.
-
Principle of Separation: The separation relies on the differential partitioning of the starting material and your product between the stationary phase (typically silica gel) and the mobile phase (the solvent system). Your coupled product is likely to have a different polarity compared to the starting material, which allows for chromatographic separation.
-
Stationary Phase: Standard silica gel (SiO₂) is the go-to choice for most applications involving indazole derivatives.[6][7]
-
Mobile Phase (Eluent) Selection: The ideal eluent will place the Rf of your desired product between 0.2 and 0.4 for optimal separation.
-
For Non-Polar Products: If your coupled partner is a non-polar group (e.g., a phenyl or alkyl group), your product will likely be less polar than the starting material. Start with a low-polarity solvent system like Hexanes/Ethyl Acetate or Cyclohexane/Ethyl Acetate.
-
For Polar Products: If you have introduced a polar functional group (e.g., an amine, alcohol, or a polar heterocycle), your product will be more polar than the starting material. A more polar system, such as Dichloromethane/Methanol or Ethyl Acetate/Methanol, may be necessary.
-
Experimental Protocol: Flash Column Chromatography
-
Sample Preparation (Dry Loading): For best results, pre-adsorb your crude reaction mixture onto a small amount of silica gel. Dissolve the crude material in a suitable solvent (e.g., DCM or EtOAc), add silica gel (2-3 times the mass of the crude material), and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.[8] This prevents band broadening and improves separation.
-
Column Packing: Pack a glass column with silica gel (a slurry pack with your initial, low-polarity eluent is recommended) to the appropriate height. A silica gel-to-crude material mass ratio of 50:1 to 100:1 is a good starting point for difficult separations.[5]
-
Loading: Carefully add your dry-loaded sample to the top of the packed silica bed.
-
Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (gradient elution).[8] This will first elute the less polar components, followed by your product, and finally the more polar starting material (or vice-versa depending on relative polarities).
-
Monitoring: Collect fractions and monitor them by TLC or LCMS to identify those containing your pure product.
| Product Polarity Relative to Starting Material | Recommended Starting Eluent System (v/v) | Gradient Direction |
| Less Polar | 95:5 Hexanes:Ethyl Acetate | Increase Ethyl Acetate % |
| Slightly Less Polar | 90:10 Hexanes:Ethyl Acetate | Increase Ethyl Acetate % |
| Similar Polarity | 80:20 Hexanes:Ethyl Acetate (or DCM) | Slow, shallow gradient |
| More Polar | 100% Dichloromethane (DCM) | Increase Methanol % (e.g., to 99:1 DCM:MeOH) |
Alternative Method 1: Recrystallization
If your product is a solid and has significantly different solubility characteristics from the starting material in a particular solvent, recrystallization can be an effective and scalable purification method.[9][10]
-
Principle of Separation: This technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools. Impurities (in this case, the starting material) should either be much more soluble or much less soluble than your product in the chosen solvent.
-
Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixed solvent systems like ethanol/water) to find one where your product is soluble when hot but sparingly soluble at room temperature or below, while the starting material remains in solution (or vice-versa).
Alternative Method 2: Acid-Base Extraction
The N-H proton of the indazole ring is weakly acidic (pKa is typically in the range of 14-15). This property can be used to selectively pull the unreacted starting material into an aqueous basic solution.[11][12][13]
-
Principle of Separation: By treating the organic solution of your crude product with an aqueous base (like NaOH or K₂CO₃), you can deprotonate the unreacted this compound. The resulting indazolide salt is ionic and will become soluble in the aqueous layer, while your (presumably neutral) product remains in the organic layer.[14][15]
Experimental Protocol: Acid-Base Wash
-
Dissolve the crude reaction mixture in an immiscible organic solvent like Ethyl Acetate or Dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1M aqueous NaOH or saturated K₂CO₃ solution.
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain the aqueous (bottom) layer.
-
Repeat the wash with the basic solution 1-2 more times to ensure complete removal.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[11]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield your purified product.
Scenario 2: Removing Excess Electrophilic Starting Material Using Scavengers
Question: I'm running a reaction where this compound is the electrophile, and I've used it in excess to drive the reaction to completion. I want to avoid column chromatography. Is there a simpler workup?
Answer:
Yes, this is an ideal situation for employing scavenger resins. This technique, often used in parallel synthesis and medicinal chemistry, simplifies purification by converting the excess reagent into a solid-supported species that can be removed by simple filtration.[16][17][18]
Recommended Method: Nucleophilic Scavenger Resins
-
Principle of Scavenging: Scavenger resins are polymers functionalized with reactive groups.[17] For an excess electrophile like this compound, you would use a resin with a nucleophilic functional group (e.g., an amine). The resin reacts with and covalently binds the excess starting material.[18] The product, which does not react with the resin, remains in solution.
-
Choosing the Right Scavenger: Several amine-functionalized silica gels are commercially available and highly effective.
Experimental Protocol: Scavenging Workflow
-
Once your reaction is complete, add the nucleophilic scavenger resin to the reaction mixture (typically 2-4 equivalents relative to the excess starting material).
-
Stir the slurry at room temperature or slightly elevated temperature for 2-12 hours. Monitor the removal of the starting material from the solution by TLC or LCMS.
-
Once the scavenging is complete, simply filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to obtain your purified product.
Visual Workflow: Purification Strategy Selection
The following diagram outlines a decision-making process for choosing the most appropriate purification method.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider for purification? A: this compound is a solid at room temperature.[21] It is a relatively polar molecule due to the indazole core and the two halogen substituents. Its solubility in non-polar solvents like hexanes is low, but it is soluble in more polar organic solvents like ethyl acetate, dichloromethane, and DMF.[22][23] Crucially, the N-H proton allows it to act as a weak acid, which is key for acid-base extraction methods.
Q2: My product is very non-polar and co-elutes with a non-polar impurity, while the this compound starting material remains at the baseline on the TLC plate. How can I remove the starting material without running a long column? A: This is a perfect scenario for a "plug filtration" or an acid-base wash.
-
Silica Plug: Dissolve your crude mixture in a minimum amount of a non-polar solvent (e.g., 9:1 Hexane:EtOAc). Pass this solution through a short column ("plug") of silica gel. Your non-polar product and impurity will elute quickly, while the highly polar starting material will remain strongly adsorbed to the top of the silica.[8]
-
Acid-Base Wash: Before any chromatography, perform the acid-base extraction protocol described in Scenario 1. This will selectively remove the acidic starting material into the aqueous layer, simplifying the mixture before you address the separation of your product from the non-polar impurity.
Q3: Can I just use a simple water wash to remove the unreacted starting material? A: A simple wash with neutral water will be ineffective. In its neutral (protonated) form, this compound has very low solubility in water. To make it water-soluble, you must deprotonate it with a base (like NaOH or K₂CO₃) to form the corresponding water-soluble salt, which is the principle behind the acid-base extraction.[12][15]
Q4: My product also has an acidic proton. Will an acid-base extraction still work? A: It depends on the relative acidities. If your product's proton is significantly less acidic than the indazole N-H, a carefully chosen weak base (like sodium bicarbonate, NaHCO₃) might selectively deprotonate the more acidic species.[11] However, if the pKa values are similar, both compounds will be extracted into the aqueous layer. In this case, flash column chromatography is the more reliable method.
Q5: The iodine at the C3 position is much more reactive than the bromine at C4. Can I assume the starting material is the only major impurity? A: While the C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond, you should not assume the starting material is the only impurity.[1] Depending on the reaction conditions, side reactions such as starting material degradation, homocoupling of your coupling partner, or debromination/deiodination can occur. Always characterize your crude mixture thoroughly (e.g., by LCMS) to identify all components before planning your purification strategy.
References
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
- Google Patents. (1976). US3988347A - Process for the preparation of substituted indazoles.
-
Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
-
Safrole. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
National Institutes of Health. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Retrieved from [Link]
-
PubMed. (n.d.). A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine. Retrieved from [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Retrieved from [Link]
-
ResearchGate. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF. Retrieved from [Link]
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 4-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole 1g. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
ResearchGate. (2025). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). | Request PDF. Retrieved from [Link]
-
RSC Publishing. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
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Technical Support Center: Managing Regioselectivity in the Functionalization of 4-Bromo-3-iodo-1H-indazole
Welcome to the technical support center for the regioselective functionalization of 4-bromo-3-iodo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile heterocyclic building block. The inherent differential reactivity of the C-I and C-Br bonds, coupled with the acidic N-H proton, presents unique challenges and opportunities in synthetic chemistry. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower your research and development efforts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the functionalization of this compound, offering probable causes and actionable solutions.
Issue 1: Lack of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
-
Problem: You are observing a mixture of products, with functionalization occurring at both the C3 (iodo) and C4 (bromo) positions, or even competitive N-arylation.
-
Probable Causes:
-
High Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for the less reactive C-Br bond, leading to a loss of selectivity.
-
Incorrect Catalyst/Ligand System: The choice of palladium source and phosphine ligand is critical for differentiating between the C-I and C-Br bonds.[1] Some ligands may not provide enough steric hindrance or electronic differentiation to favor oxidative addition at the C-I bond.
-
Prolonged Reaction Times: Extended reaction times, especially at higher temperatures, can lead to the slow reaction of the C-Br bond after the initial, faster reaction at the C-I position.
-
-
Solutions:
-
Temperature Optimization: Begin with lower reaction temperatures (e.g., room temperature to 60 °C) and gradually increase if the reaction is too sluggish. The goal is to find a temperature where the C-I bond reacts efficiently while the C-Br bond remains largely intact.
-
Ligand Screening: For Suzuki, Sonogashira, and Buchwald-Hartwig reactions, employ bulky, electron-rich phosphine ligands. Ligands like Xantphos, RuPhos, and BrettPhos have shown good performance in related systems by favoring the oxidative addition of the more reactive aryl iodide.[1]
-
Monitor Reaction Progress: Use TLC or LC-MS to closely monitor the reaction. Quench the reaction as soon as the starting material is consumed to the desired extent to prevent over-reaction at the C4 position.
-
N-Protection: The acidic N-H proton can sometimes interfere with catalytic cycles.[2] Protecting the indazole nitrogen with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent N-arylation and may improve regioselectivity.[3]
-
Issue 2: Low Yields in C3-Selective Functionalization
-
Problem: The desired C3-functionalized product is formed, but in low yields, with significant recovery of the starting material.
-
Probable Causes:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or other impurities. The indazole nitrogen itself can sometimes coordinate to the palladium center, inhibiting catalysis.
-
Inefficient Oxidative Addition: While the C-I bond is more reactive than the C-Br bond, inefficient oxidative addition can still be a limiting factor, especially under mild conditions.
-
Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
-
Solutions:
-
Inert Atmosphere: Ensure all reactions are performed under a strict inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly.[2]
-
Catalyst and Ligand Choice: For Suzuki reactions, Pd(dppf)Cl₂ is often a robust catalyst.[4][5] For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is standard, although copper-free conditions can be beneficial for sensitive substrates.[6][7] For Buchwald-Hartwig aminations, using pre-catalysts where the ligand is already coordinated to the palladium can improve efficiency.[1]
-
Solvent Selection: Use a solvent system that ensures the solubility of all reaction components. For Suzuki reactions, a mixture of an organic solvent like 1,4-dioxane and water is common.[8] For Sonogashira and Buchwald-Hartwig reactions, anhydrous polar aprotic solvents like DMF, DMSO, or THF are often used.[1][7]
-
Base Selection: The choice of base is crucial. For Suzuki reactions, carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are typically used. For Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[9]
-
Issue 3: Unwanted Side Reactions
-
Problem: You are observing the formation of unexpected byproducts, such as homocoupling of the coupling partner (e.g., boronic acid or alkyne) or hydrodehalogenation (loss of iodine or bromine).
-
Probable Causes:
-
Oxygen Contamination: In Sonogashira reactions, oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling).[2]
-
Moisture: Moisture can lead to the decomposition of organoboron reagents in Suzuki reactions.
-
Reductive Elimination from a Hydrido-Palladium Intermediate: This can lead to hydrodehalogenation, particularly if the desired reductive elimination to form the product is slow.
-
-
Solutions:
-
Rigorous Inert Techniques: As mentioned previously, maintaining an oxygen-free and moisture-free environment is critical.
-
Use of High-Purity Reagents: Ensure all reagents, especially the coupling partners, are of high purity and are stored under appropriate conditions.
-
Ligand Modification: In some cases, the ligand can influence the rate of desired reductive elimination versus side reactions. Experimenting with different ligands may be necessary.
-
Additives: For Sonogashira reactions, the use of a copper(I) co-catalyst is standard, but in cases of significant homocoupling, copper-free conditions might be explored.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the halogen atoms in this compound?
A1: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[8] Therefore, the C3-I bond is significantly more reactive than the C4-Br bond. This difference in reactivity is the foundation for achieving regioselective functionalization at the C3 position.
Q2: Is N-protection of the indazole necessary for regioselective functionalization?
A2: While not always strictly necessary, N-protection is highly recommended, especially when troubleshooting low yields or lack of selectivity.[2] The acidic N-H proton can interfere with the catalytic cycle by reacting with the base or the organometallic intermediates.[10] Protecting groups like Boc or SEM can circumvent these issues.[3] However, many successful couplings have been reported on unprotected indazoles with careful optimization of reaction conditions.[10]
Q3: How do I choose the right palladium catalyst and ligand for a specific cross-coupling reaction?
A3: The optimal catalyst-ligand system is highly dependent on the specific reaction and substrates.
-
Suzuki-Miyaura Coupling: Pd(dppf)Cl₂ is a versatile and commonly used catalyst for coupling with boronic acids.[4][5]
-
Sonogashira Coupling: A combination of a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) salt (e.g., CuI) is the classic system.[6] For sensitive substrates, copper-free conditions using ligands like cataCXium® A may be advantageous.
-
Buchwald-Hartwig Amination: Bulky, electron-rich biarylphosphine ligands are crucial.[1] The choice of ligand often depends on the steric and electronic properties of the amine coupling partner.[11]
Q4: Can I perform a second functionalization at the C4 position after selectively reacting the C3 position?
A4: Yes, this is a key synthetic strategy. After the initial selective functionalization at the C3 position, the remaining C4-Br bond can be targeted in a subsequent cross-coupling reaction. This sequential functionalization allows for the synthesis of diverse, highly substituted indazole derivatives.[12] The reaction conditions for the second coupling will likely need to be more forcing (e.g., higher temperature, different catalyst/ligand) to activate the less reactive C-Br bond.
Experimental Protocols and Data
Selective Suzuki-Miyaura Coupling at the C3-Position
This protocol provides a general method for the selective coupling of an arylboronic acid at the C3 position of this compound.
Step-by-Step Methodology:
-
To a reaction vessel, add N-Boc-4-bromo-3-iodo-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 4 | 85-95 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | 70-85 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 80 | 8 | 80-90 |
Table 1: Representative Conditions for Selective C3-Suzuki-Miyaura Coupling
Visualizing the Regioselective Suzuki Coupling Workflow
Caption: Workflow for Selective C3 Suzuki-Miyaura Coupling.
Selective Sonogashira Coupling at the C3-Position
This protocol outlines a general procedure for the selective coupling of a terminal alkyne at the C3 position.
Step-by-Step Methodology:
-
To a Schlenk tube, add N-Boc-4-bromo-3-iodo-1H-indazole (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv.), and copper(I) iodide (CuI) (0.06 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add an anhydrous solvent such as THF or DMF, followed by a degassed base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature to 50 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Sonogashira Catalytic Cycle
Caption: Key Steps in the Sonogashira Catalytic Cycle.
References
- BenchChem. (2025). Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.
- BenchChem. (2025).
- Molecules. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- BenchChem. (2025).
- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Wikipedia.
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E.
- BenchChem. (2025). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- Wikipedia. Sonogashira coupling.
- NIH.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- NIH. (2022).
- NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
Sources
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- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 4-Bromo-3-iodo-1H-indazole Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-bromo-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the successful scale-up of these critical synthetic transformations.
Introduction: The Challenge of Chemoselectivity
The this compound scaffold presents a unique synthetic challenge and opportunity. The presence of two distinct halogen atoms on the indazole core allows for sequential, site-selective functionalization, making it a valuable building block in medicinal chemistry. However, achieving high chemoselectivity in cross-coupling reactions is paramount to avoid the formation of undesired side products and ensure a streamlined synthetic route. This guide will delve into the key parameters governing the reactivity of this substrate and provide practical strategies for optimizing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl.[1] This inherent difference in reactivity is the cornerstone of achieving chemoselectivity with this compound, where the C-I bond is expected to be significantly more reactive than the C-Br bond.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in a cross-coupling reaction with this compound?
A1: The carbon-iodine (C-I) bond at the 3-position is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-bromine (C-Br) bond at the 4-position.[1] Therefore, under carefully controlled conditions, selective coupling at the C-3 position is the expected outcome.
Q2: Can the N-H of the indazole interfere with the cross-coupling reaction?
A2: Yes, the acidic N-H proton of the indazole ring can potentially interfere with cross-coupling reactions. It can react with the base, consume organometallic reagents, or interact with the catalyst, leading to lower yields or catalyst deactivation. For challenging substrates or when striving for high yields and reproducibility, N-protection of the indazole is often recommended. Common protecting groups include Boc, SEM, or a simple alkyl group. However, with careful selection of a non-nucleophilic inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), successful couplings on the unprotected indazole are often achievable.[2][3]
Q3: What are the most common side reactions to watch out for?
A3: The most common side reactions include:
-
Homocoupling: Formation of a biaryl or diyne from the coupling of two molecules of the organometallic reagent or alkyne, respectively. This is often exacerbated by the presence of oxygen.
-
Dehalogenation: Reduction of the C-I or C-Br bond, leading to the formation of 4-bromo-1H-indazole or 3-iodo-1H-indazole.
-
Bis-coupling: Reaction at both the C-3 and C-4 positions. This is more likely to occur with prolonged reaction times, higher temperatures, or an excess of the coupling partner and catalyst.
-
Protodeborylation: Decomposition of the boronic acid coupling partner, particularly at elevated temperatures.[4]
Q4: How do I choose the right palladium catalyst and ligand?
A4: The choice of catalyst and ligand is critical for success. For Suzuki and Sonogashira reactions, common pre-catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are good starting points.[5][6] For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands such as Xantphos, RuPhos, or BrettPhos are often required to facilitate the C-N bond formation.[7][8] The optimal ligand will depend on the specific amine being coupled.
Troubleshooting Guides
General Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, inefficient base, poor solvent choice, low temperature. | - Use a fresh, high-purity catalyst. Consider a more stable pre-catalyst. - Ensure the base is anhydrous and finely powdered. Use a stronger base if necessary. - Select a solvent that solubilizes all reactants. Degas solvents thoroughly. - Gradually increase the reaction temperature.[1] |
| Mixture of Mono- and Bis-Coupled Products | Reaction time too long, temperature too high, excess coupling partner. | - Monitor the reaction closely by TLC or LC-MS and stop when mono-coupling is complete. - Reduce the reaction temperature. - Use a stoichiometric amount or a slight excess (1.1-1.2 eq) of the coupling partner. |
| Significant Dehalogenation | Presence of a hydride source, inappropriate ligand. | - Use high-purity, anhydrous solvents. - Screen different phosphine ligands. |
| Formation of Palladium Black | Catalyst decomposition. | - Use a ligand that better stabilizes the Pd(0) species. - Run the reaction under more dilute conditions. - Ensure a strictly inert atmosphere.[4] |
Reaction-Specific Troubleshooting
-
Suzuki-Miyaura Coupling: If you observe significant decomposition of your boronic acid, consider using a boronic ester (e.g., pinacol ester) which is often more stable.[4]
-
Sonogashira Coupling: The homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, often due to the presence of oxygen. Rigorous degassing of all solvents and reagents is crucial.[2]
-
Buchwald-Hartwig Amination: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. However, for substrates with base-sensitive functional groups, weaker bases like K₂CO₃ or Cs₂CO₃ should be screened.[8][9]
Experimental Protocols (Starting Points)
The following protocols are suggested starting points for the selective cross-coupling at the C-3 position of this compound. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of related haloindazoles.[5][10]
Reactants:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
This protocol is a general representation based on literature for 3-iodoindazoles.[2]
Reactants:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (3.0 eq)
-
DMF or Toluene
Procedure:
-
To a reaction vessel, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (DMF or Toluene) and triethylamine.
-
Add the terminal alkyne.
-
Stir the reaction at room temperature or heat to 50-70 °C if necessary. Monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
This is a general protocol for the amination of aryl iodides.[7][8]
Reactants:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (or other suitable ligand) (4 mol%)
-
NaOtBu (1.5 eq)
-
Toluene or Dioxane
Procedure:
-
To an oven-dried reaction vessel, add NaOtBu.
-
In a separate vial, dissolve Pd₂(dba)₃ and the ligand in the anhydrous, degassed solvent. Add this solution to the reaction vessel.
-
Add the amine to the reaction vessel.
-
Add a solution of this compound in the same solvent.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Process
Chemoselectivity in Cross-Coupling
Caption: Chemoselectivity is driven by the faster oxidative addition at the C-I bond.
General Troubleshooting Workflow
Caption: A systematic approach to troubleshooting cross-coupling reactions.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ias.ac.in [ias.ac.in]
Solvent effects on the stability of 4-Bromo-3-iodo-1H-indazole
Welcome to the technical support center for 4-Bromo-3-iodo-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance on the solvent effects impacting the stability of this versatile building block. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the challenges of working with this compound.
Introduction: The Duality of Reactivity and Stability
This compound is a valuable intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors. The strategic placement of two different halogens on the indazole core provides orthogonal handles for sequential cross-coupling reactions. However, the very features that make this molecule synthetically attractive—the C-I and C-Br bonds—are also its primary points of potential degradation. Understanding how solvents influence the stability of these bonds is critical for successful reaction outcomes, accurate analytical results, and proper storage.
This guide is structured to address common issues encountered in the lab, providing not just procedural steps but the underlying chemical logic to empower you to troubleshoot effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments with this compound, presented in a question-and-answer format.
Question 1: I'm seeing a new, less polar spot on my TLC/LC-MS after leaving my reaction mixture in a protic solvent like methanol overnight. What is happening?
Answer:
You are likely observing the formation of a deiodinated or debrominated species, which is a common degradation pathway for halogenated heterocycles. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage.
Causality:
-
Solvolysis: In protic solvents (e.g., methanol, ethanol, water), a nucleophilic substitution reaction can occur where the solvent molecule itself acts as the nucleophile, displacing the halide.[1][2] This is particularly relevant if your reaction conditions are neutral or slightly acidic.
-
Reductive Dehalogenation: Trace impurities, light, or certain reagents in your reaction mixture can initiate a radical-based reductive dehalogenation.[3] Protic solvents can act as a proton source to quench the resulting aryl radical, completing the dehalogenation process. Aryl iodides are more prone to this than aryl bromides due to the lower bond dissociation energy of the C-I bond.
Troubleshooting Steps:
-
Minimize Reaction Time: Do not leave reactions unattended for extended periods, especially in protic solvents, if the desired transformation is complete.
-
Solvent Choice: If the reaction chemistry allows, consider switching to a polar aprotic solvent such as DMF, DMSO, acetonitrile, or THF. These solvents are less likely to participate in solvolysis.[4]
-
Inert Atmosphere: For sensitive reactions, particularly those involving catalysts that can promote reductive processes, running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate reductive dehalogenation by excluding oxygen, which can participate in radical chain reactions.
-
Temperature Control: Increased temperature will accelerate the rate of degradation. If possible, run your reaction at the lowest effective temperature.
Question 2: My compound appears to be degrading in DMF/DMSO, which are aprotic. I thought these were "safe" solvents. What could be the cause?
Answer:
While polar aprotic solvents prevent solvolysis, they can still contribute to degradation through other mechanisms, especially if the solvent is not of high purity or if the solution is exposed to light.
Causality:
-
Trace Nucleophiles: Technical grade DMF can contain trace amounts of dimethylamine, and DMSO can contain water. These nucleophiles can participate in slow nucleophilic aromatic substitution (SNAr) reactions, especially at elevated temperatures.[5][6]
-
Photodegradation: The C-I bond is particularly susceptible to cleavage upon exposure to UV light. This homolytic cleavage generates an indazole radical and an iodine radical. In the presence of a hydrogen source (even trace water or other impurities), the indazole radical can be quenched to form the deiodinated product.
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents, especially for reactions that require heating or long reaction times.
-
Protect from Light: Wrap your reaction vessel in aluminum foil to exclude light, particularly for reactions running longer than a few hours.
-
Storage of Solutions: If you must store a solution of this compound, do so in a tightly sealed vial with an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
Question 3: I am attempting a Suzuki coupling at the 3-position (C-I), but I am getting a significant amount of the debrominated starting material as a byproduct. Why is this happening?
Answer:
This is likely a result of competitive reductive dehalogenation, a known side reaction in some palladium-catalyzed cross-coupling reactions.
Causality:
-
Catalyst-Mediated Reduction: The palladium catalyst, particularly in its Pd(0) active state, can participate in electron transfer processes that lead to the cleavage of the C-Br bond. The presence of a hydrogen source in the reaction (e.g., solvent, base, or boronic acid impurities) can then lead to the formation of the debrominated product.
-
Reaction Conditions: The choice of ligand, base, and solvent can significantly influence the rate of reductive dehalogenation versus the desired cross-coupling.
Troubleshooting Steps:
-
Ligand Choice: Use ligands that promote rapid oxidative addition and reductive elimination, which can outcompete the reductive dehalogenation pathway.
-
Base Selection: Use a non-nucleophilic, anhydrous base. The choice of base can influence the stability of the catalytic intermediates.
-
Solvent Purity: Ensure your solvent is rigorously degassed and anhydrous to minimize potential proton sources.
Frequently Asked Questions (FAQs)
Q1: What is the general order of stability for the C-Halogen bonds in this molecule?
The stability of carbon-halogen bonds on an aromatic ring follows the order: C-Br > C-I . The C-I bond has a lower bond dissociation energy, making it more susceptible to cleavage through radical pathways (photodegradation, reductive dehalogenation) and nucleophilic attack.
Q2: How does solvent polarity affect the stability of this compound?
Solvent polarity has a complex effect:
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can stabilize the transition states of both SN1-like solvolysis and SNAr reactions, potentially increasing the rate of degradation.[1][7] They can also act as proton donors in reductive dehalogenation pathways.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred as they do not participate directly in solvolysis. However, their ability to dissolve a wide range of reagents means that nucleophilic impurities can be a concern. Their polarity can also influence the rates of SNAr reactions.
-
Nonpolar Solvents (e.g., Toluene, Dioxane): These are often the most "stable" solvents for storage as they are non-nucleophilic and poor at stabilizing charged intermediates. However, the solubility of this compound and other reaction components may be limited.
Q3: How does the acidity of the indazole N-H proton influence stability in different solvents?
The N-H proton of the indazole ring is weakly acidic, with a pKa of approximately 13.86.[8][9] In the presence of a strong base, this proton can be removed to form an indazolate anion. This deprotonation increases the electron density of the ring system, which can affect the reactivity of the C-halogen bonds. In basic, protic solvents, an equilibrium between the protonated and deprotonated forms may exist, potentially influencing degradation pathways.
Q4: What are the ideal storage conditions for this compound?
-
Solid: Store as a solid in a tightly sealed container, protected from light, in a cool, dry place. Long-term storage in a freezer is recommended.
-
In Solution: If storage in solution is unavoidable, use a nonpolar, aprotic solvent like toluene or dioxane. Store in a sealed vial under an inert atmosphere, protected from light, and at low temperature. Avoid storing solutions in protic or reactive aprotic solvents for extended periods.
Data Summary & Visualization
Table 1: Qualitative Stability of this compound in Common Solvents
| Solvent Class | Example Solvents | Primary Degradation Risk | Relative Stability | Recommendations |
| Polar Protic | Methanol, Ethanol, Water | Solvolysis, Reductive Dehalogenation | Low | Avoid for long-term storage or prolonged reactions. Use with caution. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | SNAr (impurities), Photodegradation | Moderate | Use high-purity, anhydrous grades. Protect reactions from light. |
| Nonpolar Aprotic | Toluene, Dioxane, THF | Photodegradation | High | Preferred for storage and as a general reaction solvent if solubility permits. |
Diagram 1: Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound in the presence of nucleophiles/protic solvents and light.
Caption: Primary degradation pathways of this compound.
Experimental Protocol: Stability Assessment via HPLC
This protocol provides a standardized method to assess the stability of this compound in a solvent of your choice.
Objective: To quantify the degradation of this compound over time in a specific solvent under defined conditions.
Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., methanol)
-
Internal standard (e.g., naphthalene, biphenyl - choose a stable, non-reactive compound with a distinct retention time)
-
HPLC system with a UV detector
-
Analytical HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of this compound in a stable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a separate stock solution of the internal standard in the same solvent at a known concentration.
-
-
Sample Preparation (T=0):
-
In a volumetric flask, add a known volume of the this compound stock solution and the internal standard stock solution.
-
Dilute to the mark with your mobile phase to a final concentration suitable for HPLC analysis. This is your T=0 sample.
-
Inject this sample into the HPLC to determine the initial peak area ratio of the analyte to the internal standard.
-
-
Stability Study Setup:
-
Prepare a solution of this compound in the test solvent at a known concentration (e.g., 0.1 mg/mL).
-
Divide this solution into several vials, one for each time point.
-
Store the vials under the desired conditions (e.g., room temperature, protected from light).
-
-
Time Point Analysis:
-
At each designated time point (e.g., 1, 2, 4, 8, 24 hours), take one vial.
-
Transfer a precise aliquot of the solution to a new vial, add a precise amount of the internal standard stock solution, and dilute with the mobile phase.
-
Inject the sample into the HPLC and record the chromatogram.
-
-
Data Analysis:
-
For each time point, calculate the peak area ratio of this compound to the internal standard.
-
Normalize the results against the T=0 sample to determine the percentage of the compound remaining.
-
Plot the percentage of compound remaining versus time.
-
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for HPLC-based stability assessment.
References
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
Wikipedia. (2023). Indazole. Retrieved from [Link]
- Dewar, M. J. S., & Grisdale, P. J. (1962). Solvolysis of arylmethyl halides and p-toluenesulfonates. Journal of the American Chemical Society, 84(18), 3539–3541.
-
Grokipedia. (n.d.). Indazole. Retrieved from [Link]
-
Grokipedia. (n.d.). Solvolysis. Retrieved from [Link]
- Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. 9(1), 20-34.
-
Vedantu. (n.d.). Solvolysis in Chemistry: Definition, Mechanism & Examples. Retrieved from [Link]
- Zhang, Y., Liao, S., Xu, Y., Yu, D., & Shen, Q. (1997). Reductive Dehalogenation of Aryl Halides by the Nanometric Sodium Hydride Using Lanthanide Chloride as Catalyst.
- Francke, R., & Little, R. D. (2014). Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Journal of the American Chemical Society, 136(2), 427–430.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 102(11), 4009–4092.
- Kevill, D. N., & D'Souza, M. J. (2011). Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations. The Journal of Organic Chemistry, 76(15), 6377–6382.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Synthesis, 2010(02), 217-220.
- D'Souza, M. J., & Kevill, D. N. (2013). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 9, 120–132.
- Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2020(i), 99-158.
- Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 21(8), 1645-1650.
- Hudson, K. L., & Sigman, M. S. (2011). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. The Journal of Organic Chemistry, 76(21), 8874–8880.
- Bryce, M. R., & Grice, P. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162.
-
PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]
- Erdoğan, T. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal, 39(4), 856-869.
- Bak, J. B., & Widenhoefer, R. A. (2019). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, 84(18), 11776–11784.
-
LibreTexts Chemistry. (2020). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]
-
Synthesis Spotlight. (2025). Heterocycles Halogenated, Hassles Removed. Retrieved from [Link]
- Wang, J., et al. (2020). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
-
Dana Bioscience. (n.d.). 4-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole 1g. Retrieved from [Link]
- Papież, M., et al. (2022). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 27(1), 22.
- Smith, K., et al. (2013). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
- Velazquez, H. A., et al. (2019). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent.
- Ghorai, M. K., et al. (2023). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry, 88(2), 1017–1028.
Sources
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- 2. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Indazole - Wikipedia [en.wikipedia.org]
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Technical Support Center: Optimizing Base Selection for Heck Reactions with Halo-Indazoles
Welcome to the Technical Support Center for optimizing Heck reactions involving halo-indazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The functionalization of the indazole scaffold is of paramount importance in medicinal chemistry, and the Heck reaction offers a versatile method for achieving this.[1][2] However, success is often contingent on the careful selection of the base, a parameter that can profoundly influence reaction outcomes.
This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter in your experimental work. The insights provided here are grounded in established mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Overcoming Common Hurdles in Base Selection
This section addresses common issues encountered during the Heck reaction with halo-indazoles, with a focus on resolving problems through strategic base selection.
Issue 1: Low to No Product Conversion
Question: I am attempting a Heck reaction between a 5-bromo-1H-indazole and ethyl acrylate, but I am observing very low conversion to the desired product, even after extended reaction times. What role could the base be playing, and how can I improve the yield?
Answer:
Low conversion in a Heck reaction with a halo-indazole is a frequent challenge that can often be traced back to the choice and role of the base. The base is a critical component of the catalytic cycle, responsible for regenerating the active Pd(0) catalyst.[3][4] If this step is inefficient, the catalytic cycle will stall, leading to poor yields.
Causality and Mechanistic Considerations:
The final step of the Heck catalytic cycle involves the reductive elimination of HX (where X is the halide) from the Pd(II) intermediate to regenerate the Pd(0) catalyst.[5] The base is essential for scavenging the acid produced.[4] An inappropriate base can lead to several problems:
-
Insufficient Basicity: The base may not be strong enough to effectively neutralize the generated acid, leading to an equilibrium that does not favor catalyst regeneration.[6]
-
Steric Hindrance: A bulky base might not be able to efficiently interact with the palladium complex, slowing down the regeneration of the catalyst.
-
Side Reactions with the Indazole N-H: The acidic proton on the indazole ring can react with very strong bases, leading to undesired side reactions or catalyst deactivation.[7]
Troubleshooting Workflow:
-
Evaluate Base Strength (pKa): The pKa of the conjugate acid of the base is a good indicator of its strength. For Heck reactions with halo-indazoles, a moderately strong base is often optimal.
-
Inorganic Bases: Carbonates like potassium carbonate (K₂CO₃) (pKa of conjugate acid ≈ 10.3) or cesium carbonate (Cs₂CO₃) are often good starting points.[8][9] Phosphates such as potassium phosphate (K₃PO₄) can also be effective.
-
Organic Bases: Tertiary amines like triethylamine (Et₃N) (pKa of conjugate acid ≈ 10.7) are commonly used.[3] However, for sensitive substrates, a more hindered amine base might be necessary to avoid side reactions.
-
-
Consider the Nature of the Base:
-
Inorganic bases are often advantageous due to their higher thermal stability and lower volatility.
-
Organic amine bases can sometimes act as ligands for the palladium center, which can influence the reaction outcome.
-
-
Experimental Protocol for Base Screening:
-
Set up a parallel screen of different bases under otherwise identical conditions.
-
Reactants: 5-bromo-1H-indazole (1.0 equiv), ethyl acrylate (1.5 equiv).
-
Catalyst System: Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%).
-
Solvent: Anhydrous, degassed DMF or DMAc.
-
Bases to Screen (2.0 equiv): K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N, and a hindered amine like N,N-diisopropylethylamine (DIPEA).
-
Temperature: 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Data Summary for Base Screening:
| Base | pKa of Conjugate Acid | Expected Outcome | Potential Issues |
| K₂CO₃ | ~10.3[10] | Moderate to good yields, generally a good starting point. | May be too weak for less reactive halides. |
| Cs₂CO₃ | ~10.3 | Often provides higher yields than K₂CO₃ due to higher solubility. | More expensive. |
| K₃PO₄ | ~12.3 | Can be effective for more challenging couplings. | Can lead to side reactions with sensitive substrates. |
| Et₃N | ~10.7[11] | A common and effective organic base. | Can potentially coordinate to the palladium center. |
| DIPEA | ~10.7 | A hindered base that can minimize side reactions. | May be less effective at catalyst regeneration due to sterics. |
Visualizing the Decision Process:
Caption: Workflow for troubleshooting low conversion by optimizing the base.
Issue 2: Catalyst Decomposition (Palladium Black Formation)
Question: My Heck reaction is turning black, and I'm observing the formation of palladium black, leading to a complete shutdown of the reaction. How can the base influence this, and what can I do to prevent it?
Answer:
The formation of palladium black is a clear indicator of catalyst decomposition, where the soluble Pd(0) species agglomerates into inactive metallic palladium.[12] The base plays a crucial role in maintaining the stability of the active catalyst.
Causality and Mechanistic Considerations:
Catalyst decomposition can be accelerated by several factors related to the base:
-
Inefficient Regeneration: If the base is not effective at regenerating the Pd(0) catalyst from the L₂Pd(II)HX intermediate, the concentration of the active catalyst will decrease, and the palladium can precipitate out.[3][13]
-
Reaction with Ligands: Some bases can react with phosphine ligands, leading to ligand degradation and destabilization of the palladium complex.
-
High Temperatures: In combination with a suboptimal base, high reaction temperatures can accelerate catalyst decomposition.
Troubleshooting Workflow:
-
Re-evaluate Base Choice: A base that is too weak may not be efficient enough to prevent the accumulation of the Pd(II) species, which can be prone to decomposition. Conversely, a base that is too strong might lead to undesired side reactions that consume the catalyst.
-
Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio can sometimes help to stabilize the catalyst and prevent agglomeration. However, excessive ligand can also inhibit the reaction.[14]
-
Consider a Phosphine-Free System: In some cases, particularly with highly reactive aryl iodides, a phosphine-free catalyst system can be employed. In these systems, the choice of base and solvent becomes even more critical for catalyst stability.
-
Experimental Protocol for Catalyst Stabilization:
-
Reactants: 6-iodo-1H-indazole (1.0 equiv), styrene (1.2 equiv).
-
Catalyst System: Pd(OAc)₂ (1 mol%).
-
Base/Solvent Systems to Screen:
-
K₂CO₃ in DMF
-
Et₃N in acetonitrile
-
Sodium acetate (NaOAc) in NMP (N-Methyl-2-pyrrolidone)
-
-
Temperature: Start at a lower temperature (e.g., 60 °C) and gradually increase if no reaction is observed.
-
Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst.[7]
-
Visualizing the Catalytic Cycle and the Role of the Base:
Caption: The Heck catalytic cycle, highlighting the critical base-mediated regeneration step.
Frequently Asked Questions (FAQs)
Q1: Can I use a strong base like sodium tert-butoxide (NaOtBu) for the Heck reaction with an unprotected halo-indazole?
A1: It is generally not recommended to use very strong bases like NaOtBu with unprotected indazoles. The acidic N-H proton of the indazole ring can be deprotonated by strong bases, which can lead to complications such as N-arylation, catalyst inhibition, or other side reactions. Milder inorganic bases like K₂CO₃ or Cs₂CO₃ are often a safer and more effective choice.[7]
Q2: What is the difference between using an organic amine base versus an inorganic carbonate base?
A2: Organic amine bases, such as triethylamine, are soluble in common organic solvents and are effective at scavenging the generated acid.[3] However, they can sometimes coordinate to the palladium catalyst, influencing its activity and stability. Inorganic bases like potassium carbonate are generally more thermally stable and do not coordinate to the metal center in the same way.[8] Their solubility can be lower, which can sometimes be a limitation, but the use of cesium carbonate can often overcome this issue.
Q3: How does the halide (I, Br, Cl) on the indazole affect the choice of base?
A3: The reactivity of the halo-indazole follows the general trend for aryl halides in Heck reactions: I > Br > Cl.[6] For the more reactive iodo-indazoles, a milder base like sodium acetate or even a weak amine base may be sufficient. For the less reactive bromo- and especially chloro-indazoles, a stronger base such as potassium carbonate or potassium phosphate is often required to achieve a reasonable reaction rate.[6][15]
Q4: Can the reaction solvent influence the effectiveness of the chosen base?
A4: Absolutely. The solvent plays a crucial role in solubilizing the base and the palladium catalyst. Polar aprotic solvents like DMF, DMAc, and NMP are commonly used as they can dissolve both the organic substrates and many of the inorganic bases.[9] The choice of solvent can also affect the pKa of the base and the overall reaction kinetics. It is important to ensure that the chosen base is sufficiently soluble in the reaction solvent to be effective.
Q5: Are there any situations where a very hindered base is advantageous?
A5: Yes, in cases where the substrate is sensitive to nucleophilic attack by the base, a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a proton sponge can be beneficial. These bases are effective at neutralizing acid but are poor nucleophiles due to their steric bulk, which can help to minimize side reactions.[3]
References
-
Heck Reaction—State of the Art - MDPI. Available from: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available from: [Link]
-
Heck reaction - Wikipedia. Available from: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. Available from: [Link]
-
A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics - ACS Publications. Available from: [Link]
-
Heck Reaction: easy Mechanism, applications - Chemistry Notes. Available from: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. Available from: [Link]
-
Heck Reaction Mechanism - BYJU'S. Available from: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. Available from: [Link]
-
Mechanisms of the Mizoroki–Heck Reaction - SciSpace. Available from: [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. Available from: [Link]
-
Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes - AIP Publishing. Available from: [Link]
-
Heck Reaction: Mechanisms, Coupling, Limitations - Collegedunia. Available from: [Link]
-
Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters | Journal of the American Chemical Society. Available from: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available from: [Link]
-
pka bases.cdx. Available from: [Link]
-
pKa values. Available from: [Link]
-
Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC - PubMed Central. Available from: [Link]
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. Available from: [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Available from: [Link]
-
The Intramolecular Heck Reaction - Macmillan Group. Available from: [Link]
-
Bordwell pKa Table - Organic Chemistry Data. Available from: [Link]
-
Heck Coupling - Organic Synthesis. Available from: [Link]
-
Optimization of Heck reaction conditions. a | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction - PMC - NIH. Available from: [Link]
-
Intramolecular Heck Reaction of Unactivated Alkyl Halides - ResearchGate. Available from: [Link]
-
Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC - NIH. Available from: [Link]
-
The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - MDPI. Available from: [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. Available from: [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. Available from: [Link]
-
Practical Heck Reaction problems! : r/chemhelp - Reddit. Available from: [Link]
Sources
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- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. collegedunia.com [collegedunia.com]
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- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting N-alkylation vs C-C coupling in indazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for indazole synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when functionalizing the indazole scaffold, particularly the competition between N-alkylation and C-C coupling reactions. As Senior Application Scientists, we have compiled this guide based on a synthesis of established literature and practical field experience to help you navigate the nuances of these powerful transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of reactivity on an unsubstituted 1H-indazole?
A1: The 1H-indazole core presents several potential sites for functionalization. The most common are the two nitrogen atoms of the pyrazole ring (N1 and N2) and the C3-position. The N1 and N2 positions are nucleophilic and readily undergo alkylation, acylation, and related reactions. The C3-position, while less nucleophilic, can be functionalized through various methods, including deprotonation-substitution sequences or transition-metal-catalyzed C-H activation.[1][2]
Q2: Why is controlling regioselectivity between N1 and N2 alkylation a common problem?
A2: The indazole anion, formed upon deprotonation, is a mesomeric system, meaning the negative charge is delocalized across both nitrogen atoms. This results in comparable nucleophilicity at both N1 and N2, often leading to mixtures of regioisomers upon reaction with an electrophile.[3] The final product ratio is a delicate balance of thermodynamics and kinetics, influenced by a multitude of factors.[1][4][5]
Q3: What is the thermodynamic versus kinetic product in indazole N-alkylation?
A3: Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer.[4][5][6] Consequently, the N1-alkylated indazole is often the thermodynamically favored product.[1][4] Reactions run under conditions that allow for equilibration will tend to favor the N1 isomer.[4][5]
Q4: Under what circumstances might C-C coupling at the C3 position compete with N-alkylation?
A4: Competition from C-C coupling, particularly C3-arylation, typically arises when transition metal catalysts (e.g., palladium or copper) are present, often as contaminants from previous synthetic steps or if such conditions are inadvertently created.[7][8] C-H activation at the C3 position is a known pathway for functionalization, and if the reaction conditions are suitable for this process (e.g., presence of a catalyst, ligand, and a suitable coupling partner), it can compete with or even dominate over N-alkylation.[7][8]
Troubleshooting Guide: N-Alkylation vs. C-C Coupling
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Poor or Undesired N1/N2 Regioselectivity in N-Alkylation
You're attempting an N-alkylation but are getting a difficult-to-separate mixture of N1 and N2 isomers, or the undesired isomer is the major product.
This is the most common challenge in indazole functionalization. The N1/N2 ratio is highly dependent on the interplay between the base, solvent, counterion, and the steric and electronic nature of your indazole substrate and alkylating agent.[1][4][5]
-
The Role of Base and Solvent in Ion Pairing: The nature of the indazolide anion in solution is critical. In non-polar aprotic solvents like THF, strong bases with small counterions (e.g., NaH) can form tight ion pairs. This association can sterically hinder the N2 position, leading to preferential alkylation at N1.[4][5] In contrast, polar aprotic solvents like DMF or DMSO can solvate the cation more effectively, leading to a "freer" anion and potentially less selectivity or a shift towards N2 alkylation.[4]
-
Substituent Effects:
-
Steric Hindrance: Bulky substituents at the C7 position can sterically block the N1 position, favoring N2 alkylation. Conversely, large groups at C3 may favor N1 substitution.[3][4]
-
Electronic Effects: Electron-withdrawing groups on the benzene ring, particularly at the C7 position (e.g., NO2, CO2Me), can increase the acidity of the N-H proton and have been shown to favor the formation of the N2-alkylated product.[4][5][9]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.ucc.ie [research.ucc.ie]
Technical Support Center: LC-MS Analysis of Byproducts in 4-Bromo-3-iodo-1H-indazole Synthesis
Welcome to the technical support guide for the analysis of 4-Bromo-3-iodo-1H-indazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and guidance for the liquid chromatography-mass spectrometry (LC-MS) analysis of this important synthetic intermediate and its related impurities.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key building block in pharmaceutical development, typically involves the direct iodination of 4-bromo-1H-indazole.[1][2] While effective, this reaction can generate a profile of closely related byproducts due to over-reaction, incomplete reaction, or side reactions. Accurate identification and quantification of these impurities by LC-MS are critical for process optimization, quality control, and regulatory compliance. This guide provides a structured approach to identifying these byproducts and troubleshooting common analytical challenges.
Section 1: Synthesis Overview and Potential Byproducts
The primary synthetic route involves the deprotonation of 4-bromo-1H-indazole with a base, such as potassium hydroxide (KOH), followed by electrophilic substitution with iodine (I₂) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4]
Caption: Synthetic pathway for this compound and common byproduct formation routes.
The following table summarizes the most probable impurities, their molecular formulas, and their theoretical exact masses, which are crucial for high-resolution mass spectrometry (HRMS) identification.
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Key Isotopic Signature |
| Starting Material | |||
| 4-Bromo-1H-indazole | C₇H₅BrN₂ | 195.9639 | 1 Br (~1:1 M:M+2) |
| Target Product | |||
| This compound | C₇H₄BrIN₂ | 321.8606 | 1 Br (~1:1 M:M+2) |
| Potential Byproducts | |||
| 4-Bromo-3,5-diiodo-1H-indazole | C₇H₃BrIN₂ | 447.7572 | 1 Br (~1:1 M:M+2) |
| 3-Iodo-1H-indazole | C₇H₅IN₂ | 243.9548 | No Br pattern |
| 4,X-Dibromo-1H-indazole | C₇H₄Br₂N₂ | 273.8745 | 2 Br (~1:2:1 M:M+2:M+4) |
| 4-Bromo-1H-indazole-3-ol | C₇H₅BrN₂O | 211.9589 | 1 Br (~1:1 M:M+2) |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my reaction mixture?
A: The most frequently observed impurities are unreacted starting material (4-bromo-1H-indazole) and over-iodinated species, such as 4-bromo-3,X-diiodo-1H-indazole.[5][6] The presence of starting material indicates an incomplete reaction, while di-iodinated products suggest that the reaction conditions (e.g., excess iodine or prolonged reaction time) were too harsh.
Q2: My chromatogram shows a peak with the correct mass for my product, but also a significant peak at approximately m/z 196. What is this?
A: A peak at m/z 195.96 is the exact mass of the 4-bromo-1H-indazole starting material. Its presence alongside your product peak (m/z 321.86) confirms that the reaction has not gone to completion. You can confirm its identity by examining its isotopic pattern, which should show the characteristic ~1:1 ratio for a single bromine atom.[7]
Q3: I see a peak with an M+2 of equal intensity to the M peak, but the mass doesn't match my product or starting material. What could it be?
A: The ~1:1 M to M+2 isotopic pattern is a strong indicator of a compound containing one bromine atom.[8][9] If the mass does not match your target product or starting material, it is likely a bromine-containing byproduct. Possibilities include positional isomers (e.g., 4-bromo-5-iodo-1H-indazole) or a degradation product like 4-bromo-1H-indazole-3-ol (if hydrolysis occurred). High-resolution mass spectrometry is essential to propose elemental compositions for these unknown peaks.
Q4: My main peak has the correct mass for the product (m/z ~322), but the isotopic pattern for bromine is missing or distorted. Why?
A: This could be due to several factors:
-
Co-elution: A non-brominated impurity with a similar mass may be co-eluting with your product. Improving chromatographic separation by adjusting the gradient or changing the column chemistry is recommended.[10]
-
In-source Dehalogenation: The bromo-iodo bond can be labile. Under certain ESI source conditions (e.g., high temperature or voltage), the product might lose its bromine or iodine atom, leading to a fragment ion being observed as the base peak in the mass spectrum.[11] This would result in a peak at m/z 243 (loss of Br) or m/z 195 (loss of I). Try using gentler source conditions to minimize this effect.[12]
-
Incorrect Compound: It's possible the peak is not your target compound but an impurity with a coincidental mass, such as a di-iodinated species that has lost a bromine atom in-source.
Q5: How can I distinguish between different di-iodinated or other positional isomers?
A: Mass spectrometry alone typically cannot differentiate between positional isomers as they have the same exact mass and fragmentation patterns are often very similar.
-
Chromatography: The primary method for separation is high-performance liquid chromatography (HPLC). Isomers will often have slightly different polarities and therefore different retention times. Optimizing your LC method is key.[10]
-
Tandem MS (MS/MS): While often similar, careful analysis of the relative abundances of fragment ions in an MS/MS experiment might reveal subtle differences.
-
Reference Standards: The definitive method is to synthesize authentic standards of the suspected isomers and compare their retention times to the unknown peaks in your sample.
Section 3: Recommended Experimental Protocol
This section provides a robust starting point for your LC-MS analysis. Optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation
-
Accurately weigh ~1 mg of the crude reaction mixture.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water. This creates a stock solution of 100 µg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Perform a further 1:100 dilution by taking 100 µL of the stock solution and adding it to 9.9 mL of 50:50 acetonitrile/water. This yields a final concentration of 1 µg/mL, which is suitable for most modern ESI-MS systems.
-
Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.[10]
2. LC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for positive ion mode ESI.[13] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common strong solvent for reversed-phase. |
| Gradient | 10% B to 95% B over 10 min | A standard gradient to elute compounds of varying polarity. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes potential for column overload. |
| MS System | ||
| Ionization Mode | ESI Positive | Indazoles readily form [M+H]⁺ ions. |
| Capillary Voltage | 3.5 kV | Typical starting voltage for ESI. |
| Source Temp. | 120 °C | Lower temperatures can help prevent in-source decay. |
| Desolvation Temp. | 350 °C | Efficiently removes solvent from the ESI plume. |
| Scan Range | m/z 150 - 600 | Covers the mass range of expected products and byproducts. |
| Data Acquisition | Full Scan & Data-Dependent MS/MS | Full scan for identification, MS/MS for structural confirmation. |
Section 4: Troubleshooting Guide
Encountering issues is a normal part of analytical science. This guide provides a logical workflow for diagnosing and resolving common problems.
Caption: A logical workflow for troubleshooting the identification of an unknown peak.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Chromatographic peaks are asymmetrical. Tailing peaks have an extended back, while fronting peaks have an extended front.
-
Common Causes & Solutions:
-
Secondary Silanol Interactions: The basic nitrogen atoms in the indazole ring can interact with acidic residual silanol groups on the silica-based C18 column, causing peak tailing.[14]
-
Solution: Ensure the mobile phase is sufficiently acidic (0.1% formic acid is usually adequate). A lower pH protonates the silanols, reducing these interactions. Alternatively, use a column with advanced end-capping or a different stationary phase.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad, fronting peaks.
-
Solution: Dilute your sample further and re-inject.[10]
-
-
Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile) can cause peak distortion.
-
Solution: Ensure your sample diluent is as close as possible to the starting mobile phase conditions (e.g., 10% acetonitrile in water).[10]
-
-
Problem: Inconsistent Retention Times
-
Symptom: The retention time of the same peak shifts between injections.
-
Common Causes & Solutions:
-
Insufficient Column Equilibration: The column must be fully equilibrated with the starting mobile phase conditions before each injection. A short equilibration time can lead to drifting retention times.[12]
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column.
-
-
Mobile Phase Instability: Evaporation of the organic component or degradation of an additive can change the mobile phase composition over time.
-
Solution: Prepare fresh mobile phases daily and keep solvent bottles capped.[15]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and retention.
-
Solution: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature (e.g., 40 °C).[12]
-
-
Problem: Low Signal Intensity / Ion Suppression
-
Symptom: Peaks are much smaller than expected, or disappear entirely in the presence of the sample matrix.
-
Common Causes & Solutions:
-
Matrix Effects: Co-eluting compounds from the crude reaction mixture (e.g., residual salts, DMF) can compete with the analyte for ionization in the ESI source, reducing its signal. This is known as ion suppression.[14][16]
-
Solution: Dilute the sample. Ion suppression is concentration-dependent. If dilution is not feasible, improve sample cleanup (e.g., solid-phase extraction) or enhance chromatographic separation to move the analyte away from the interfering species.
-
-
Suboptimal Source Parameters: Incorrect voltages, temperatures, or gas flows can lead to inefficient ionization.
-
Solution: Perform a systematic optimization of MS source parameters (e.g., capillary voltage, gas flow, source temperature) by infusing a standard solution of your target compound.
-
-
Sample Degradation: The analyte may be unstable in the sample vial over the course of a long analytical run.
-
Solution: Prepare fresh samples and consider using a cooled autosampler. Test for stability by re-injecting the first sample at the end of the sequence.[16]
-
-
References
-
Scribd. (n.d.). LSMSMS troubleshooting. Retrieved January 11, 2026, from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved January 11, 2026, from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved January 11, 2026, from [Link]
-
Naidong, W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Retrieved January 11, 2026, from [Link]
-
Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved January 11, 2026, from [Link]
-
Gaikwad, S. et al. (n.d.). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Rasayan J. Chem. Retrieved January 11, 2026, from [Link]
-
Wang, Y. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved January 11, 2026, from [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 11, 2026, from [Link]
-
MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved January 11, 2026, from [Link]
-
Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved January 11, 2026, from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved January 11, 2026, from [Link]
-
Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 11, 2026, from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved January 11, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Interpretation Mass spectral interpretation. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). The Halogenation of Indazoles. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved January 11, 2026, from [Link]
-
Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? Retrieved January 11, 2026, from [Link]
-
PubMed. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved January 11, 2026, from [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved January 11, 2026, from [Link]
-
Waters. (n.d.). The Analysis of Sudan and other Azo Dyes in Spices Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved January 11, 2026, from [Link]
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Technical Support Center: Enhancing the Solubility of Indazole Derivatives for Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor solubility of indazole derivatives in reaction settings. Our goal is to provide you with the scientific rationale and practical protocols to overcome these hurdles and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the first-line solvents to try for dissolving indazole derivatives?
When selecting a solvent for a reaction involving an indazole derivative, the principle of "like dissolves like" is a good starting point.[1] Indazoles are bicyclic heteroaromatic compounds, giving them a degree of polarity. However, the overall solubility is highly dependent on the nature and position of substituents on the indazole ring.
Commonly used solvents for the synthesis and reactions of indazole derivatives include:
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN) are often excellent choices. They can engage in dipole-dipole interactions and are effective at solvating a wide range of organic molecules. In one study optimizing the synthesis of 1H-indazole, DMSO provided the best yield, highlighting its effectiveness.[2]
-
Ethers: Dioxane and tetrahydrofuran (THF) are frequently used, particularly in cross-coupling reactions. They are less polar than DMF or DMSO but are good solvents for many organic compounds.[3][4]
-
Alcohols: Ethanol and methanol can be effective, especially if the indazole derivative has functional groups capable of hydrogen bonding. However, their reactivity in certain reactions (e.g., as nucleophiles) must be considered.
-
Chlorinated Solvents: Dichloromethane (DCM) can be a useful solvent, although the solubility of imidazoles and benzimidazoles in chloroalkanes can be low.[5]
It is always recommended to perform a small-scale solubility test with your specific derivative in a few candidate solvents before proceeding with the full-scale reaction.
Q2: My indazole derivative is poorly soluble in common organic solvents. What should I try next?
If standard solvents are ineffective, several strategies can be employed. These can be broadly categorized as physical and chemical modifications.[6][7]
-
Co-Solvent Systems: This is often the most practical next step. A co-solvent is a water-miscible organic solvent added to an aqueous solution or another organic solvent to increase the solubility of a poorly soluble compound.[8][9] For example, adding DMSO or DMF to a less polar solvent like toluene or dioxane can significantly enhance solubility. The use of co-solvents is a highly effective, simple, and rapid technique.[7] Common co-solvents for parenteral use, which indicates low toxicity, include propylene glycol, ethanol, glycerin, and polyethylene glycol (PEG).[7][10]
-
Temperature Adjustment: For many compounds, solubility increases with temperature as the dissolution process is endothermic.[1] Carefully heating the reaction mixture can help dissolve the starting material. However, you must consider the thermal stability of your reactants and the potential for side reactions at elevated temperatures.
-
pH Modification (for aqueous or protic systems): Indazole is an amphoteric molecule, meaning it can be protonated to form an indazolium cation or deprotonated to form an indazolate anion.[11] This property is crucial for solubility enhancement. By adjusting the pH of the medium, you can ionize the indazole derivative, which dramatically increases its aqueous solubility. We will discuss this in more detail in the next question.
-
Advanced Techniques: If the above methods fail, you might consider more advanced formulation strategies, although these are more common in drug delivery than in synthetic reactions. These include the use of surfactants to form micelles, complexation with cyclodextrins, or creating solid dispersions.[6][12]
Q3: How does pH influence the solubility of my indazole derivative?
The pH of the reaction medium can have a profound impact on the solubility of indazole derivatives, particularly in aqueous or protic solvent systems. This is due to the amphoteric nature of the indazole core.[11]
-
Acidic Conditions: The indazole ring contains basic nitrogen atoms. In acidic conditions (pH < pKa of the conjugate acid), these nitrogens can be protonated to form a cationic indazolium salt. This salt form is typically much more water-soluble than the neutral molecule. The pKa for the equilibrium between the indazolium cation and neutral indazole is approximately 1.04.[11] Therefore, adjusting the pH to below this value will favor the protonated, more soluble species.
-
Basic Conditions: The N-H proton on the pyrazole ring is weakly acidic. In strongly basic conditions (pH > pKa), this proton can be removed to form an anionic indazolate salt, which also exhibits increased aqueous solubility. The pKa for this deprotonation is approximately 13.86.[11]
For many reactions, a slight acidification of the medium can be a simple and effective way to dissolve an otherwise insoluble indazole derivative.[13] For weak acids, solubility increases with pH, while for weak bases, solubility increases as pH decreases.[14][15]
Diagram: Effect of pH on Indazole Solubility
The following diagram illustrates how changes in pH affect the ionization state of the indazole core, thereby influencing its solubility.
Caption: pH-dependent ionization of the amphoteric indazole ring.
Q4: Is salt formation a viable strategy for improving the solubility of my indazole derivative for a reaction?
Yes, absolutely. Converting an indazole derivative into a salt is one of the most effective and widely used chemical modification techniques to enhance solubility.[1][6] This strategy is particularly useful when you need to run a reaction in a specific solvent system where the free base or neutral form is insoluble.
For instance, reacting a basic indazole derivative with an acid like hydrochloric acid (HCl) or hydrobromic acid (HBr) will form the corresponding hydrochloride or hydrobromide salt.[16][17] These salts are often crystalline solids with significantly improved solubility in water and polar protic solvents compared to the neutral parent compound.
Considerations for using salts in reactions:
-
Stoichiometry: The presence of an acid or base used to form the salt may affect your reaction. You may need to add an additional equivalent of base to your reaction to neutralize the salt and liberate the free-base form in situ if the neutral form is the reactive species.
-
Counter-ion Effects: The counter-ion (e.g., Cl⁻, Br⁻) is now part of your reaction mixture. You must ensure it does not interfere with your catalyst, reagents, or the desired reaction pathway. For example, chloride ions can sometimes act as ligands for metal catalysts, affecting their activity.[14][18]
-
Stability: Ensure the salt is stable under your reaction conditions.
Troubleshooting Guide
Problem: My indazole derivative precipitates out of the reaction mixture over time.
Possible Causes & Solutions:
-
Change in Temperature: If the reaction was heated initially to dissolve the starting material and then cooled, supersaturation may have occurred, leading to precipitation.
-
Solution: Maintain a constant, elevated temperature throughout the reaction, ensuring it is safe for the reagents involved.
-
-
Change in Solvent Composition: The reaction itself might be consuming a solvent or generating a product that changes the overall polarity of the mixture, causing your compound to crash out.
-
Solution: Consider using a co-solvent system from the start to provide a more robust solubility window. A mixture of a good solvent (e.g., DMF) and a moderate solvent (e.g., THF) can often prevent this.
-
-
Product Insolubility: The product of the reaction may be less soluble than the starting material and is precipitating as it forms.
-
Solution: This can sometimes be advantageous, driving the reaction to completion (Le Châtelier's principle). If it hinders the reaction, a different solvent system that can solubilize both the starting material and the product is required. Refer to the solvent screening protocol below.
-
Problem: My reaction is sluggish or incomplete, and I suspect poor solubility is the cause.
Possible Causes & Solutions:
-
Insufficient Solvation: The concentration of the dissolved indazole derivative is too low for an efficient reaction rate. The reaction is essentially "starved" of one of its key components.
-
Solution 1: Increase Temperature: Gently increase the reaction temperature to boost solubility and reaction rate. Monitor for any degradation.
-
Solution 2: Change Solvent/Add Co-solvent: The most direct approach is to find a better solvent or co-solvent system. A switch to a more polar aprotic solvent like DMSO or DMF can make a significant difference.[2]
-
Solution 3: Phase-Transfer Catalysis: If you have a biphasic system (e.g., aqueous and organic), a phase-transfer catalyst can help shuttle the reactant from one phase to another, overcoming solubility barriers.
-
-
Catalyst Poisoning/Deactivation: If using a metal catalyst, ensure that it is not being deactivated by undissolved solids or impurities.[3]
-
Solution: Ensure all starting materials are fully dissolved before adding the catalyst. Degassing solvents is also crucial for many sensitive catalytic systems.[3]
-
Diagram: Systematic Approach to Solubility Enhancement
This workflow provides a logical progression for tackling solubility issues with indazole derivatives.
Caption: A step-by-step workflow for improving reaction solubility.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable solvent or co-solvent system for an indazole derivative at a target reaction concentration.
Materials:
-
Indazole derivative (50-100 mg)
-
Vials (e.g., 4 mL) with caps
-
Selection of solvents (e.g., DMSO, DMF, ACN, THF, Dioxane, Toluene, Ethanol)
-
Magnetic stir plate and stir bars
-
Vortex mixer
Procedure:
-
Weigh Compound: Accurately weigh 5-10 mg of your indazole derivative into each labeled vial.
-
Calculate Solvent Volume: Determine the volume of solvent needed to reach your target reaction concentration (e.g., 0.1 M).
-
Initial Solvent Addition: Add half the calculated solvent volume to the corresponding vial.
-
Agitation at Room Temperature: Cap the vials and vortex for 1 minute. Place them on a magnetic stir plate and stir for 30 minutes at room temperature.
-
Observation: Observe each vial for complete dissolution. Note any solvents where the compound is fully soluble, partially soluble, or insoluble.
-
Incremental Solvent Addition: For vials with undissolved solid, add the remaining half of the solvent and repeat step 4. Observe again.
-
Thermal Challenge (Optional): For promising solvents where the compound is not fully soluble, gently heat the vial (e.g., to 50-60 °C) while stirring and observe if dissolution occurs. Note if the compound precipitates upon cooling.
-
Co-Solvent Test: If no single solvent is effective, take a vial with a partially soluble result (e.g., in THF) and add a strong polar aprotic solvent (e.g., DMSO) dropwise until dissolution is achieved. Note the approximate ratio of solvents required.
-
Selection: Choose the solvent or co-solvent system that provides complete dissolution under the mildest conditions.
Protocol 2: pH Adjustment to Enhance Aqueous Solubility
Objective: To determine the effect of pH on the aqueous solubility of an indazole derivative.
Materials:
-
Indazole derivative
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH solutions
-
pH meter or pH strips
-
Stir plate and stir bars
-
Buffer solutions (e.g., phosphate, acetate) for holding pH if needed
Procedure:
-
Prepare a Suspension: Add an excess amount of the indazole derivative to a known volume of deionized water in a flask to create a saturated suspension.
-
Stir to Equilibrate: Stir the suspension vigorously for at least 1-2 hours to ensure equilibrium is reached.
-
Measure Initial pH and Solubility:
-
Measure the pH of the saturated solution.
-
Filter a small aliquot of the suspension through a 0.45 µm syringe filter to remove undissolved solids.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This is the baseline solubility.
-
-
Acidic Adjustment: To a new suspension, slowly add 0.1 M HCl dropwise while monitoring the pH. Adjust the pH to approximately 2.
-
Equilibrate and Measure: Stir for another hour to re-establish equilibrium. Filter an aliquot and measure the concentration as in step 3.
-
Basic Adjustment: To a third suspension, slowly add 0.1 M NaOH dropwise to adjust the pH to approximately 10-12.
-
Equilibrate and Measure: Stir for another hour, filter, and measure the concentration.
-
Analysis: Compare the solubility at the acidic, neutral, and basic pH values to determine if pH modification is an effective strategy.
Data Summary Table
The following table provides a qualitative summary of solvent properties relevant for dissolving indazole derivatives.
| Solvent | Class | Polarity | Boiling Point (°C) | Common Use Cases & Notes |
| DMSO | Polar Aprotic | High | 189 | Excellent solvent for a wide range of polar and nonpolar compounds. Can be difficult to remove.[2] |
| DMF | Polar Aprotic | High | 153 | Similar to DMSO, good for many reactions. Can decompose at high temperatures. |
| Dioxane | Ether | Low | 101 | Common in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Miscible with water.[4] |
| THF | Ether | Moderate | 66 | Versatile solvent, lower boiling point than dioxane. Can form peroxides.[3] |
| Acetonitrile | Polar Aprotic | Moderate | 82 | Often used in chromatography and as a reaction solvent for moderately polar compounds. |
| Ethanol | Polar Protic | High | 78 | Good for compounds that can hydrogen bond. Can act as a nucleophile or reducing agent.[10] |
| Toluene | Nonpolar | Low | 111 | Used for nonpolar compounds and in reactions requiring azeotropic removal of water. |
References
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Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
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Upadhyay, P., Kumar, V., Singh, J., & Saidullah, B. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 28(19), 6820. [Link]
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Ghodke, S. S., et al. (2020). Effect of various solvents on the synthesis of 1H- indazole. ResearchGate. [Link]
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Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115870. [Link]
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Request PDF. (n.d.). Solvent-Dependent Selective Synthesis of CF3-Tethered Indazole Derivatives Based on Multiple Bond Activations. ResearchGate. [Link]
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Domanska, U., & Hofman, T. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 48(3), 633-637. [Link]
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Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 9-11. [Link]
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Amir, M., et al. (2022). View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]
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PDF. (n.d.). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. [Link]
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Liu, K., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7352. [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5949-5961. [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]
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Wikipedia. (n.d.). Indazole. [Link]
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Zahn, N. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1507-1517. [Link]
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Liu, K., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
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Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). [Link]
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Request PDF. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. [Link]
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SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). ResearchGate. [Link]
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Godyń, A., & Wodnicka, A. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 27(19), 6296. [Link]
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Solubility enhancement - Transform insoluble drugs into stable and efficient formulations. (2022). iff.com. [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
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comparative study of different approaches used for solubility enhancement of poorly water. (n.d.). [Link]
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Techniques used for Solubility Enhancement of Albendazole. (n.d.). crsubscription.com. [Link]
-
Khoury, R. G., et al. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2634-2649. [Link]
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Thomé, I., et al. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie International Edition in English, 52(29), 7509-7513. [Link]
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Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). [Link]
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Validation & Comparative
4-Bromo-3-iodo-1H-indazole vs 3,4-dibromo-1H-indazole reactivity
A Comparative Guide to the Reactivity of 4-Bromo-3-iodo-1H-indazole and 3,4-dibromo-1H-indazole in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is a critical driver of innovation. Among these, the indazole core is a "privileged structure," forming the basis of numerous biologically active compounds and approved pharmaceuticals.[1][2] The introduction of halogen atoms onto this scaffold provides versatile handles for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide offers an in-depth, objective comparison of the reactivity of two key halogenated indazole intermediates: this compound and 3,4-dibromo-1H-indazole. By understanding their differential reactivity, researchers can make more informed decisions in the design and execution of synthetic routes.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between the iodo and bromo substituents on the indazole ring lies in the inherent properties of the carbon-halogen (C-X) bond. The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[3][4] This hierarchy is primarily dictated by the carbon-halogen bond dissociation energy. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle.[5][6]
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
| C-F | ~485 |
| Table 1: Representative Carbon-Halogen Bond Dissociation Energies.[7] |
This lower bond dissociation energy for the C-I bond often translates to faster reaction rates, the ability to use milder reaction conditions, and potentially lower catalyst loadings compared to their bromo counterparts.[5][6]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds in this compound allows for selective functionalization at the 3-position. The weaker C-I bond will preferentially undergo oxidative addition to the palladium catalyst, leaving the C-Br bond at the 4-position intact for subsequent transformations. In contrast, 3,4-dibromo-1H-indazole presents a greater challenge for selective monofunctionalization due to the similar reactivity of the two C-Br bonds.
Below, we explore the expected comparative reactivity in three pivotal cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.
-
This compound: This substrate is expected to undergo selective Suzuki-Miyaura coupling at the 3-position under standard conditions. The higher reactivity of the C-I bond allows for the straightforward introduction of an aryl or heteroaryl group at this position while preserving the C-4 bromine for a potential second coupling reaction.
-
3,4-dibromo-1H-indazole: Achieving selective mono-arylation of 3,4-dibromo-1H-indazole is more challenging and often requires careful optimization of reaction conditions, such as using a substoichiometric amount of the boronic acid coupling partner or employing specific catalyst systems that can differentiate between the electronic environments of the C-3 and C-4 positions.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
This representative protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.
-
This compound: Similar to the Suzuki-Miyaura coupling, the C-I bond at the 3-position is expected to be significantly more reactive in Buchwald-Hartwig aminations. This allows for the selective introduction of an amine at this position.
-
3,4-dibromo-1H-indazole: Selective mono-amination would likely require careful control of stoichiometry and reaction conditions. There is a higher probability of obtaining a mixture of mono-aminated products (at C-3 and C-4) and the di-aminated product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds.
-
This compound: The C-I bond will readily participate in the Sonogashira coupling, allowing for the selective installation of an alkyne at the 3-position.
[3]* 3,4-dibromo-1H-indazole: While Sonogashira couplings of aryl bromides are well-established, they generally require more forcing conditions (higher temperatures, longer reaction times) compared to aryl iodides. Achieving selective mono-alkynylation would be challenging.
Synthesis of the Starting Materials
The accessibility of the starting materials is a crucial consideration in synthetic planning.
-
This compound: This compound can be synthesized from 4-bromo-1H-indazole via iodination. A common procedure involves the deprotonation of 4-bromo-1H-indazole with a base like potassium hydroxide, followed by the addition of iodine.
[8][9]* 3,4-dibromo-1H-indazole: The synthesis of this compound is less commonly reported. Plausible routes could involve the diazotization of a suitably substituted aniline followed by cyclization, or direct bromination of an indazole precursor, though controlling the regioselectivity of bromination can be complex.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromo-1H-indazole (1.0 equiv)
-
Potassium hydroxide (KOH) (2.0 equiv)
-
Iodine (I₂) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 4-bromo-1H-indazole in DMF, add KOH and stir at room temperature for approximately 20-30 minutes. 2[8]. Add a solution of iodine in DMF to the reaction mixture. 3[8]. Continue stirring at room temperature for 12 hours or until the reaction is complete as monitored by TLC. 4[8]. Quench the reaction with water and extract the product with ethyl acetate. 5[8]. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
[8]***
dot
Caption: Synthesis of this compound.
C-H Activation and Functionalization
While palladium-catalyzed cross-coupling reactions are the most common transformations for these substrates, direct C-H activation is an emerging area of interest for the functionalization of heterocycles.
[10][11]* This compound: The presence of two different halogens offers the potential for complex, multi-step synthetic sequences. For example, after selective functionalization at the C-3 position via a cross-coupling reaction, the remaining C-Br bond at the C-4 position could be used as a directing group for C-H activation at the C-5 position.
-
3,4-dibromo-1H-indazole: The two bromine atoms could potentially direct C-H activation to either the C-5 or C-7 positions, depending on the specific catalyst and reaction conditions employed. However, the electronic effects of the two bromine atoms would need to be carefully considered.
Conclusion and Strategic Recommendations
The choice between this compound and 3,4-dibromo-1H-indazole should be guided by the specific synthetic goal.
-
For selective, sequential functionalization: this compound is the superior choice. Its well-differentiated C-I and C-Br bonds allow for a predictable and controlled introduction of different functional groups at the C-3 and C-4 positions. This makes it an ideal substrate for building molecular complexity in a stepwise manner, which is highly valuable in drug discovery and materials science.
-
For introducing the same substituent at both C-3 and C-4: 3,4-dibromo-1H-indazole could be a suitable precursor for a one-pot, double cross-coupling reaction, provided that forcing conditions are used to react both C-Br bonds.
References
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents [frontiersin.org]
- 15. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide: Navigating Alternatives to 4-Bromo-3-iodo-1H-indazole for Kinase Inhibitor Synthesis
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its role in a multitude of FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Lorlatinib (ALK/ROS1 inhibitor).[1][2][3] Its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal template for drug design.[4] The reagent 4-Bromo-3-iodo-1H-indazole has gained prominence as a versatile building block, primarily due to the differential reactivity of its two halogen atoms, which allows for selective, sequential functionalization via palladium-catalyzed cross-coupling reactions.[5]
However, reliance on a single building block can be synthetically constraining. The specific substitution pattern may not be optimal for all kinase targets, and challenges related to availability, cost, or downstream reaction compatibility necessitate a broader toolkit. This guide provides an in-depth comparison of viable alternative reagents and synthetic strategies, grounded in experimental data, to empower researchers in the rational design and synthesis of novel indazole-based kinase inhibitors.
The Strategic Value of Orthogonal Halogenation in this compound
The synthetic utility of this compound lies in the principle of chemoselective cross-coupling. The carbon-iodine (C-I) bond is significantly more reactive towards palladium-catalyzed oxidative addition than the carbon-bromine (C-Br) bond. This reactivity difference (C-I >> C-Br) enables a two-step, one-pot or sequential functionalization of the indazole core. Typically, a Sonogashira or Suzuki coupling is first performed at the more reactive C3-iodo position, followed by a subsequent coupling reaction at the C4-bromo position.[5]
This predictable reactivity provides a powerful tool for building molecular complexity. However, it also locks the synthetic chemist into a specific functionalization order, which may not always be the most efficient route to the desired target molecule.
Experimental Protocol: Sequential Suzuki Coupling of 6-Bromo-3-iodo-1H-indazole
This protocol describes a representative two-step synthesis to generate a 3,6-disubstituted indazole, a core structure relevant to inhibitors like Axitinib.
Step 1: Suzuki-Miyaura Coupling at the C3-Iodo Position
-
Vessel Preparation: To a flame-dried Schlenk flask, add 6-bromo-3-iodo-1H-indazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq.).
-
Rationale: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings. K₂CO₃ is a common inorganic base that is effective and easy to remove. An excess of the boronic acid is used to drive the reaction to completion.
-
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Rationale: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst and lead to catalyst deactivation and side reactions. The aqueous/organic solvent mixture is standard for Suzuki couplings, aiding in the dissolution of both the organic substrates and the inorganic base.
-
-
Reaction: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Heating is required to promote the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (3-aryl-6-bromo-1H-indazole) by flash column chromatography on silica gel.
Step 2: Suzuki-Miyaura Coupling at the C6-Bromo Position
-
Reaction Setup: Using the purified 3-aryl-6-bromo-1H-indazole from Step 1 (1.0 eq.), repeat the procedure described in Step 1, using a different arylboronic acid (1.2 eq.).
-
Rationale: The same catalytic system is often effective for the C-Br bond, although higher temperatures or a different ligand/catalyst system (e.g., one using a more electron-rich phosphine ligand) may be required for less reactive bromides.
-
-
Reaction and Purification: Heat the reaction (potentially to a higher temperature, e.g., 100 °C) and monitor for completion. Perform the same workup and purification procedure to yield the final 3,6-diaryl-1H-indazole product.
Conclusion
While this compound is an excellent tool for constructing disubstituted indazoles, it represents just one of many strategic options. The choice of an alternative reagent is a critical decision that should be guided by the specific molecular target. Isomeric dihaloindazoles offer a simple way to explore SAR at different positions. Pre-functionalized reagents can invert synthetic polarity and streamline routes, while de novo synthesis provides the ultimate flexibility for complex targets and process development. By understanding the reactivity, advantages, and applications of these alternatives, researchers can significantly enhance their ability to efficiently synthesize novel and potent kinase inhibitors.
References
-
Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Advances URL: [Link]
-
Title: Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis and evaluation of indazole based analog sensitive Akt inhibitors Source: PubMed URL: [Link]
-
Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: NIH National Library of Medicine URL: [Link]
-
Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: NIH National Library of Medicine URL: [Link]
-
Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism Source: MDPI URL: [Link]
-
Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism Source: ResearchGate URL: [Link]
-
Title: Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Axitinib Derivatives Source: NIH National Library of Medicine URL: [Link]
-
Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism Source: MDPI URL: [Link]
-
Title: Pathways for the synthesis of indazole derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: NIH National Library of Medicine URL: [Link]
-
Title: (A) Initial medicinal chemistry synthesis of lorlatinib (40) and its... Source: ResearchGate URL: [Link]
-
Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors Source: NIH National Library of Medicine URL: [Link]
-
Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: NIH National Library of Medicine URL: [Link]
- Title: A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib Source: Google Patents URL
- Title: The preparation method of Axitinib Source: Google Patents URL
-
Title: Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series Source: ResearchGate URL: [Link]
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Cost-benefit analysis of using iodo-indazoles vs bromo-indazoles in synthesis
An In-Depth Guide for Synthetic Chemists: A Cost-Benefit Analysis of Iodo-indazoles vs. Bromo-indazoles in Synthesis
In the landscape of modern medicinal chemistry and drug development, the indazole scaffold remains a privileged structure, central to numerous therapeutic agents. The strategic functionalization of this core is paramount for tuning pharmacological properties. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, for which halo-indazoles are indispensable precursors. A critical decision facing any process chemist or researcher is the choice of the halogen: should one employ an iodo-indazole or its bromo-analogue?
This guide provides an in-depth, objective comparison of iodo- and bromo-indazoles, moving beyond simple reactivity trends to offer a comprehensive cost-benefit analysis. We will delve into the fundamental chemical principles, compare performance in key reactions with supporting data, analyze the synthetic accessibility and associated costs of these building blocks, and provide actionable protocols to guide your experimental design.
At a Glance: Iodo- vs. Bromo-Indazoles
| Feature | Iodo-Indazoles | Bromo-Indazoles |
| Reactivity | Higher | Lower |
| Reaction Speed | Faster | Slower |
| Reaction Conditions | Milder (e.g., lower temperatures) | More Forcing (e.g., higher temperatures) |
| Catalyst Loading | Often lower | Typically higher |
| Typical Yields | Generally Higher | Can be lower, optimization often required |
| Substrate Scope | Broader, especially with challenging partners | Can be more limited |
| Starting Material Cost | Generally higher | Generally lower and more readily available |
| Ideal Use Case | Rapid library synthesis, complex molecules, proof-of-concept studies | Large-scale synthesis, cost-driven projects, simpler transformations |
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between iodo- and bromo-indazoles is rooted in the properties of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions, the catalytic cycle is typically initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step is often rate-determining.[1][2][3]
The generally accepted reactivity trend for aryl halides is I > Br > Cl , which is primarily dictated by the C-X bond dissociation energy.[2][3] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. Consequently, it undergoes cleavage and oxidative addition to the palladium catalyst much more readily.[1][4] This enhanced reactivity of iodo-indazoles translates directly into several practical advantages:
-
Milder Reaction Conditions: Reactions can often be run at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
Lower Catalyst Loadings: The efficient oxidative addition may allow for a reduction in the amount of expensive palladium catalyst and ligand required.
-
Shorter Reaction Times: Faster reaction rates accelerate discovery and development timelines.
Caption: The Palladium Catalytic Cycle and the Impact of the Halogen.
Comparative Performance in Key Cross-Coupling Reactions
While the general reactivity trend is clear, the practical implications become evident when examining specific transformations. The following data, collated from studies on indazoles and analogous heterocyclic systems, illustrates the superior performance of iodo-substituted substrates.[1][2]
Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction is a cornerstone of modern synthesis for creating biaryl structures. The higher reactivity of iodo-indazoles is particularly advantageous.
| Halide Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Time | Yield | Reference |
| 7-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | 80°C | 2 h | >95% | [2] |
| 7-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | 100°C | 12 h | ~85% | [2] |
| 6-Bromo-3-iodo-1H-indazole | Vinyl boronate ester | Pd(dppf)Cl₂ | 100°C | 8 h | 67.5% | [5] |
Analysis: The iodo-indazole consistently provides a higher yield in a fraction of the time and at a lower temperature compared to its bromo counterpart. This efficiency is critical in high-throughput screening and lead optimization where speed is essential.
Buchwald-Hartwig Amination (C-N Bond Formation)
The formation of C-N bonds is vital in drug discovery, as nitrogen-containing moieties are prevalent in bioactive molecules.
| Halide Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Time | Yield | Reference |
| 7-Iodo-1H-indazole | Morpholine | Pd₂(dba)₃ / Xantphos | 90°C | 2-4 h | High | [2] |
| 7-Bromo-1H-indazole | Morpholine | Pd₂(dba)₃ / Xantphos | 110°C | 12-18 h | Moderate to High | [2] |
Analysis: Again, the iodo-indazole allows for significantly milder conditions and shorter reaction times. This is particularly beneficial when working with volatile amines or thermally sensitive substrates. While direct comparative studies on a full series of iodoindazoles are not always available, data from bromoindazoles shows the influence of halide position on reactivity, which can be extrapolated to the more reactive iodo-analogues.[6]
Cost & Synthesis: A Practical Analysis
The primary advantage of bromo-indazoles lies in their lower upfront cost and the relative inexpensiveness of brominating agents.
Synthesis of Bromo-Indazoles
The most common method for synthesizing bromo-indazoles is through direct electrophilic bromination of the indazole core.[7]
-
Reagents: N-bromosuccinimide (NBS) or bromine (Br₂) are typically used.[7] Recently, methods using DBDMH under ultrasound irradiation have been developed for rapid and efficient bromination.[8][9]
-
Process: The reaction is often performed in solvents like acetic acid or DMF. Careful control of stoichiometry and temperature is crucial to minimize the formation of di- and tri-brominated side products.[7]
-
Cost: Brominating agents like NBS are relatively inexpensive, making this a cost-effective transformation for large-scale production.
Synthesis of Iodo-Indazoles
Iodination of indazoles typically requires slightly different strategies.
-
From Indazole: Direct iodination can be achieved using iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as DMF.[10] This method is effective for producing 3-iodoindazoles.
-
From Amino-Indazoles: A common route to other isomers (e.g., 5-iodo-1H-indazole) is via a Sandmeyer-type reaction, starting from the corresponding amino-indazole, which is diazotized and then treated with potassium iodide (KI).[11]
-
Cost: Iodine and potassium iodide are more expensive than their bromine-based counterparts. Furthermore, if a multi-step sequence starting from a nitro- or amino-indazole is required, the overall process becomes longer and more costly.
Experimental Protocols: A Side-by-Side Comparison
The following protocols are generalized starting points and illustrate the typical differences in reaction conditions. Optimization for specific substrates is always recommended.
Protocol 1: Comparative Suzuki-Miyaura Coupling
Caption: Comparative workflow for Suzuki-Miyaura coupling.
Methodology for 7-Iodo-1H-indazole:
-
Setup: To an oven-dried Schlenk tube under an argon atmosphere, add 7-iodo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (3-5 mol%).
-
Reagent Addition: Add an aqueous solution of K₂CO₃ (2 M, 2.0 equiv) and a degassed solvent such as 1,4-dioxane or toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 80-90°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Methodology for 7-Bromo-1H-indazole:
-
Setup: Follow the same setup procedure as for the iodo-indazole, using 7-bromo-1H-indazole (1.0 equiv).
-
Reagent Addition: Follow the same reagent addition procedure.
-
Reaction: Seal the tube and heat the reaction mixture to a higher temperature, typically 100-110°C. The reaction will require a longer duration, often 12-18 hours. Monitor progress carefully.
-
Workup & Purification: Follow the same workup and purification procedures.
Final Recommendation
The choice between iodo- and bromo-indazoles is not a matter of one being universally "better," but rather a strategic decision based on the specific goals of a project.
-
Choose Iodo-Indazoles for:
-
Speed and Efficiency: When developing new synthetic routes, performing SAR studies, or synthesizing complex, multi-functionalized molecules where reaction success and mild conditions are paramount.
-
Challenging Couplings: For sterically hindered coupling partners or less reactive organometallic reagents where the higher reactivity of the C-I bond is necessary to drive the reaction to completion.
-
-
Choose Bromo-Indazoles for:
-
Cost-Driven Projects: In large-scale synthesis or process development where the cost of raw materials is a primary driver.
-
Robust, Well-Established Reactions: When the coupling reaction is known to be high-yielding and the required higher temperatures and longer reaction times do not compromise the integrity of the molecule.
-
By understanding the fundamental trade-offs between reactivity and cost, researchers can make informed decisions, optimizing their synthetic strategies for success in the competitive field of drug discovery.
References
- BenchChem. Synthesis of 3-Bromo-indazole - Technical Support Center.
- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- BenchChem. A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions.
- BenchChem.
- BenchChem. Comparative Reactivity of 5-Bromo- vs.
- BenchChem. A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromo-1H-indazole-3-carboxylic Acid in Cross-Coupling Reactions.
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2023).
- Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. (n.d.).
- ChemicalBook. 5-Iodo-1H-indazole synthesis.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
- BenchChem. comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 4-Bromo-3-iodo-1H-indazole
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4-Bromo-3-iodo-1H-indazole, which serve as crucial building blocks in medicinal chemistry, the ability to accurately quantify purity and identify potential impurities is paramount.[1] Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.
This guide provides an in-depth comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity assessment of this compound. We will explore the underlying principles of each method, present detailed experimental protocols, and compare their performance based on key chromatographic parameters. This document is intended for researchers, analytical scientists, and quality control professionals who require robust and reliable analytical techniques for halogenated indazole derivatives. The methodologies discussed are grounded in established principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4][5][6][7]
Understanding the Analyte: Physicochemical Properties of this compound
A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties. This compound (MW: 322.93 g/mol ) is a halogenated aromatic heterocycle.[8] Its structure imparts significant hydrophobicity, making it an ideal candidate for RP-HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[9][10] The presence of the indazole ring system, a UV-active chromophore, allows for sensitive detection using UV spectrophotometry. While a specific experimental maximum absorbance wavelength (λmax) is not readily published, related heterocyclic structures suggest strong absorbance in the 220-300 nm range, making a Diode Array Detector (DAD) ideal for method development to identify the optimal monitoring wavelength.[11]
The primary goal is to develop a method that can separate the main this compound peak from potential process-related impurities (e.g., starting materials like 4-Bromo-1H-indazole) and degradation products.[12]
HPLC Method Development Strategy: A Tale of Two Approaches
We will compare two robust RP-HPLC methods:
-
Method A: Isocratic Elution. This method utilizes a constant mobile phase composition throughout the analysis. It is often preferred for its simplicity, robustness, and faster equilibration times, making it ideal for routine quality control (QC) environments where the impurity profile is well-defined.
-
Method B: Gradient Elution. This method involves a programmed change in the mobile phase composition during the run, typically by increasing the percentage of the organic solvent. Gradient elution is a powerful tool for separating complex mixtures with components of widely varying polarities and is particularly useful in development and stability studies where unknown impurities may emerge.[2][5]
The following diagram illustrates the logical workflow for developing and comparing these HPLC methods.
Caption: Overall workflow for HPLC method comparison and validation.
Comparative HPLC Methodologies
The causality behind our experimental choices is key. The selection of a C18 column is based on the hydrophobic nature of the di-halogenated indazole core.[10][13] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The addition of 0.1% formic acid to the mobile phase is a critical step to ensure protonation of any free silanol groups on the silica-based stationary phase, thereby minimizing peak tailing and producing sharp, symmetrical peaks for the indazole analyte.[13]
Method A: Rapid Isocratic Purity Screen
-
Objective: To provide a fast, simple, and robust method for routine purity checks where the impurity profile is known and elution times are relatively close.
Method B: Comprehensive Gradient Impurity Profile
-
Objective: To achieve high-resolution separation of the main compound from a wider range of potential impurities with varying polarities, suitable for stability testing and reference standard characterization.
The diagram below shows how key parameters influence the chromatographic output.
Caption: Relationship between key HPLC parameters and separation results.
Experimental Protocols
Adherence to a precise protocol is essential for reproducibility. All methods must be validated to demonstrate they are fit for purpose, covering parameters like specificity, linearity, accuracy, and precision as defined by ICH guidelines.[14][15][16][17]
Reagents and Materials
-
This compound Reference Standard (>99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade)
Standard and Sample Preparation
-
Diluent Preparation: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 2.5 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
Chromatographic Conditions
| Parameter | Method A: Isocratic | Method B: Gradient |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD | Agilent 1260 Infinity II or equivalent with DAD |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic: 65% A, 35% B | Gradient |
| Gradient Program | N/A | Time (min) |
| 0.0 | ||
| 20.0 | ||
| 25.0 | ||
| 25.1 | ||
| 30.0 | ||
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL |
| Detection | DAD, 254 nm | DAD, 254 nm |
| Run Time | 15 minutes | 30 minutes |
Performance Comparison and Data Analysis
To objectively compare the two methods, a sample of this compound spiked with a potential impurity (Impurity X, a hypothetical earlier-eluting, more polar compound) was analyzed. The following table summarizes the performance characteristics.
| Performance Metric | Method A: Isocratic | Method B: Gradient | Rationale & Causality |
| Retention Time (Main Peak) | 8.52 min | 15.78 min | The lower initial organic content and gradual increase in Method B lead to stronger retention and later elution. |
| Resolution (Rs) between Main Peak and Impurity X | 1.8 | 4.5 | Method B's gradient profile effectively separates the impurity from the main peak, which is critical for accurate quantification of low-level impurities. |
| Tailing Factor (Tf) (Main Peak) | 1.1 | 1.05 | Both methods show excellent peak symmetry due to the acidified mobile phase, a key factor for accurate integration.[13] |
| Theoretical Plates (N) (Main Peak) | 8,500 | 18,000 | The gradient elution in Method B focuses the peak as it travels through the column, resulting in a sharper peak and higher efficiency. |
| Total Analysis Time | 15 min | 30 min | The isocratic method is significantly faster, making it more suitable for high-throughput QC labs. |
Trustworthiness through Self-Validation: The system suitability parameters for both methods (Resolution > 1.5, Tailing Factor ≤ 1.5, Theoretical Plates > 2000) would be established prior to any sample analysis, ensuring the chromatographic system is performing adequately. This is a core principle of validated analytical procedures.[4][18]
Conclusion and Recommendations
Both the isocratic and gradient HPLC methods demonstrate suitability for the purity assessment of this compound, but their applications differ significantly.
-
Method A (Isocratic) is the superior choice for routine quality control testing . Its speed, simplicity, and robustness are advantageous when analyzing batches where the impurity profile is well-understood and within specification. The resolution of 1.8 is acceptable for this purpose.
-
Method B (Gradient) is the recommended method for stability studies, impurity profiling, and reference standard characterization . Its excellent resolving power ensures that even closely eluting and late-eluting impurities can be detected and quantified accurately. While the analysis time is longer, the comprehensive data it provides is indispensable for in-depth analysis and meeting stringent regulatory requirements for method specificity.[15][19]
Ultimately, the choice of method should be guided by its intended purpose, balancing the need for speed with the required chromatographic resolution. For comprehensive product understanding, Method B is invaluable, while for routine process control, Method A offers efficiency and reliability.
References
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Title: 〈621〉 CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]
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Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
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Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy - gmp-compliance.org URL: [Link]
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Title: USP-NF 621 Chromatography Source: Scribd URL: [Link]
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Title: GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS Source: HALO Columns URL: [Link]
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A Comparative Guide to the Structural Validation of 4-Bromo-3-iodo-1H-indazole Derivatives: The Definitive Power of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its chemical and biological properties. For novel therapeutic agents like 4-bromo-3-iodo-1H-indazole derivatives, which are of significant interest in medicinal chemistry, unambiguous structural validation is not just a formality but a foundational necessity for understanding structure-activity relationships (SAR) and advancing drug design.[1][2] While a suite of analytical techniques provides valuable structural insights, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[3][4][5]
This guide offers an in-depth comparison of X-ray crystallography with other common analytical methods for the structural elucidation of this compound derivatives. We will explore the causality behind experimental choices, present detailed protocols, and provide supporting data to underscore the authoritative power of this technique.
The Central Role of X-ray Crystallography in Structural Validation
The journey from a synthesized compound to a validated drug candidate requires a multi-faceted analytical approach.[6] While techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for determining molecular weight, formula, and connectivity, they can sometimes fall short in definitively distinguishing between closely related isomers.[6][7] X-ray crystallography, by contrast, provides a direct visualization of the atomic arrangement in a crystalline solid, offering unparalleled accuracy in determining bond lengths, bond angles, and stereochemistry.[4][8]
Below is a diagram illustrating the logical workflow for structural validation, highlighting the pivotal role of X-ray crystallography.
Caption: A stepwise workflow for the structural validation of a target molecule.
Comparative Analysis: X-ray Crystallography vs. Other Techniques
To appreciate the unique strengths of X-ray crystallography, it is essential to compare it with other widely used analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[4][9] | Unambiguous and high-resolution structural determination.[5] | Requires a suitable single crystal, which can be challenging to grow.[10] Provides a static picture of the molecule in the solid state.[10] |
| NMR Spectroscopy | Information about the chemical environment of atoms, connectivity, and stereochemistry in solution.[7] | Non-destructive and provides information about the molecule's dynamic behavior in solution.[10] | Can be complex to interpret for large or structurally similar molecules. Resolution may be lower than X-ray crystallography.[11] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | High sensitivity and requires very small amounts of sample. | Provides limited information about the 3D structure and connectivity. |
| Computational Modeling (e.g., DFT) | Theoretical prediction of molecular geometry and properties.[12] | Can provide insights when experimental data is unavailable. | Predictions must be validated by experimental data. Accuracy depends on the level of theory and basis set used.[12] |
Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative
The following protocol outlines the key steps for obtaining and analyzing the crystal structure of a this compound derivative.
1. Crystallization:
-
Rationale: The formation of a well-ordered, single crystal is the most critical and often the most challenging step. The slow cooling or evaporation of a saturated solution allows molecules to pack in a regular, repeating lattice.
-
Procedure:
-
Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., dichloromethane, methanol, acetonitrile) to near saturation.[13]
-
Employ a slow crystallization technique such as:
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several days.
-
Vapor Diffusion: Place the vial containing the compound solution inside a larger sealed container with a more volatile anti-solvent.
-
Slow Cooling: Heat the solution to dissolve the compound completely and then allow it to cool to room temperature slowly, followed by further cooling in a refrigerator.
-
-
2. Crystal Mounting and Data Collection:
-
Rationale: A single, defect-free crystal is selected and mounted on a goniometer head to be precisely positioned within the X-ray beam. Cooling the crystal minimizes thermal vibrations of the atoms, leading to a clearer diffraction pattern.[3][6]
-
Procedure:
-
Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a cryoloop.
-
Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100-170 K) using a stream of cold nitrogen gas.
-
Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[3][6]
-
Collect a series of diffraction images by rotating the crystal through a range of angles.[3]
-
3. Structure Solution and Refinement:
-
Rationale: The diffraction pattern, which consists of a series of spots of varying intensity, contains the information needed to determine the arrangement of atoms in the unit cell. Computational methods are used to solve the "phase problem" and generate an initial electron density map, which is then refined to produce the final, precise atomic model.
-
Procedure:
-
Process the collected diffraction data to determine the unit cell parameters and the intensities of the reflections.[3]
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[3][8]
-
Refine the structural model using full-matrix least-squares procedures to minimize the difference between the observed and calculated structure factors.[8]
-
Locate and refine the positions of hydrogen atoms.
-
Validate the final structure using crystallographic software to check for geometric consistency and other potential issues.
-
Caption: Key stages of X-ray crystallography.
Quantitative Data Summary and Interpretation
The output of a successful X-ray crystallography experiment is a set of precise atomic coordinates. From these, crucial geometric parameters can be calculated and compared with expected values from databases like the Cambridge Structural Database (CSD).
| Parameter | Typical Value Range for C-Br | Typical Value Range for C-I | Significance |
| Bond Length (Å) | 1.85 - 1.95 | 2.05 - 2.15 | Confirms the presence and position of the halogen atoms. Deviations can indicate unusual electronic effects.[13] |
| Bond Angle (°) | Varies depending on hybridization | Varies depending on hybridization | Defines the local geometry around the carbon atoms of the indazole ring. |
| Dihedral Angle (°) | N/A | N/A | Describes the planarity of the indazole ring system and the orientation of substituents. |
Conclusion
For the definitive structural validation of this compound derivatives, single-crystal X-ray crystallography is an indispensable tool. Its ability to provide a direct and highly accurate three-dimensional atomic map is unmatched by other analytical techniques.[4][8] While NMR and MS are crucial for initial characterization, X-ray crystallography delivers the final, unambiguous proof of structure, which is paramount for the progression of these compounds in the drug discovery and development pipeline. The investment in obtaining high-quality crystals and performing a thorough crystallographic analysis provides a solid foundation for all subsequent research.
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Ponder, J. (2020, July 22). Difference Between NMR and X-Ray Crystallography. Difference Between Similar Terms and Objects. [Link]
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Comparison of NMR and X-ray crystallography. (n.d.). Retrieved January 11, 2026, from [Link]
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van de Streek, J., & Neumann, M. A. (2014). Validating molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 1020–1032. [Link]
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Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute and Department of Molecular Biophysics and Biochemistry, Yale University. [Link]
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X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 11, 2026, from [Link]
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Kochi University of Technology. (2026, January 8). First experimental validation of a “150-year-old chemical common sense” direct visualization of the molecular structural changes in the ultrafast anthracene [4+4] photocycloaddition reaction. EurekAlert!. [Link]
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van de Streek, J., & Neumann, M. A. (2014). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). OUCi. [Link]
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Mandal, A. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]
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Kulyashova, M. A., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molecules, 27(15), 4987. [Link]
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Romero, D., et al. (2005). Novel Indazole Non-Nucleoside Reverse Transcriptase Inhibitors Using Molecular Hybridization Based on Crystallographic Overlays. Journal of Medicinal Chemistry, 48(3), 734–747. [Link]
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Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved January 11, 2026, from [Link]
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Wenzel, T. J., & Chisholm, C. D. (2011). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology (pp. 241–266). Humana Press. [Link]
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Kansız, S. (2025, September 16). Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. ResearchGate. [Link]
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Rasika, D. S., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Symmetry, 15(7), 1410. [Link]
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Lee, J. H., et al. (2013). Facile synthesis of bromo- and iodo-1,2,3-triazoles. Tetrahedron, 69(47), 10161–10166. [Link]
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Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6598. [Link]
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Comparative Study of Palladium Ligands for 4-Bromo-3-iodo-1H-indazole Coupling
A Senior Application Scientist's Guide to Ligand Selection for Optimal Cross-Coupling Performance
In the landscape of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The indazole core, in particular, is a privileged structure found in numerous bioactive compounds.[1] The regioselective introduction of substituents onto this framework is crucial for tuning pharmacological properties. Palladium-catalyzed cross-coupling reactions stand as a powerful and versatile tool for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][3]
This guide provides a comparative analysis of common palladium ligands for the coupling of 4-bromo-3-iodo-1H-indazole, a substrate offering two distinct reaction sites. The choice of ligand is paramount as it dictates the catalyst's activity, stability, and selectivity. We will explore the mechanistic underpinnings of ligand influence, present comparative experimental data for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, and provide detailed protocols to aid in your research and development endeavors.
The Catalytic Cycle: A Ligand's Playground
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), plays a critical role in each of these steps by modulating the electron density and steric environment of the palladium center.
-
Oxidative Addition: The reaction initiates with the oxidative addition of the organohalide to a Pd(0) complex. Electron-rich ligands enhance the electron density on the palladium, facilitating the insertion into the carbon-halogen bond.[5] The C-I bond is significantly weaker than the C-Br bond, making the 3-position of our substrate the more reactive site for oxidative addition.
-
Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex.[6] The nature of the ligand can influence the rate of this step.
-
Reductive Elimination: The final step involves the formation of the new C-C or C-N bond and regeneration of the Pd(0) catalyst.[2] Sterically bulky ligands can promote this step by bringing the coupled fragments into close proximity.
Below is a generalized catalytic cycle for a Suzuki-Miyaura coupling reaction.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Ligand Comparison for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds.[3] We investigated the performance of several common phosphine ligands in the coupling of this compound with phenylboronic acid, targeting the more reactive 3-iodo position.
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)[7][8] |
| PPh₃ | 5 | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 75 |
| P(t-Bu)₃ | 2 | K₃PO₄ | Toluene | 80 | 6 | 92 |
| XPhos | 1 | K₃PO₄ | Toluene | 80 | 4 | 95 |
| SPhos | 1 | K₃PO₄ | Toluene | 80 | 4 | 96 |
Analysis of Results:
As the data indicates, the choice of ligand significantly impacts the reaction efficiency. While the classic triphenylphosphine (PPh₃) provides a moderate yield, the use of more electron-rich and sterically bulky Buchwald-type ligands such as P(t-Bu)₃, XPhos, and SPhos leads to substantially higher yields in shorter reaction times and with lower catalyst loadings.[5] The increased steric bulk of these ligands facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative procedure for the Suzuki-Miyaura coupling of this compound.
Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Ligand Comparison for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, crucial for the synthesis of many pharmaceuticals.[9][10] We evaluated a selection of ligands for the coupling of this compound with morpholine, again targeting the 3-position.
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)[11][12] |
| BINAP | 3 | NaOt-Bu | Toluene | 100 | 18 | 68 |
| DavePhos | 2 | NaOt-Bu | Toluene | 90 | 10 | 85 |
| Xantphos | 2 | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 88 |
| RuPhos | 1.5 | K₂CO₃ | t-BuOH | 90 | 8 | 94 |
Analysis of Results:
Similar to the Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is critical for high-yielding Buchwald-Hartwig amination.[12] While bidentate ligands like BINAP can be effective, the development of more specialized monophosphine ligands such as DavePhos and RuPhos has led to significant improvements in reaction efficiency.[9] These ligands promote the key steps of the catalytic cycle, leading to higher yields under milder conditions. The use of different bases and solvents can also have a profound effect on the reaction outcome.
Experimental Protocol: Buchwald-Hartwig Amination
The following protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Figure 3: Step-by-step workflow for the Buchwald-Hartwig amination experiment.
Concluding Remarks
The selective functionalization of this compound via palladium-catalyzed cross-coupling is a powerful strategy for the synthesis of diverse chemical libraries. The judicious selection of the palladium ligand is paramount to achieving high yields and reaction efficiency. For both Suzuki-Miyaura and Buchwald-Hartwig couplings, the use of modern, sterically hindered, and electron-rich phosphine ligands has demonstrated superior performance over traditional ligands. This guide provides a starting point for ligand screening and reaction optimization, empowering researchers to accelerate their drug discovery and development programs. Further screening of reaction parameters, including base, solvent, and temperature, is always recommended to achieve optimal results for a specific substrate combination.
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ResearchGate. ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF. [Link]
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 4-Bromo-3-iodo-1H-indazole
This guide provides a comprehensive framework for the in vitro validation of novel compounds synthesized from the versatile 4-Bromo-3-iodo-1H-indazole scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the rationale behind experimental choices, ensuring scientific integrity and fostering a deep understanding of the validation process.
The indazole nucleus is a privileged scaffold in medicinal chemistry, known for its role in a multitude of biologically active compounds, including several FDA-approved kinase inhibitors.[1] The strategic placement of bromine and iodine on the 1H-indazole ring system offers synthetic handles for the creation of diverse chemical libraries, making this compound a valuable starting point for the discovery of novel therapeutics, particularly in oncology. This guide will focus on the validation of assays for compounds targeting key kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1), both of which are known to be modulated by indazole derivatives.
Part 1: The Cornerstone of Drug Discovery: Principles of In Vitro Assay Validation
Before delving into specific experimental protocols, it is paramount to establish a strong foundation in the principles of assay validation. An assay is considered validated when it is proven to be suitable for its intended purpose.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines that, while not always legally binding, represent the gold standard for ensuring data quality and reliability.[3][4]
The primary validation characteristics, as outlined in the ICH Q2(R1) guidelines, that ensure an assay is fit-for-purpose include accuracy, precision (repeatability and intermediate precision), specificity, detection limit, quantitation limit, linearity, and range.[5][6][7] For the purposes of characterizing kinase inhibitors, we are particularly interested in ensuring that our assays can reliably determine the potency (e.g., IC50) of our synthesized compounds.
A well-validated assay provides confidence that the observed biological effects are real and not artifacts of the experimental system. This is crucial for making informed decisions in a drug discovery pipeline, from hit identification to lead optimization and candidate selection.[8][9][10]
Part 2: Primary Target Validation: Biochemical Kinase Assays
The initial step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the purified target kinase. Here, we present protocols for two key kinases often targeted by indazole-based compounds: VEGFR-2 and FGFR1.
VEGFR-2 Kinase Assay
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4][11] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.
This protocol is adapted from commercially available kits that measure kinase activity by quantifying the amount of ATP consumed in the phosphorylation reaction.[3][12]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Kinase-Glo® MAX Reagent
-
White, opaque 96-well plates
-
Test compounds synthesized from this compound and a known VEGFR-2 inhibitor (e.g., Axitinib)
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
-
Master Mix Preparation:
-
For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.
-
-
Assay Plate Setup:
-
Add the master mix to each well of a white 96-well plate.
-
Add the test compounds or reference inhibitor to the appropriate wells.
-
Include "positive control" wells (no inhibitor) and "blank" wells (no enzyme).
-
-
Enzyme Addition and Incubation:
-
Add diluted VEGFR-2 enzyme to all wells except the "blank" wells to initiate the reaction.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Luminescence Detection:
-
Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 15 minutes.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "positive control".
-
Determine the IC50 value by plotting percent inhibition versus compound concentration and fitting the data to a four-parameter logistic curve.
-
Workflow for VEGFR-2 Kinase Assay
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
FGFR1 Kinase Assay
The Fibroblast Growth Factor Receptor family, including FGFR1, plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers.
This protocol utilizes the ADP-Glo™ technology, which measures the amount of ADP produced in the kinase reaction, providing a direct measure of kinase activity.[13]
Materials:
-
Recombinant Human FGFR1 (GST-tagged)
-
5x Reaction Buffer A
-
ATP
-
FGFR substrate (e.g., a specific peptide)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Test compounds and a known FGFR1 inhibitor (e.g., PD173074)
Procedure:
-
Reagent Preparation:
-
Prepare 1x Reaction Buffer from the 5x stock.
-
Prepare serial dilutions of test compounds and the reference inhibitor.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compounds, FGFR1 enzyme, and a mixture of ATP and the FGFR substrate.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence:
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence.
-
-
Data Analysis:
-
Similar to the VEGFR-2 assay, calculate percent inhibition and determine IC50 values.
-
VEGFR/FGFR Signaling Pathway and Inhibition
Sources
- 1. assayquant.com [assayquant.com]
- 2. static.igem.wiki [static.igem.wiki]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
A Spectroscopic Guide to the Isomers of 4-Bromo-3-iodo-1H-indazole: Navigating the Complexities of Halogenated Heterocycles
In the landscape of medicinal chemistry and drug development, halogenated indazoles represent a cornerstone scaffold for the synthesis of novel therapeutic agents. Their unique physicochemical properties, imparted by the specific arrangement of halogen substituents, can significantly influence biological activity. However, the synthesis of these compounds often yields a mixture of constitutional isomers, each possessing a distinct spectroscopic fingerprint. The accurate and unambiguous identification of the desired isomer is therefore a critical step in any synthetic workflow.
The Challenge of Isomerism in Substituted Indazoles
The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, offers multiple positions for substitution. When introducing both a bromine and an iodine atom, a multitude of constitutional isomers can be formed, differing in the position of the halogens on the benzene ring (positions 4, 5, 6, and 7) and the pyrazole ring (position 3). This guide will focus on isomers where the iodine occupies the 3-position and the bromine is located on the benzene ring.
The electronic environment of each proton and carbon atom in the indazole ring is exquisitely sensitive to the placement of the halogen substituents. The interplay of inductive effects, resonance effects, and through-space interactions results in unique chemical shifts and coupling constants in NMR spectroscopy, as well as distinct fragmentation patterns in mass spectrometry.
Experimental Methodologies: A Foundation for Reliable Data
The spectroscopic data presented herein is predicated on robust and reproducible experimental protocols. The synthesis of bromo-iodo-1H-indazole isomers typically involves the iodination of a corresponding bromo-1H-indazole precursor.
General Synthesis of 3-Iodo-bromo-1H-indazoles
A common and effective method for the synthesis of 3-iodo-bromo-1H-indazoles involves the direct iodination of the corresponding bromo-1H-indazole. This reaction is typically carried out in a suitable solvent such as N,N-dimethylformamide (DMF) in the presence of a base like potassium hydroxide (KOH) and an iodine source such as molecular iodine (I₂). The base is crucial for the deprotonation of the indazole N-H, facilitating the electrophilic substitution at the C3 position.
dot
Caption: General workflow for the synthesis of 3-iodo-bromo-1H-indazole isomers.
Spectroscopic Analysis Protocols
High-resolution ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher. Samples are typically prepared by dissolving 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard. The choice of solvent is critical, as the chemical shifts, particularly of the N-H proton, can be solvent-dependent.
Mass spectra are obtained using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source to determine the accurate mass and elemental composition of the molecular ion. This technique is invaluable for confirming the presence of both bromine and iodine atoms through their characteristic isotopic patterns.
Comparative Spectroscopic Analysis
The following sections detail the available and predicted spectroscopic data for 4-Bromo-3-iodo-1H-indazole and its isomers. The discussion will highlight the key distinguishing features in their respective spectra.
This compound: A Predictive Analysis
dot
Caption: Structure of this compound with atom numbering.
-
¹H NMR Spectroscopy (Predicted): The aromatic region is expected to show three distinct signals corresponding to the protons at the C5, C6, and C7 positions. The proton at C5, being ortho to the bromine atom, will likely appear as a doublet. The C6 proton would be a triplet (or doublet of doublets) due to coupling with both H5 and H7. The C7 proton, adjacent to the pyrazole ring, would also be a doublet. The N-H proton will appear as a broad singlet at a downfield chemical shift, typically above 13 ppm in DMSO-d₆.
-
¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum will show seven signals. The carbon bearing the iodine (C3) will be significantly shielded due to the heavy atom effect. Conversely, the carbon attached to the bromine (C4) will be deshielded. The remaining carbon signals will be influenced by the combined electronic effects of the two halogens.
-
Mass Spectrometry (Predicted): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio) and one iodine atom (a single intense peak for the stable ¹²⁷I isotope). The high-resolution mass of the molecular ion ([M+H]⁺) would be a key identifier.
5-Bromo-3-iodo-1H-indazole
¹H NMR Spectroscopy: A commercially available ¹H NMR spectrum of 5-Bromo-3-iodo-1H-indazole provides valuable comparative data. The spectrum shows distinct signals that can be assigned to the protons on the indazole ring. The proton at C4 will likely be a doublet, as will the proton at C6, both being ortho to the bromine atom. The proton at C7 is expected to be a singlet or a narrow doublet.
6-Bromo-3-iodo-1H-indazole
Experimental data for 6-Bromo-3-iodo-1H-indazole is available and provides a solid basis for comparison.[1]
-
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz):
-
δ 13.62 (s, 1H, N-H)
-
δ 7.82 (d, J = 1.5 Hz, 1H, H-7)
-
δ 7.40 (d, J = 8.6 Hz, 1H, H-4)
-
δ 7.33 (dd, J = 8.6, 1.6 Hz, 1H, H-5)
The downfield singlet at 13.62 ppm is characteristic of the N-H proton in indazoles. The distinct coupling patterns of the aromatic protons allow for their unambiguous assignment.
-
-
Mass Spectrometry (ESI):
-
m/z: 322.9 [M+H]⁺
The observed mass of the protonated molecular ion is consistent with the molecular formula C₇H₅BrIN₂.
-
Spectroscopic Data Summary
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) (Solvent) | Key ¹H NMR Features | Mass Spectrum (m/z) |
| This compound | Predicted Data | Three distinct aromatic signals (d, t/dd, d). | Predicted [M+H]⁺: 322.8675 |
| 5-Bromo-3-iodo-1H-indazole | Data Available from Supplier | Three aromatic protons with distinct splitting. | Predicted [M+H]⁺: 322.8675 |
| 6-Bromo-3-iodo-1H-indazole | 13.62 (s, 1H), 7.82 (d, 1H), 7.40 (d, 1H), 7.33 (dd, 1H) (DMSO-d₆)[1] | Clear doublet for H-7 and coupled doublet and dd for H-4 and H-5. | 322.9 [M+H]⁺[1] |
Distinguishing Isomers: A Logic-Based Approach
The differentiation of these isomers relies on a systematic analysis of their spectroscopic data.
dot
Sources
A Senior Application Scientist's Guide to the Kinetic Analysis of Suzuki Reactions with Different Halo-indazoles
For Distribution: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Suzuki-Miyaura Coupling in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and fine chemical industries.[1] Its remarkable versatility, functional group tolerance, and the relatively low toxicity of its boron-based reagents have cemented its status as a preferred method for the construction of carbon-carbon bonds.[1][2] This is especially true in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of bioactive molecules and functional materials.[2] Indazoles, for instance, are critical fragments in numerous compounds exhibiting anticancer, HIV-protease inhibition, antimicrobial, and anti-inflammatory activities.[3] Consequently, the efficient functionalization of the indazole scaffold via Suzuki-Miyaura coupling is of paramount importance in drug discovery and development.[3][4][5][6]
This guide provides an in-depth exploration of the kinetic analysis of Suzuki-Miyaura reactions, with a specific focus on comparing the reactivity of different halo-indazoles (chloro-, bromo-, and iodo-). Understanding the kinetics of these reactions is not merely an academic exercise; it provides invaluable insights for process optimization, catalyst selection, and overall reaction efficiency. By dissecting the rate-determining steps and the influence of various reaction parameters, researchers can make more informed decisions to achieve higher yields, better selectivity, and more robust and scalable synthetic routes.
Theoretical Framework: Unpacking the Kinetics of the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8] The overall rate of the reaction is dictated by the slowest of these steps, known as the rate-determining step (RDS).
The Catalytic Cycle: A Step-by-Step Mechanistic Overview
-
Oxidative Addition: The cycle initiates with the oxidative addition of the halo-indazole to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate.[7] This step is often considered the rate-determining step, particularly for less reactive aryl halides such as chlorides.[7] The reactivity of the halo-indazole in this step is directly related to the strength of the carbon-halogen bond, following the general trend: C-I < C-Br < C-Cl.[9][10] Consequently, iodo-indazoles are expected to undergo oxidative addition more readily than their bromo- and chloro- counterparts.[9]
-
Transmetalation: Following oxidative addition, the organic moiety from the organoboron reagent (typically a boronic acid or ester) is transferred to the palladium(II) complex.[2] This step is facilitated by the presence of a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[9]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) complex, which forms the desired carbon-carbon bond in the product and regenerates the active palladium(0) catalyst.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design and Methodology: A Practical Guide to Kinetic Analysis
To objectively compare the performance of different halo-indazoles in Suzuki-Miyaura reactions, a robust and well-controlled experimental setup is crucial. The following protocol outlines a general procedure for conducting a kinetic analysis using in-situ reaction monitoring.
Materials and Reagents:
-
Halo-indazoles: 3-Iodo-1H-indazole, 3-Bromo-1H-indazole, 3-Chloro-1H-indazole
-
Organoboron Reagent: Phenylboronic acid
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
Internal Standard: Biphenyl (for chromatographic analysis)
Experimental Protocol:
-
Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the halo-indazole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and biphenyl (0.5 mmol, internal standard).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL) and stir for 10 minutes at room temperature to form the active catalyst complex.
-
Reaction Initiation: To the reaction vessel, add the solvent mixture (1,4-dioxane/water, 10 mL). Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Kinetic Monitoring: Once the reaction temperature has stabilized, inject the pre-formed catalyst solution to initiate the reaction (t=0). Immediately begin taking aliquots (e.g., 0.1 mL) from the reaction mixture at regular time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).
-
Sample Quenching and Preparation: Each aliquot should be immediately quenched by diluting with a known volume of a suitable solvent (e.g., acetonitrile) containing a quenching agent if necessary. The diluted samples should then be filtered through a syringe filter (0.45 µm) prior to analysis.
-
Analytical Method: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the starting halo-indazole and the product at each time point. The use of an internal standard is crucial for accurate quantification.
Caption: A streamlined workflow for the kinetic analysis of Suzuki reactions.
Comparative Data Analysis: The Impact of the Halogen on Reaction Kinetics
The data obtained from the kinetic experiments can be used to compare the reactivity of the different halo-indazoles. The initial reaction rates are a key parameter for this comparison.
| Halo-indazole | Initial Rate (M/s) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) |
| 3-Iodo-1H-indazole | 1.5 x 10⁻⁴ | 2.5 x 10⁻³ | 277 |
| 3-Bromo-1H-indazole | 8.2 x 10⁻⁵ | 1.4 x 10⁻³ | 495 |
| 3-Chloro-1H-indazole | 1.1 x 10⁻⁵ | 1.8 x 10⁻⁴ | 3850 |
Note: The data presented in this table is illustrative and intended to represent typical trends observed in such kinetic studies. Actual experimental results may vary depending on the specific reaction conditions.
Interpretation of Results:
The trend in initial rates (Iodo > Bromo > Chloro) is consistent with the relative strengths of the carbon-halogen bonds. The weaker C-I bond is more susceptible to oxidative addition by the palladium catalyst, leading to a faster reaction rate.[9][10] Conversely, the stronger C-Cl bond requires more energy to break, resulting in a significantly slower reaction.[7][12] This highlights that for chloro-indazoles, the oxidative addition step is likely the rate-determining step. For the more reactive bromo- and iodo-indazoles, other steps in the catalytic cycle, such as transmetalation, may become rate-limiting.[13]
Conclusion: Translating Kinetic Insights into Practical Applications
This guide has provided a comprehensive framework for the kinetic analysis of Suzuki-Miyaura reactions with different halo-indazoles. By understanding the underlying kinetics, researchers and drug development professionals can:
-
Optimize Reaction Conditions: For less reactive chloro-indazoles, strategies to accelerate the oxidative addition step, such as using more electron-rich ligands or higher temperatures, can be employed.[7][14]
-
Select Appropriate Catalysts: The choice of palladium catalyst and ligand can be tailored to the specific halo-indazole being used.[15][16] For instance, bulky, electron-donating phosphine ligands are often effective for activating aryl chlorides.[7]
-
Improve Process Efficiency: A thorough kinetic understanding allows for the development of more efficient and scalable synthetic processes, which is critical in the pharmaceutical industry.
Ultimately, the application of kinetic analysis provides a powerful tool for moving beyond trial-and-error optimization and towards a more rational and predictive approach to chemical synthesis.
References
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021).
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). RSC Publishing.
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH.
- Wikipedia. Suzuki reaction.
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (n.d.). ScholarWorks @ UTRGV.
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
- The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv.
- Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group.
- Comparison of reactivity of different aryl halides (a) The predicted.... (n.d.). ResearchGate.
- Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. (2017). ResearchGate.
- Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization.... (n.d.). ResearchGate.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). PMC - NIH.
Sources
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Data for Novel Indazole Compounds
Introduction
The Significance of Indazoles in Medicinal Chemistry
The indazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a wide range of biological targets. Consequently, indazole derivatives are prevalent in numerous clinically approved drugs and late-stage developmental candidates, spanning therapeutic areas from oncology to neurology.[1][2] The development of novel indazole-based active pharmaceutical ingredients (APIs) necessitates an unambiguous and rigorously supported confirmation of their chemical structure, purity, and stability.
The Imperative of Analytical Cross-Validation
In the journey from chemical synthesis to regulatory submission, the integrity of all analytical data is paramount. A single analytical technique, however powerful, provides only one perspective on a molecule's identity and purity.[3] This can lead to overlooking critical impurities, such as regioisomers, that may have similar physical properties but vastly different pharmacological or toxicological profiles.
Therefore, a robust analytical data package relies on the principle of cross-validation , often referred to as orthogonal analysis.[3][4] This approach involves using multiple, independent analytical techniques that rely on different physicochemical principles to interrogate the same sample attributes.[3][4] When multiple orthogonal methods produce concordant results, it builds a self-validating and trustworthy data package, ensuring the unequivocal identification and characterization of the novel indazole compound. This guide provides a comparative framework for the key analytical techniques and workflows essential for this process, grounded in the principles outlined by regulatory bodies like the International Council for Harmonisation (ICH).[5][6][7]
Core Analytical Techniques for Indazole Characterization: A Comparative Analysis
The comprehensive characterization of a novel indazole compound hinges on the synergistic use of several core analytical techniques. Each method offers unique insights, and their collective data provides a complete picture of the molecule's identity and quality.
High-Performance Liquid Chromatography (HPLC)
-
Principle and Application: HPLC is a cornerstone technique for separating components in a mixture.[8] It is primarily used for the quantitative assessment of purity and the detection of impurities in a drug substance.[8][9] By passing the sample through a column packed with a stationary phase under high pressure, compounds are separated based on their differential interactions with the stationary and mobile phases.
-
Method Development Considerations for Indazoles:
-
Stationary Phase: A reversed-phase C18 column is the workhorse for indazole analysis due to the moderate polarity of the scaffold. However, for closely related isomers, a phenyl-hexyl column might offer alternative selectivity.[9]
-
Mobile Phase: A gradient elution using acetonitrile or methanol mixed with an aqueous buffer is typical. The choice of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid, is critical. It serves to protonate residual silanols on the column, improving peak shape, and is also essential for enhancing ionization in subsequent LC-MS analysis.[9][10]
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is standard, allowing for the selection of an optimal wavelength for detection based on the indazole's chromophore and helping to assess peak purity.
-
-
Strengths & Limitations: HPLC offers exceptional quantitative accuracy, precision, and robustness, making it the gold standard for purity determination. Its primary limitation is that it provides no definitive structural information on its own; a peak's retention time is not a unique identifier.
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal λmax for the specific indazole).
-
-
Sample Preparation: Accurately weigh and dissolve the novel indazole compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.
-
Gradient Elution:
-
0-20 min: 5% to 95% Mobile Phase B.
-
20-25 min: Hold at 95% Mobile Phase B.
-
25-26 min: 95% to 5% Mobile Phase B.
-
26-30 min: Hold at 5% Mobile Phase B (equilibration).
-
-
Injection: Inject 10 µL of the sample solution.
-
Data Analysis: Integrate all peaks. Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity. The method must be validated according to ICH Q2(R1) guidelines for parameters like specificity, linearity, accuracy, and precision.[5][11]
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle and Application: LC-MS is a powerful hybrid technique that couples the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry.[4] Its primary role in this context is the confirmation of molecular identity by determining the molecular weight of the main peak and any detected impurities.[12]
-
Ionization Techniques for Indazoles: Electrospray Ionization (ESI) is the most common and effective technique for indazole derivatives. The nitrogen atoms in the indazole ring are readily protonated in the positive ion mode ([M+H]⁺), making them amenable to ESI.
-
Strengths & Limitations: LC-MS provides rapid and definitive confirmation of molecular weight, which is a critical piece of identifying information.[13] While it can be quantitative, it is generally less so than HPLC with UV detection due to variations in ionization efficiency between compounds.
-
LC System: Utilize the same HPLC method developed for purity analysis. The flow from the HPLC column is directed into the mass spectrometer's ion source.
-
Mass Spectrometer Setup:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
-
Analysis: Inject the sample. Correlate the retention time of the peak from the UV chromatogram with the mass spectrum.
-
Data Interpretation: The mass spectrum corresponding to the main HPLC peak should show a prominent ion corresponding to the calculated molecular weight of the protonated novel indazole ([M+H]⁺). This provides orthogonal confirmation that the main peak is indeed the compound of interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle and Application: NMR spectroscopy is the most powerful and definitive technique for the elucidation of molecular structure.[14] It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[14][15]
-
Key Nuclei for Indazole Characterization:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. The aromatic protons of the indazole ring typically appear in the δ 7-8.5 ppm region.[16]
-
¹³C NMR: Shows the number and type of carbon atoms. The carbon signals for the indazole core are typically found between δ 110-145 ppm.[15][17]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule, including the substitution pattern on the indazole ring.
-
-
Strengths & Limitations: NMR provides unparalleled structural detail and is considered the gold standard for structural confirmation.[14] It can also provide information about purity by revealing the presence of impurities with different structures. However, it is less sensitive than HPLC and not ideal for quantifying trace impurities.
-
Sample Preparation: Dissolve approximately 5-10 mg of the novel indazole compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition of 1D Spectra:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Acquisition of 2D Spectra (if required for complex structures):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) carbon-proton correlations, which is key for connecting different parts of the molecule.
-
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations to assemble the molecular structure. The resulting structure must be consistent with the data from all other techniques.
Elemental Analysis (CHN Analysis)
-
Principle and Application: Elemental analysis is a fundamental technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound.[18][19] This is achieved through high-temperature combustion of the sample, where the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
-
Importance in Cross-Validation: This technique provides a direct measure of the compound's elemental composition, which is used to verify the empirical and molecular formula.[20] It serves as a crucial, independent check on the structure proposed by NMR and the molecular weight determined by MS.
-
Strengths & Limitations: It provides a fundamental and highly accurate confirmation of the elemental formula. However, it requires a highly pure sample (>99.5%) and provides no structural information. The generally accepted tolerance for results is within ±0.4% of the calculated values.[21]
-
Sample Preparation: Provide 2-3 mg of the highly purified and thoroughly dried novel indazole compound. The presence of residual solvent or water will lead to inaccurate results.
-
Instrumentation: The sample is analyzed using an automated CHN elemental analyzer.
-
Data Analysis: The instrument outputs the weight percentages of C, H, and N.
-
Comparison: Compare the experimental percentages with the theoretical percentages calculated from the proposed molecular formula. The values should agree within ±0.4%.[21]
The Cross-Validation Workflow: An Integrated Approach
The true power of this analytical suite lies not in the individual techniques, but in their integrated application. Data from each method must be concordant and mutually reinforcing to build a complete and validated profile of the novel compound.
A Logic-Driven Workflow Diagram
The following diagram illustrates the logical flow of the cross-validation process, demonstrating how each technique informs and validates the others.
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The Halogen Duel: A Comparative Guide to Iodo- vs. Bromo-Indazoles in the Synthesis and Efficacy of Kinase Inhibitors
The indazole scaffold stands as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed to clinical trials and commercial availability.[1][2][3][4] Its bioisosteric relationship with the purine core of ATP allows indazole-based compounds to effectively compete for the ATP-binding site of a wide array of protein kinases.[1][4] A critical strategy in the medicinal chemist's toolbox for elaborating on this core is the use of halogenated indazoles, particularly iodo- and bromo-derivatives. These halogens serve as versatile synthetic handles, enabling the exploration of chemical space through various cross-coupling reactions to optimize inhibitor potency and selectivity.[2]
This guide provides an in-depth comparison of iodo- and bromo-indazoles, not as a direct efficacy comparison in final compounds, but as a strategic evaluation of their roles as precursors in the development of potent kinase inhibitors. We will delve into the causality behind choosing one halogen over the other in synthetic design and showcase the efficacy of the resulting inhibitors targeting key oncogenic kinases.
The Strategic Importance of Halogenation in Indazole-Based Kinase Inhibitor Synthesis
The introduction of an iodine or bromine atom onto the indazole ring is a pivotal step in the synthesis of many kinase inhibitors. This halogen is typically not present in the final drug but serves as a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2] These reactions are fundamental for introducing aryl, heteroaryl, and amino substituents that can form crucial interactions within the kinase active site, thereby enhancing potency and selectivity.[2]
The choice between an iodo- or bromo-indazole precursor is a nuanced decision based on chemical reactivity and synthetic strategy. The Carbon-Iodine (C-I) bond is generally more reactive and susceptible to oxidative addition by palladium catalysts than the Carbon-Bromine (C-Br) bond. This higher reactivity allows for milder reaction conditions, which can be advantageous when dealing with sensitive functional groups elsewhere in the molecule. For instance, the synthesis of 6-bromo-3-iodo-1H-indazole is a common strategy to allow for selective, sequential couplings at the more reactive 3-position first.[5][6] Conversely, the greater stability of the C-Br bond can be beneficial for multi-step syntheses where the halogen needs to remain intact through various transformations before its intended coupling reaction.
The following workflow illustrates the central role of halogenated indazoles in the synthesis of diverse kinase inhibitors.
Caption: Synthetic workflow from halogenated indazoles to final kinase inhibitors.
Efficacy of Kinase Inhibitors Derived from Halogenated Indazoles
While direct comparisons are scarce, the extensive literature on indazole-based kinase inhibitors allows us to evaluate the efficacy of final compounds derived from either iodo- or bromo-precursors. The following sections highlight examples targeting key kinases in oncology. Dysregulation of receptor tyrosine kinases such as c-Met, AXL, and VEGFR-2 is a hallmark of numerous cancers, driving processes like cell proliferation, invasion, metastasis, and angiogenesis.[3][7][8][9]
c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a well-established target in cancer therapy.[7][9] Several indazole-based c-Met inhibitors have been developed, showcasing the utility of halogenated precursors in their synthesis. For example, a series of indazoles were designed and synthesized as novel c-Met inhibitors, with some compounds exhibiting significant inhibitory activity.[7][10]
AXL Kinase Inhibitors
AXL, a member of the TAM (TYRO3, AXL, MER) receptor tyrosine kinase subfamily, is implicated in cancer progression and drug resistance.[8][11] Fragment-based lead discovery has led to the identification of new indazole-based AXL inhibitors.[11][12] The synthesis of these inhibitors often relies on halogenated indazoles to introduce key binding motifs.[13][14]
VEGFR-2 and Tie-2 Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tie-2 are critical regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][15][16][17] Indazole derivatives have shown potent inhibitory activity against these kinases.[3][18][19] Pazopanib, an approved drug for renal cell carcinoma, features an indazole core and targets VEGFRs, among other kinases.[3][15] The synthesis of many potent VEGFR-2 and Tie-2 inhibitors has utilized halogenated indazoles to build the final molecular architecture.[3][20][21]
The diagram below illustrates the central role of VEGFR-2 in the angiogenesis signaling pathway, a common target for indazole-based inhibitors.
Caption: VEGFR-2 signaling pathway and the point of inhibition by indazole derivatives.
Comparative Efficacy Data
The following table summarizes the inhibitory activities of representative indazole-derived kinase inhibitors against various targets. It is important to note that these are different final compounds, but their syntheses often rely on halogenated indazole precursors.
| Kinase Target | Precursor Type (Example) | Representative Compound ID | IC50 (nM) | Reference |
| c-Met | Bromo-Indazole | Compound 4d | 170 | [7] |
| VEGFR-2 | Iodo-Indazole | Compound 30 | 1.24 | [19] |
| VEGFR-2 | Bromo-Indazole | Axitinib | 0.2 | [5] |
| Tie-2 | Bromo-Indazole | Compound 100a | 2.13 | [3] |
| AXL | Iodo-Indazole | Lead Compound 68 | Potent (data not specified) | [13] |
| PLK4 | Bromo/Iodo-Indazole | Compound C05 | < 0.1 | [5] |
This data illustrates that highly potent inhibitors can be developed from both iodo- and bromo-indazole starting materials. The choice of halogenated precursor is driven by the overall synthetic strategy rather than being a direct determinant of the final compound's efficacy. The key to high potency lies in the nature of the substituents introduced via cross-coupling at the halogenated position.
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
To determine the IC50 values and compare the efficacy of newly synthesized kinase inhibitors, a robust and high-throughput in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[22]
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (derived from an iodo- or bromo-indazole precursor) against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., VEGFR-2, c-Met)
-
Kinase substrate peptide
-
ATP
-
Test Compound (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Create a serial dilution series of the test compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.[22] c. Prepare a "no inhibitor" control (DMSO only).
-
Kinase Reaction Setup: a. In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to the appropriate wells. b. Prepare a kinase solution in Kinase Assay Buffer and add 2 µL to each well. c. Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[23]
-
Initiation of Kinase Reaction: a. Prepare a substrate/ATP mixture in Kinase Assay Buffer. The optimal concentrations of substrate and ATP should be empirically determined (typically near the Km for each). b. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. c. Mix the plate gently and incubate at 30°C for 60 minutes.[22]
-
ADP Detection: a. Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. b. Incubate for 40 minutes at room temperature.[22] c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and, in a coupled reaction, generates a luminescent signal. d. Incubate for 30 minutes at room temperature.[22]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
The choice between iodo- and bromo-indazoles as starting materials for kinase inhibitor synthesis is a strategic decision rooted in synthetic chemistry rather than a direct predictor of biological efficacy. Both halogenated scaffolds serve as exceptionally versatile platforms for generating diverse chemical libraries. Iodo-indazoles offer higher reactivity for milder cross-coupling conditions, while bromo-indazoles provide greater stability for more complex, multi-step synthetic routes. Ultimately, the potency and selectivity of the final kinase inhibitor are dictated by the successful installation of moieties that effectively interact with the target kinase's ATP-binding pocket. The data clearly shows that both iodo- and bromo-indazole precursors have led to the discovery of highly potent kinase inhibitors with nanomolar and even sub-nanomolar efficacy, underscoring the value of both strategic options in the ongoing quest for novel cancer therapeutics.
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Title: Indazoles as Potential c-Met Inhibitors: Design, Synthesis and Molecular Docking Studies Source: PubMed URL: [Link]
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Title: Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors Source: ResearchGate URL: [Link]
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Title: Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties Source: PubMed URL: [Link]
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Title: Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors Source: PubMed URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3-iodo-1H-indazole
As researchers and drug development professionals, our work with novel chemical entities like 4-Bromo-3-iodo-1H-indazole is foundational to innovation. This compound, a halogenated indazole, serves as a versatile building block in medicinal chemistry and synthetic routes.[1][2] However, its utility in the lab is matched by the critical need for meticulous handling and disposal to ensure personnel safety and environmental stewardship. This guide provides a comprehensive, science-first protocol for the proper disposal of this compound, moving beyond simple steps to explain the causality behind each procedural choice.
Core Hazard Profile and Risk Assessment
Understanding the specific hazards of this compound is the first step in a self-validating safety protocol. The compound's hazard profile necessitates a conservative approach to handling and disposal.
Chemical and Hazard Identification Summary
| Property | Data | Source(s) |
| CAS Number | 885521-72-2 | [3] |
| Molecular Formula | C₇H₄BrIN₂ | [3] |
| Molecular Weight | 322.93 g/mol | [3] |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
Expert Analysis of Hazards: The GHS hazard statements clearly indicate that this compound is a moderately hazardous substance. The primary routes of exposure and concern are ingestion, skin/eye contact, and inhalation of its dust.[4] As a di-halogenated heterocyclic compound, its environmental fate is of significant concern. While specific ecotoxicity data is largely unavailable, halogenated organic compounds (HOCs) are often persistent in the environment and require specialized disposal methods to prevent long-term contamination.[4][5] Therefore, it must be treated as a hazardous waste stream under all circumstances.
Pre-Disposal Operations: PPE and Safe Handling
Before beginning any disposal-related tasks, establishing a safe working environment through correct personal protective equipment (PPE) and handling techniques is non-negotiable.
Mandatory PPE Ensemble:
-
Eye and Face Protection: Wear tightly-fitting safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4] This is critical to prevent contact with dust particles that can cause serious eye irritation.[4]
-
Skin Protection: Use chemically resistant, impervious gloves (e.g., nitrile) and a full-coverage lab coat.[4][6] Contaminated clothing must be removed and washed before reuse.[4]
-
Respiratory Protection: All handling of the solid compound that could generate dust should be performed in a certified chemical fume hood to prevent respiratory tract irritation.[4][7] If a fume hood is not available or if exposure limits are at risk of being exceeded, a NIOSH-approved full-face respirator with appropriate particulate filters is required.[4]
Safe Handling Protocols:
-
Minimize Dust Generation: Avoid actions that create dust, such as vigorous scraping or pouring from a height.[4] Use spatulas to carefully transfer the solid.
-
Maintain Ventilation: Work exclusively in a well-ventilated area, preferably a chemical fume hood, to control airborne particulates.[4]
-
Prohibit Consumption: Do not eat, drink, or smoke in any area where this chemical is handled or stored.[4]
-
Practice Good Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound is governed by its classification as a halogenated organic waste. This protocol ensures compliance with standard hazardous waste regulations.
Step 1: Waste Segregation
-
Action: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids."
-
Causality: Halogenated waste cannot be mixed with non-halogenated solvent or solid waste. The reason is that proper thermal destruction of halogenated compounds requires specialized incinerators equipped with "scrubbers" or afterburners.[5] These devices neutralize the acidic gases (hydrobromic acid and hydroiodic acid) that are generated during combustion, preventing their release into the atmosphere and protecting the equipment. Mixing waste streams complicates and increases the cost of disposal and is a common regulatory violation.
Step 2: Containerization of Waste
-
Action: Carefully place the this compound waste, including any contaminated materials (e.g., weighing paper, gloves, disposable labware), into the designated halogenated waste container.
-
Causality: The container must be made of a material compatible with the waste (e.g., high-density polyethylene) and have a tightly sealing lid to prevent any release.[7][8] The container must remain closed except when actively adding waste. This minimizes exposure to lab personnel and prevents accidental spills.
Step 3: Labeling and Storage Pending Disposal
-
Action: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant"). Store the sealed container in a designated, secure satellite accumulation area away from incompatible materials.
-
Causality: Proper labeling is a legal requirement and ensures that anyone handling the container understands its contents and the associated risks. Storing it in a designated area prevents accidental mixing with other chemicals.[9][10]
Step 4: Final Disposal Pathway
-
Action: Arrange for the collection of the waste container by your institution's certified hazardous waste disposal contractor.
-
Causality: The only acceptable and legal disposal method for this compound is through a licensed chemical destruction facility.[5] The standard and most effective method is controlled high-temperature incineration with flue gas scrubbing.[5] Landfilling is not an appropriate option for this type of compound. Discharging to any sewer system is strictly prohibited.[5][11]
Step 5: Decontamination of Reusable Containers
-
Action: If the original chemical container is to be disposed of, it must be decontaminated first. Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Causality: The rinsate from each rinse must be collected and disposed of as halogenated hazardous waste.[5] This is a critical step; the residual chemical in an "empty" container is still considered hazardous. Once triple-rinsed, the container can often be offered for recycling or punctured to render it unusable and disposed of as non-hazardous solid waste, in accordance with institutional policy.[5]
Emergency Procedures for Spills and Exposure
Accidental Release (Spill):
-
Prevent further spillage if it is safe to do so.[4]
-
Avoid breathing dust.[4]
-
Carefully sweep or vacuum the solid material into a suitable, labeled container for disposal.
-
Decontaminate the area with an appropriate solvent and cleaning materials, which must also be disposed of as hazardous waste.
Personal Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4][6]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical help.[4][6]
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the safe disposal of this compound.
Caption: Decision workflow for the safe handling and disposal of this compound.
By adhering to this comprehensive guide, laboratory professionals can manage this compound waste streams confidently, ensuring a safe workplace and protecting our environment.
References
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Retrieved from [Link]
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National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
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Dana Bioscience. (n.d.). 4-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole 1g. Retrieved from [Link]
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California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
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Louisiana State University. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]
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Health and Safety Authority. (n.d.). Storage of Hazardous Chemicals in Laboratories. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 4-Bromo-3-iodo-1H-indazole: Essential Safety Protocols
Welcome to a comprehensive guide designed for the precise and safe handling of 4-Bromo-3-iodo-1H-indazole (CAS No. 885521-72-2). In our shared pursuit of scientific advancement, the foundational principle is safety. This document moves beyond a simple checklist, offering a deep dive into the why behind each procedural step. As your partner in the laboratory, our goal is to empower you with the knowledge to manage chemical reagents effectively, ensuring both the integrity of your research and the well-being of your team. This guide is built on a risk-based approach, synthesizing data from safety data sheets (SDS) of the target molecule and its structural analogs to provide a robust operational framework.
Hazard Profile of this compound
Understanding the intrinsic hazards of a compound is the critical first step in developing a safe handling procedure. Based on available data, this compound is classified with the following hazards.[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319/H320: Causes serious eye irritation. [2]
The GHS pictogram associated with this compound is the GHS07 Exclamation Mark, indicating these specific moderate hazards. The core directive for handling is to prevent all direct contact and aerosol inhalation.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not a matter of routine; it is your primary barrier against the specific hazards identified above. The following table outlines the minimum required PPE, coupled with the scientific rationale for each selection. This protocol assumes the compound is a solid powder, the most common physical form for such reagents.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Specification: Nitrile or neoprene gloves. Always use powder-free gloves to prevent aerosolization of the compound.[4] Rationale: Prevents direct skin contact, mitigating the risk of skin irritation (H315).[5] Gloves should be inspected for integrity before each use and changed immediately if contaminated or after a recommended interval (e.g., every 30-60 minutes) to prevent permeation.[4] |
| Eyes & Face | Safety goggles with side shields or a face shield | Specification: ANSI Z87.1-rated (or equivalent) safety goggles are mandatory. A face shield should be worn over goggles when there is a heightened risk of splashing or dust generation.[5][6] Rationale: Protects against accidental splashes or airborne particles, which can cause serious eye irritation (H319).[2][7] Standard safety glasses are insufficient. |
| Body | Long-sleeved laboratory coat | Specification: A standard, buttoned lab coat is required. For tasks with a higher risk of contamination, a disposable gown that closes in the back offers enhanced protection.[8] Rationale: Provides a removable barrier to protect skin and personal clothing from contamination.[5] |
| Respiratory | NIOSH-approved respirator (if applicable) | Specification: A respirator is required if handling the powder outside a certified chemical fume hood or if significant dust is generated. The type (e.g., N95 dust mask or a half-mask respirator with P100 cartridges) must be determined by a formal risk assessment. Rationale: Mitigates the risk of inhaling dust particles, which may cause respiratory irritation (H335).[2][5] Engineering controls are the preferred method of exposure prevention. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a structured workflow is paramount. The following procedures are designed to minimize exposure at every stage of handling.
Step 1: Pre-Operational Safety Check
-
Designated Area: All work with this compound must be conducted within a designated area, such as a certified chemical fume hood, to control potential exposure.[9][10]
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly (check airflow monitor).
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, secondary containers) and waste containers are inside the fume hood before introducing the chemical.[11]
-
PPE Inspection: Don and inspect all required PPE as detailed in the table above. Ensure your gloves are compatible with any solvents you may be using.
Step 2: Handling the Compound (Inside a Fume Hood)
-
Minimize Dust: Open the container slowly. Use a spatula to gently transfer the solid. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.[2]
-
Weighing: If weighing, use an analytical balance within a ventilated enclosure or perform the weighing within the fume hood.
-
Container Management: Keep the primary container closed when not in use.
-
No Unattended Operations: Never leave the handling process unattended.[11]
Step 3: Post-Handling and Decontamination
-
Surface Cleaning: Upon completion, decontaminate all surfaces and equipment. Use a solvent-moistened towel to wipe down the work area, preventing the generation of dust during cleaning.[12]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat. Wash hands thoroughly with soap and water immediately after removing gloves.[7]
Safe Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spills: For a small spill, and only if you are trained to do so, wear appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material, and sweep it into a suitable, closed container for disposal.[2] For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan
All waste, including surplus chemical, contaminated consumables (e.g., weigh boats, gloves, bench paper), and empty containers, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Contaminated PPE: Place used gloves and other disposable PPE in a designated hazardous waste container.
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2] Do not dispose of it down the drain.
By integrating these safety protocols into your daily operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.
References
-
Angene Chemical. (2025). Safety Data Sheet for 3-bromo-6-fluoro-1H-indazole. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
KPA. (2025). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. angenechemical.com [angenechemical.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. pppmag.com [pppmag.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. fishersci.com [fishersci.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 10. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 11. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
